molecular formula C62H74N14O10S B1591699 substance P (4-11), Pro(4)-Trp(7,9,10)- CAS No. 86917-57-9

substance P (4-11), Pro(4)-Trp(7,9,10)-

Cat. No.: B1591699
CAS No.: 86917-57-9
M. Wt: 1207.4 g/mol
InChI Key: SFUBGXWEUDKBIR-XWYQIVALSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tachykinin antagonist;  RN given refers to all L-isomer

Properties

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUBGXWEUDKBIR-XWYQIVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H74N14O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235969
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1207.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86917-57-9
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P (4-11), pro(4)-trp(7,9,10)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of [D-Pro4,D-Trp7,9,10]substance P-4-11

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at multiple G-protein coupled receptors, most notably the neurokinin-1 (NK1) receptor, as well as bombesin and cholecystokinin (CCK) receptors. This broad-spectrum antagonist activity makes it a valuable tool in pharmacological research to investigate the physiological roles of these receptors and their endogenous ligands. This technical guide provides a comprehensive overview of the mechanism of action of [D-Pro4,D-Trp7,9,10]substance P-4-11, including its binding affinities, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism

[D-Pro4,D-Trp7,9,10]substance P-4-11 exerts its effects by competitively binding to the orthosteric site of its target receptors, thereby preventing the binding and subsequent signal transduction of the endogenous agonists. Schild plot analysis has confirmed the competitive nature of this antagonism, with slopes not significantly different from unity.[1] This indicates that the antagonism can be surmounted by increasing concentrations of the agonist.

The primary targets of [D-Pro4,D-Trp7,9,10]substance P-4-11 are:

  • Substance P (NK1) Receptors: By blocking the NK1 receptor, it inhibits the actions of Substance P, a neuropeptide involved in pain transmission, inflammation, and smooth muscle contraction.

  • Bombesin Receptors: It antagonizes the effects of bombesin and related peptides like gastrin-releasing peptide (GRP), which are involved in gastric acid secretion, gut motility, and cell proliferation.

  • Cholecystokinin (CCK) Receptors: It blocks the actions of CCK, a peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction.

Quantitative Data: Receptor Binding Affinities and Antagonist Potency

The affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors has been determined through radioligand binding assays. The following tables summarize the key quantitative data.

ReceptorRadioligandPreparationIC50 (µM)Ki (µM)Reference
Substance P¹²⁵I-labeled substance PDispersed acini from guinea pig pancreas4~4[1]
Bombesin¹²⁵I-[Tyr4]bombesinDispersed acini from guinea pig pancreas17~17[1]
Cholecystokinin¹²⁵I-cholecystokinin octapeptideDispersed acini from guinea pig pancreas5~5[1]

Table 1: Inhibition of Radioligand Binding by [D-Pro4,D-Trp7,9,10]substance P-4-11.

The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

AgonistTissue/PreparationpA2Reference
Substance PGuinea pig ileum~6.0[2]
BombesinDispersed pancreatic aciniNot explicitly stated, but competitive antagonism demonstrated[1]
CholecystokininDispersed pancreatic aciniNot explicitly stated, but competitive antagonism demonstrated[1]

Table 2: Antagonist Potency (pA2) of [D-Pro4,D-Trp7,9,10]substance P-4-11.

Signaling Pathways

[D-Pro4,D-Trp7,9,10]substance P-4-11, by blocking Gq-coupled receptors, inhibits the activation of Phospholipase C (PLC). This, in turn, prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium release from intracellular stores and DAG-mediated activation of Protein Kinase C (PKC) are attenuated.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Agonist Agonist (Substance P, Bombesin, CCK) Receptor Receptor (NK1, Bombesin, CCK) Agonist->Receptor Activates Gq Gq Receptor->Gq Activates Antagonist [D-Pro4,D-Trp7,9,10]substance P-4-11 Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Antagonism of Gq-coupled receptor signaling pathway. (Within 100 characters)

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its target receptors.

Materials:

  • Membrane preparations from cells or tissues expressing the receptor of interest (e.g., guinea pig pancreatic acini).

  • Radioligand (e.g., ¹²⁵I-Substance P, ¹²⁵I-[Tyr4]bombesin, or ¹²⁵I-CCK-8).

  • [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • In a polypropylene tube, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11 (for competition curve) or buffer (for total binding).

  • For non-specific binding, add a high concentration of the corresponding unlabeled natural ligand.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Membrane Prep - Radioligand - Antagonist - Buffers Start->Prepare_Reagents Incubation Incubate: Membranes + Radioligand + Antagonist Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki determination) Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay. (Within 100 characters)
Amylase Secretion Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to inhibit agonist-induced amylase secretion from pancreatic acini.

Materials:

  • Dispersed pancreatic acini from guinea pig or rat.

  • HEPES-Ringer buffer supplemented with amino acids, BSA, and glucose.

  • Agonist (e.g., Substance P, bombesin, or CCK-8).

  • [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Amylase substrate (e.g., Phadebas tablets).

  • Spectrophotometer.

Procedure:

  • Pre-incubate dispersed pancreatic acini in HEPES-Ringer buffer at 37°C.

  • Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 and incubate for a short period.

  • Add a fixed concentration of the agonist to stimulate amylase secretion.

  • Continue incubation at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the secretion by placing the samples on ice and centrifuging to pellet the acini.

  • Collect the supernatant and measure the amylase activity using a suitable assay.

  • Express the amylase released into the supernatant as a percentage of the total amylase content in the acini.

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of the antagonist to perform a Schild analysis and determine the pA2 value.

Inositol Phosphate Accumulation Assay

This assay directly measures the inhibition of the PLC signaling pathway by [D-Pro4,D-Trp7,9,10]substance P-4-11.

Materials:

  • Tissue preparations (e.g., guinea pig intestinal smooth muscle strips) or cultured cells expressing the target receptors.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • myo-[³H]inositol.

  • Agonist (e.g., Substance P).

  • [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Trichloroacetic acid (TCA).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Label the tissue or cells by incubating with myo-[³H]inositol overnight to incorporate it into membrane phosphoinositides.

  • Wash the preparation to remove unincorporated [³H]inositol.

  • Pre-incubate with LiCl.

  • Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Stimulate with the agonist for a defined period.

  • Terminate the reaction by adding ice-cold TCA.

  • Extract the inositol phosphates from the aqueous phase.

  • Separate the total inositol phosphates using anion-exchange chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates by liquid scintillation counting.

  • Analyze the data to determine the inhibitory effect of the antagonist on agonist-stimulated inositol phosphate accumulation.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a well-characterized competitive antagonist of NK1, bombesin, and CCK receptors. Its ability to block the signaling of these diverse Gq-coupled receptors makes it an indispensable pharmacological tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of neuropeptide and peptide hormone signaling.

References

In-Depth Technical Guide: Receptor Binding Affinity of Substance P (4-11) and its Analog, [Pro(4), Trp(7,9,10)]-SP(4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the receptor binding affinity of the C-terminal fragment of Substance P, SP(4-11), and its synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11). This document outlines the binding characteristics of these peptides, primarily at neurokinin (NK) receptors, and presents the methodologies used for their evaluation. It is intended to be a comprehensive resource for professionals engaged in the study of tachykinin receptor ligands and their therapeutic potential.

Introduction to Substance P and its Analogs

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in pain transmission, inflammation, and neurogenic inflammation. Its biological effects are mediated through binding to neurokinin receptors, with the highest affinity for the neurokinin-1 (NK-1) receptor. The C-terminal fragment, SP(4-11), retains significant biological activity. The synthetic analog, [Pro(4), Trp(7,9,10)]-SP(4-11), represents a modification of this fragment, designed to investigate the structure-activity relationships and to potentially alter its receptor binding profile and stability. It is important to note that much of the available research has focused on a closely related analog, [D-Pro4, D-Trp7,9,10]-SP(4-11), which incorporates a D-proline at position 4, enhancing its antagonistic properties and resistance to degradation.

Quantitative Receptor Binding Data

The binding affinity of Substance P fragments and their analogs to neurokinin receptors is typically determined through competitive radioligand binding assays. These assays measure the concentration of the unlabeled peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). The inhibition constant (Ki) is then calculated from the IC50 value.

CompoundReceptorRadioligandTissue/Cell LineIC50KiReference
Substance PNK-1¹²⁵I-BH-SPRat Spinal Cord0.46 nM-[2]
[D-Pro4,D-Trp7,9,10]-SP(4-11)NK-1¹²⁵I-Substance PDispersed Pancreatic Acini4 µM-[2]
[D-Pro4,D-Trp7,9,10]-SP(4-11)Bombesin Receptor¹²⁵I-[Tyr4]bombesinDispersed Pancreatic Acini17 µM-[2]
[D-Pro4,D-Trp7,9,10]-SP(4-11)Cholecystokinin Receptor¹²⁵I-Cholecystokinin OctapeptideDispersed Pancreatic Acini5 µM-[2]
[D-Pro4,D-Trp7,9,10]-SP(4-11)NK-1¹²⁵I-BH-SPRat Spinal Cord45 µM-[2]

Note: The data for [D-Pro4, D-Trp7,9,10]-SP(4-11) is presented as the closest available reference for the binding affinity of the requested [Pro(4), Trp(7,9,10)]-SP(4-11) analog. The D-amino acid substitution at position 4 is known to significantly impact the biological activity, often conferring antagonist properties.

Experimental Protocols

The determination of receptor binding affinity for Substance P analogs is predominantly carried out using radioligand competition binding assays. The following is a generalized protocol based on established methodologies.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., [Pro(4), Trp(7,9,10)]-SP(4-11)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., NK-1 receptor).

Materials:

  • Tissue/Cell Preparation: Homogenates of tissues or membranes from cell lines expressing the receptor of interest (e.g., rat brain cortex, CHO cells transfected with the NK-1 receptor).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I-Bolton Hunter labeled Substance P).

  • Unlabeled Competitor: The test compound ([Pro(4), Trp(7,9,10)]-SP(4-11)) and a known reference compound (unlabeled Substance P).

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer with MgCl₂, bovine serum albumin, and protease inhibitors).

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes, add a constant amount of the membrane preparation.

    • Add a fixed concentration of the radioligand to each tube.

    • Add increasing concentrations of the unlabeled competitor (test compound or reference compound) to the tubes.

    • For determining non-specific binding, add a high concentration of the unlabeled reference compound to a set of tubes.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Substance P binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P (or Analog) NK1R NK-1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates CellularResponse Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates Downstream Targets

Caption: NK-1 Receptor Signaling Pathway via Gq/PLC.

The following diagram illustrates the workflow of the radioligand competition binding assay described in the experimental protocols section.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Acquisition & Analysis MembranePrep Prepare Receptor Membranes (Tissue/Cell Homogenization) Incubation Incubate Membranes with Radioligand and varying concentrations of Competitor MembranePrep->Incubation LigandPrep Prepare Radioligand and Competitor Solutions LigandPrep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting DataPlot Plot % Inhibition vs. [Competitor] Counting->DataPlot IC50_Ki Calculate IC50 and Ki values DataPlot->IC50_Ki

References

Pro(4)-Trp(7,9,10)-SP(4-11): A Technical Overview of a Tachykinin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a competitive antagonist of tachykinin receptors. Tachykinins, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that mediate a wide array of physiological processes through their interaction with G protein-coupled receptors (GPCRs) designated NK1, NK2, and NK3. This document consolidates the available quantitative data on the antagonist's potency and binding affinities, details relevant experimental protocols for its characterization, and visualizes the intricate signaling pathways of the tachykinin system.

Introduction to the Tachykinin System

The tachykinin family of peptides plays a crucial role in numerous biological functions, including pain transmission, neurogenic inflammation, smooth muscle contraction, and regulation of the cardiovascular and immune systems.[1] Their effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3. Substance P exhibits the highest affinity for the NK1 receptor, while NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively.[2]

Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of intracellular G proteins, primarily of the Gq/11 family.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3] This signaling pathway ultimately leads to a variety of cellular responses.

The development of selective antagonists for tachykinin receptors is of significant interest for therapeutic intervention in a range of pathological conditions. Pro(4)-Trp(7,9,10)-SP(4-11) is a substance P analogue that has been investigated for its antagonist properties at these receptors.[4]

Pharmacological Profile of Pro(4)-Trp(7,9,10)-SP(4-11)

Pro(4)-Trp(7,9,10)-SP(4-11) is a modified fragment of Substance P (SP), specifically the C-terminal heptapeptide SP(4-11). The substitutions of Proline at position 4 and Tryptophan at positions 7, 9, and 10 confer its antagonist properties.[4] It has been shown to act as a competitive antagonist at receptors for substance P.[5]

Quantitative Data

The available quantitative data on the antagonist potency and binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) is summarized below. It is important to note that comprehensive data across all tachykinin receptor subtypes is limited in the public domain.

Table 1: Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11)

PreparationAgonistParameterValueReference
Guinea-pig ileumEledoisinpA2< 4.8[6]

Table 2: Binding Affinity of Pro(4)-Trp(7,9,10)-SP(4-11)

ReceptorRadioligandPreparationKi (nM)Reference
Bombesin125I-[Tyr4]bombesinPancreatic acini~3800[7]
Cholecystokinin125I-CCKPancreatic aciniNot Determined[5]
Tachykinin NK1Data Not Available
Tachykinin NK2Data Not Available
Tachykinin NK3Data Not Available

Note: The antagonist has been reported to be a competitive antagonist at cholecystokinin receptors, but specific Ki values were not found in the reviewed literature.

Tachykinin Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the three main tachykinin receptors. Pro(4)-Trp(7,9,10)-SP(4-11) acts by competitively inhibiting the binding of endogenous tachykinins to these receptors, thereby blocking the initiation of these cascades.

Tachykinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1, NK2, or NK3) Tachykinin->NK_Receptor Binds to G_Protein Gq/11 NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->NK_Receptor Blocks Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (from cells or tissue expressing tachykinin receptors) Incubation 4. Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]Substance P) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilution Series (Pro(4)-Trp(7,9,10)-SP(4-11)) Compound_Prep->Incubation Filtration 5. Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation 6. Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis 7. Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis IP_Accumulation_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_quantification Quantification Cell_Culture 1. Culture cells expressing tachykinin receptors Labeling 2. Label cells with [³H]-myo-inositol Cell_Culture->Labeling Preincubation 3. Pre-incubate cells with LiCl and antagonist (Pro(4)-Trp(7,9,10)-SP(4-11)) Labeling->Preincubation Stimulation 4. Stimulate with a tachykinin agonist Preincubation->Stimulation Lysis 5. Terminate reaction and lyse cells Stimulation->Lysis Chromatography 6. Separate inositol phosphates by ion-exchange chromatography Lysis->Chromatography Scintillation 7. Quantify radioactivity in IP fractions Chromatography->Scintillation Analysis 8. Data Analysis (Dose-response curves, pA₂ determination) Scintillation->Analysis

References

[D-Pro4,D-Trp7,9,10]substance P-4-11: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic C-terminal fragment analog of the neuropeptide Substance P. It is recognized primarily as a competitive antagonist of tachykinin receptors, with additional antagonist activity reported at bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11, summarizing its receptor binding and functional antagonist activities. The document details its effects on key signaling pathways, particularly the inositol phosphate pathway, and outlines established experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential and mechanistic actions of tachykinin receptor antagonists.

Introduction

Substance P, a member of the tachykinin family of neuropeptides, plays a crucial role in a myriad of physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, by acting on neurokinin (NK) receptors (NK1, NK2, and NK3). The development of selective and potent antagonists for these receptors is a key area of research for potential therapeutic interventions in various pathological conditions. [D-Pro4,D-Trp7,9,10]substance P-4-11 is a modified octapeptide analog of Substance P (SP), corresponding to the C-terminal amino acid sequence 4-11. The strategic substitutions with D-amino acids, specifically D-Proline at position 4 and D-Tryptophan at positions 7, 9, and 10, were designed to enhance metabolic stability and confer antagonist properties. This document provides a detailed pharmacological profile of this compound.

Receptor Binding and Antagonist Profile

[D-Pro4,D-Trp7,9,10]substance P-4-11 has been characterized as a competitive antagonist at multiple neurokinin and other peptide receptors.

Tachykinin Receptors

The primary pharmacological action of [D-Pro4,D-Trp7,9,10]substance P-4-11 is the antagonism of tachykinin receptors. It has been demonstrated to inhibit the effects of Substance P and other tachykinins.[1]

Bombesin and Cholecystokinin Receptors

In addition to its effects on tachykinin receptors, [D-Pro4,D-Trp7,9,10]substance P-4-11 has been reported to be a competitive antagonist for bombesin and cholecystokinin receptors.[2]

Quantitative Pharmacological Data

A comprehensive summary of the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and antagonist potencies (pA2) is crucial for a complete understanding of the pharmacological profile of [D-Pro4,D-Trp7,9,10]substance P-4-11. However, specific quantitative data from publicly available literature is limited. The following tables are provided to structure future data as it becomes available.

Table 1: Tachykinin Receptor Antagonist Activity

Receptor SubtypeAgonistTissue/Cell LineAssay TypepA2 ValueReference
NK1Substance PGuinea-pig ileumFunctional AssayData Not Available
NK2Neurokinin AHamster tracheaFunctional AssayData Not Available
NK3Neurokinin BRat portal veinFunctional AssayData Not Available

Table 2: Bombesin and Cholecystokinin Receptor Antagonist Activity

ReceptorAgonistTissue/Cell LineAssay TypeIC50/Ki ValueReference
Bombesin ReceptorBombesinSwiss 3T3 cellsRadioligand BindingData Not Available
Cholecystokinin (CCK) ReceptorCCK-8Guinea-pig pancreasRadioligand BindingData Not Available

Signaling Pathways

The antagonistic action of [D-Pro4,D-Trp7,9,10]substance P-4-11 at G-protein coupled receptors (GPCRs) like the tachykinin receptors involves the modulation of downstream intracellular signaling cascades.

Inositol Phosphate Pathway

Tachykinin receptors, particularly the NK1 receptor, are coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Studies have shown that [D-Pro4,D-Trp7,9,10]substance P-4-11 antagonizes the tachykinin-induced generation of inositol phosphates in guinea-pig intestinal smooth muscle.[3] Interestingly, this study also noted that the antagonist could depress histamine-induced accumulation of inositol phosphates, suggesting a degree of non-selectivity and potentially a site of action beyond the tachykinin receptor itself.[3]

Inositol_Phosphate_Pathway cluster_receptor Cell Membrane cluster_agonist cluster_antagonist cluster_downstream Intracellular Signaling Tachykinin_Receptor Tachykinin Receptor (e.g., NK1) Gq_11 Gq/11 Tachykinin_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Substance_P Substance P (Agonist) Substance_P->Tachykinin_Receptor Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]substance P-4-11 (Antagonist) Antagonist->Tachykinin_Receptor Binds & Blocks Cellular_Response Cellular Response (e.g., Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: Antagonism of the Tachykinin-Mediated Inositol Phosphate Signaling Pathway.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate pharmacological characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. The following sections describe representative protocols.

Radioligand Binding Assay (Representative Protocol for NK1 Receptor)

This protocol outlines a general procedure for determining the binding affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a reaction tube, combine the cell membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor ([D-Pro4,D-Trp7,9,10]substance P-4-11).

    • For non-specific binding determination, use a high concentration of an unlabeled standard NK1 antagonist.

    • Incubate the mixture at a defined temperature and for a specific duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (NK1 Receptor Source) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand ([3H]Substance P) Radioligand->Incubation Competitor Unlabeled Competitor ([D-Pro4,D-Trp7,9,10]substance P-4-11) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki Calculation) Counting->Analysis

Figure 2: General Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay: Guinea-Pig Ileum Contraction (Representative Protocol)

This bioassay is a classic method to determine the antagonist potency (pA2) of a substance P analog.

  • Tissue Preparation:

    • Euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the ileum segment and mount a piece of the longitudinal muscle in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record muscle contractions.

    • Allow the tissue to equilibrate under a resting tension.

  • Antagonist Potency Determination (Schild Analysis):

    • Obtain a cumulative concentration-response curve for the agonist (Substance P) to establish a baseline.

    • Wash the tissue and incubate with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11) for a defined period.

    • In the presence of the antagonist, obtain a new cumulative concentration-response curve for Substance P.

    • Repeat this procedure with increasing concentrations of the antagonist.

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a valuable pharmacological tool for investigating the roles of tachykinin, bombesin, and cholecystokinin receptors in various physiological and pathophysiological processes. Its antagonist profile, particularly at tachykinin receptors, makes it a subject of interest for potential therapeutic applications. This technical guide has summarized the currently available pharmacological data and provided a framework for its further characterization. A notable gap in the publicly available literature is the lack of comprehensive quantitative data on its binding affinities and antagonist potencies across its target receptors. Future research should focus on generating this data to enable a more complete understanding of its pharmacological profile and to facilitate its use in drug discovery and development.

References

The Discovery and Synthesis of Substance P Fragment Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of substance P (SP) fragment antagonists. It is designed to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the neurokinin-1 receptor (NK1R).

Introduction to Substance P and the Neurokinin-1 Receptor

Substance P, an eleven-amino acid neuropeptide, was first identified in 1931 and is a member of the tachykinin peptide family. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. SP exerts its biological effects primarily through the activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The C-terminal fragment of substance P, specifically the five-amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, is essential for its binding and activation of the NK1R.[1] The development of antagonists that can block the interaction between substance P and the NK1R has been a significant focus of drug discovery efforts for various therapeutic indications.

The Discovery of Substance P Fragment Antagonists

The initial approach to developing substance P antagonists involved the systematic modification of the native SP peptide sequence. Early research focused on creating analogues with substitutions of D-amino acids to increase stability and confer antagonistic properties. A key breakthrough was the discovery that substitutions at positions 7 and 9 of the SP sequence, often with D-tryptophan, resulted in competitive antagonists.[2] This led to the development of a range of peptide-based antagonists derived from C-terminal fragments of substance P.

Further structure-activity relationship (SAR) studies revealed that the C-terminal amide group is critical for activity, and even minor modifications to this group can lead to a significant loss of potency.[2] These investigations have guided the rational design of more potent and selective substance P fragment antagonists.

Quantitative Analysis of Substance P Fragment Antagonists

The following table summarizes the biological activity of several key substance P fragment antagonists. The data is compiled from various in vitro studies and provides a comparative overview of their potency and binding affinity for the NK1 receptor.

AntagonistStructure/ModificationAssay TypeSpeciesPotency (pA2)Binding Affinity (Ki, nM)Reference
[D-Pro4,D-Trp7,9]-SP(4-11)D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2Guinea Pig Ileum ContractionGuinea Pig~6.0-[3][4]
Spantide[D-Arg1, D-Trp7,9, Leu11]-SPGuinea Pig Taenia Coli ContractionGuinea Pig7.1-7.2-[2]
[D-Arg1, D-Pro2, D-Trp7,9, Leu11]-SPD-Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2Guinea Pig Taenia Coli ContractionGuinea Pig7.1-7.2-[2]
Compound 3H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-BzlGuinea Pig Ileum Contraction / hNK1 BindingGuinea Pig / HumanKe = 26 nM14[3]
[DPro4,DTrp7,9,10]-SP(4-11)D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH2Inhibition of 125I-SP bindingGuinea Pig Pancreatic Acini-4000[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Substance P Fragment Antagonist

This protocol describes a general method for the manual solid-phase synthesis of a substance P fragment antagonist, such as [D-Pro⁴, D-Trp⁷,⁹]-SP(4-11), using the Fmoc/tBu strategy.[6]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-D-Pro-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (Fmoc-Met-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Leu, D-Trp, Phe, D-Trp, Gln, Gln, D-Pro.

  • Cleavage: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the pure fractions to obtain the final peptide.

Radioligand Binding Assay for NK1 Receptor Antagonists

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a substance P fragment antagonist for the NK1 receptor.[5][7][8]

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Substance P or ¹²⁵I-labeled Substance P.

  • Unlabeled substance P (for determining non-specific binding).

  • Test antagonist compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates with glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • Radioligand at a concentration at or below its Kd.

    • Assay buffer (for total binding), unlabeled substance P at a high concentration (for non-specific binding), or the test antagonist at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Processes

Substance P / NK1R Signaling Pathway

The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1R can also couple to other G proteins, leading to the modulation of cyclic AMP (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Substance_P_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (Pain, Inflammation) Ca->Response PKC->Response MAPK->Response Antagonist_Discovery_Workflow cluster_discovery Discovery Phase cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start Design of Peptide Library (Based on SP C-terminus) synthesis Solid-Phase Peptide Synthesis start->synthesis purification Purification (RP-HPLC) & Characterization (MS) synthesis->purification binding_assay Primary Screening: NK1R Binding Assay purification->binding_assay functional_assay Secondary Screening: In Vitro Functional Assays binding_assay->functional_assay sar Structure-Activity Relationship (SAR) Studies functional_assay->sar Hits sar->synthesis Iterative Design lead_opt Lead Optimization (Potency, Selectivity, PK) sar->lead_opt in_vivo In Vivo Testing lead_opt->in_vivo end Preclinical Candidate in_vivo->end

References

An In-depth Technical Guide on the Structure-Activity Relationship of [D-Pro4,D-Trp7,9,10]substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the potent tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). This peptide analog has been instrumental in characterizing the physiological roles of substance P and its receptors. This document outlines its binding affinities, functional potencies, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, which plays a significant role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] Its effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[3] The development of potent and selective antagonists for the NK1 receptor has been a crucial area of research for therapeutic applications.

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a truncated analog of substance P that has been extensively studied as a competitive antagonist at NK1 receptors.[4][5][6][7] Notably, this analog also exhibits antagonist activity at bombesin and cholecystokinin receptors, a factor to consider in its experimental application.[5][7] This guide delves into the key structural modifications that confer its antagonist properties and provides the quantitative data and experimental context necessary for its use in research and drug development.

Structure-Activity Relationship (SAR)

The antagonist activity of [D-Pro4,D-Trp7,9,10]substance P (4-11) is a direct result of specific substitutions of L-amino acids with their D-isomers at key positions within the C-terminal fragment of substance P.

  • Role of D-Proline at Position 4: The substitution of L-Proline with D-Proline at position 4 is a critical modification. While the native Proline residue is important for inducing a specific secondary structure (a β-turn) in the peptide backbone, the introduction of a D-Proline residue is thought to stabilize a conformation that is favorable for receptor binding but unfavorable for receptor activation. This alteration is a common strategy in the design of peptide antagonists.

  • Importance of D-Tryptophan at Positions 7, 9, and 10: The replacement of L-amino acids with D-Tryptophan at positions 7, 9, and 10 is another crucial element for potent antagonist activity. Tryptophan residues are known to be important for the binding of substance P to the NK1 receptor. The introduction of D-Tryptophan residues can enhance the binding affinity of the antagonist, potentially through increased hydrophobic interactions with the receptor's binding pocket. Furthermore, the presence of multiple D-Trp residues is critical for both the affinity and selectivity of tachykinin antagonists.[8] These substitutions likely restrict the conformational flexibility of the peptide in a way that promotes a binding mode that competitively inhibits the binding of the endogenous agonist, substance P.[9] Studies on various substance P analogs have consistently shown that D-amino acid substitutions in the C-terminal portion are key to converting agonist activity into antagonist activity.[10][11]

Quantitative Data

The following tables summarize the reported binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) across various experimental systems.

Table 1: Binding Affinity Data

Receptor TargetPreparationRadioligandValue (nM)ParameterReference
BB2Human3800IC50[12]
BB2Rat>10000Ki[12]

Table 2: Functional Antagonist Potency Data

AgonistTissue/PreparationParameterValueReference
Substance PGuinea-pig ileumpA26.1[13]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of [D-Pro4,D-Trp7,9,10]substance P (4-11).

This protocol is used to determine the binding affinity (Ki) of the antagonist for the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor

  • Radioligand (e.g., [3H]-Substance P)

  • [D-Pro4,D-Trp7,9,10]substance P (4-11)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11).

  • For total binding, omit the unlabeled antagonist. For non-specific binding, include a high concentration of unlabeled substance P.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

This functional assay measures the ability of the antagonist to inhibit substance P-induced activation of the phospholipase C pathway.[15]

Materials:

  • Cells expressing the NK1 receptor

  • [3H]-myo-inositol

  • Agonist (Substance P)

  • Antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11))

  • Lithium chloride (LiCl) solution

  • Trichloroacetic acid (TCA)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Add varying concentrations of the antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), and incubate for a defined period.

  • Stimulate the cells with a fixed concentration of substance P for a specific time.

  • Terminate the reaction by adding ice-cold TCA.

  • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography with Dowex resin.

  • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Construct concentration-response curves for the antagonist's inhibition of agonist-stimulated inositol phosphate accumulation to determine its potency (e.g., IC50).

This protocol assesses the in vivo efficacy of the antagonist in blocking the cardiovascular effects of substance P.

Materials:

  • Anesthetized rats

  • Substance P

  • [D-Pro4,D-Trp7,9,10]substance P (4-11)

  • Saline

  • Blood pressure transducer and recording system

  • Catheters for intravenous administration and blood pressure monitoring

Procedure:

  • Anesthetize the rats and insert catheters into a femoral vein for drug administration and a carotid or femoral artery for blood pressure monitoring.

  • Allow the animal's blood pressure to stabilize.

  • Administer a bolus injection of substance P and record the resulting hypotensive response.

  • After the blood pressure returns to baseline, administer [D-Pro4,D-Trp7,9,10]substance P (4-11) intravenously.

  • After a set period, re-challenge the animal with the same dose of substance P and record the cardiovascular response.

  • The degree of inhibition of the substance P-induced hypotension is a measure of the antagonist's in vivo potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]SP(4-11) Antagonist->NK1R Competitively Inhibits Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream MAPK MAPK Pathway PKC->MAPK Activates MAPK->Downstream

Caption: NK1 Receptor Signaling Pathway. Substance P binding to the NK1 receptor activates Gq, leading to the activation of PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates PKC, both leading to downstream cellular effects. [D-Pro4,D-Trp7,9,10]substance P (4-11) competitively inhibits this pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Membranes NK1 Receptor-Expressing Cell Membranes Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]-Substance P) Radioligand->Incubate Antagonist [D-Pro4,D-Trp7,9,10]SP(4-11) (Varying Concentrations) Antagonist->Incubate Filter Rapid Filtration to Separate Bound from Free Ligand Incubate->Filter Count Scintillation Counting of Bound Radioactivity Filter->Count Analyze Data Analysis: IC50 and Ki Determination Count->Analyze

Caption: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the binding affinity of the antagonist.

Functional_Assay_Workflow cluster_labeling Cell Labeling cluster_treatment Treatment cluster_extraction Extraction & Separation cluster_analysis Quantification & Analysis Label Label NK1-Expressing Cells with [3H]-myo-inositol Pretreat Pre-treat with Antagonist ([D-Pro4,D-Trp7,9,10]SP(4-11)) Label->Pretreat Stimulate Stimulate with Substance P Pretreat->Stimulate Extract Terminate Reaction and Extract Inositol Phosphates Stimulate->Extract Separate Anion-Exchange Chromatography Extract->Separate Quantify Scintillation Counting of Inositol Phosphates Separate->Quantify Potency Determine Antagonist Potency (IC50) Quantify->Potency

Caption: Inositol Phosphate Accumulation Assay Workflow. This diagram illustrates the process for assessing the functional antagonism of the substance P-induced signaling.

References

In-Depth Technical Guide: The Biological Activity of Pro(4)-Trp(7,9,10)-SP(4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the synthetic peptide Pro(4)-Trp(7,9,10)-SP(4-11), a notable antagonist of Substance P (SP). This document details its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its effects.

Introduction

Pro(4)-Trp(7,9,10)-SP(4-11) is a modified C-terminal fragment of the neuropeptide Substance P. The strategic substitutions of proline at position 4 and tryptophan at positions 7, 9, and 10, often utilizing their D-isomers to enhance stability and potency, have established this peptide as a significant tool in tachykinin research. It primarily functions as a competitive antagonist at neurokinin-1 (NK-1) receptors and exhibits a unique mechanism of G protein antagonism.

Quantitative Pharmacological Data

The biological activity of Pro(4)-Trp(7,9,10)-SP(4-11) has been quantified in various assays. The following tables summarize the available data on its antagonist potency and receptor binding affinities.

Table 1: Functional Antagonist Potency of Pro(4)-Trp(7,9,10)-SP(4-11) Analogs

AnalogAssay SystemAgonistpA2 ValueReference
[D-Pro4,D-Trp7,9]SP(4-11)Guinea Pig IleumSubstance P~6.0
[D-Pro4,D-Trp7,9]SP(4-11)Rabbit Mesenteric VeinSubstance P~6.0
[D-Pro4,D-Trp7,9]SP(4-11)Guinea Pig TracheaSubstance P~6.0

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: Receptor Binding Affinity of [D-Pro4,D-Trp7,9,10]SP(4-11)

ReceptorSpeciesCell Line/TissueRadioligandParameterValue (nM)Reference
Bombesin Receptor Subtype 2 (BB2)Human--IC503800
Bombesin Receptor Subtype 2 (BB2)Rat--Ki>10000
Neurokinin-1 (NK-1)MouseSpinal Cord Membranes[3H] labeled SPKiNot specified for this analog, but a related antagonist, [D-Trp7]sendide, showed a Ki of 0.023 nM.[1][1]

Mechanism of Action

Pro(4)-Trp(7,9,10)-SP(4-11) exhibits a dual mechanism of action, functioning as both a competitive antagonist at the NK-1 receptor and as a G protein antagonist.

  • Competitive Antagonism at the NK-1 Receptor: The peptide binds to the NK-1 receptor, a G protein-coupled receptor (GPCR), thereby preventing the binding of the endogenous agonist, Substance P. This competitive inhibition blocks the initiation of downstream signaling cascades.

  • G Protein Antagonism: Pro(4)-Trp(7,9,10)-SP(4-11) has been shown to directly interfere with the coupling of G proteins to their receptors.[2] This novel mechanism involves the peptide competing with the receptor for binding to the G protein.[2] This action is not limited to the NK-1 receptor and has been observed to inhibit the actions of other structurally unrelated messenger molecules.[2] This suggests a broader inhibitory effect on GPCR signaling. Some substance P analogs can also act as "biased agonists," meaning they can differentially activate various G proteins (such as Gα12, Gi, and Gq) associated with a single receptor.

Signaling Pathways

Substance P, through the NK-1 receptor, activates multiple intracellular signaling pathways. As an antagonist, Pro(4)-Trp(7,9,10)-SP(4-11) inhibits these cascades.

NK-1 Receptor Signaling Cascade

Activation of the NK-1 receptor by Substance P primarily couples to Gq/11 and Gs G proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction and neurotransmission. Additionally, the NK-1 receptor can signal through Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), as well as through pathways involving mitogen-activated protein kinases (MAPK) such as ERK1/2.

NK1_Signaling_Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R binds Gq_11 Gαq/11 NK1R->Gq_11 activates Gs Gαs NK1R->Gs activates PLC Phospholipase C (PLC) Gq_11->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway PKA Protein Kinase A (PKA) cAMP->PKA PKA->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: NK-1 Receptor Signaling Pathway.
Antagonistic Mechanism of Pro(4)-Trp(7,9,10)-SP(4-11)

The dual antagonistic actions of Pro(4)-Trp(7,9,10)-SP(4-11) are depicted below. It competitively blocks the Substance P binding site on the NK-1 receptor and also interferes with the receptor-G protein interaction.

Antagonist_Mechanism cluster_inhibition Inhibitory Actions SP Substance P NK1R NK-1 Receptor SP->NK1R binds & activates Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->NK1R competitively blocks G_Protein G Protein Antagonist->G_Protein prevents coupling NK1R->G_Protein couples to Signaling Downstream Signaling G_Protein->Signaling initiates

Caption: Dual antagonistic mechanism of Pro(4)-Trp(7,9,10)-SP(4-11).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize Pro(4)-Trp(7,9,10)-SP(4-11).

Guinea Pig Ileum Assay for Functional Antagonism (pA2 Determination)

This classic bioassay is used to determine the functional potency of antagonists on smooth muscle contraction.

Objective: To determine the pA2 value of Pro(4)-Trp(7,9,10)-SP(4-11) against Substance P-induced contractions in isolated guinea pig ileum.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Substance P (agonist) stock solution

  • Pro(4)-Trp(7,9,10)-SP(4-11) (antagonist) stock solutions

  • Organ bath with an isotonic transducer and recording system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • A male guinea pig is humanely euthanized, and a segment of the terminal ileum is excised.

  • The longitudinal muscle is carefully stripped from the underlying circular muscle.

  • A 1-2 cm segment of the longitudinal muscle is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g.

  • A cumulative concentration-response curve to Substance P is established to determine the EC50.

  • The tissue is washed and allowed to recover.

  • The tissue is then incubated with a known concentration of Pro(4)-Trp(7,9,10)-SP(4-11) for a predetermined period (e.g., 20 minutes).

  • A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

  • Steps 6-8 are repeated with increasing concentrations of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

Guinea_Pig_Ileum_Workflow start Start dissect Isolate Guinea Pig Ileum Longitudinal Muscle start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue mount->equilibrate agonist_crc Generate Substance P Concentration-Response Curve (CRC) equilibrate->agonist_crc wash1 Wash and Recover agonist_crc->wash1 incubate_antagonist Incubate with Pro(4)-Trp(7,9,10)-SP(4-11) wash1->incubate_antagonist agonist_crc_antagonist Generate Substance P CRC in Presence of Antagonist incubate_antagonist->agonist_crc_antagonist repeat_concentrations Repeat with Different Antagonist Concentrations agonist_crc_antagonist->repeat_concentrations repeat_concentrations->incubate_antagonist Yes calculate_dr Calculate Dose Ratio repeat_concentrations->calculate_dr No schild_plot Construct Schild Plot and Determine pA2 calculate_dr->schild_plot end End schild_plot->end

Caption: Workflow for pA2 determination using the guinea pig ileum assay.
Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK-1 receptor.

Materials:

  • Cell membranes expressing the human NK-1 receptor

  • Radiolabeled Substance P analog (e.g., [3H]Substance P)

  • Pro(4)-Trp(7,9,10)-SP(4-11) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Non-specific binding control (a high concentration of unlabeled Substance P)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Cell membranes expressing the NK-1 receptor are prepared and protein concentration is determined.

  • In a series of tubes, a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist (Pro(4)-Trp(7,9,10)-SP(4-11)) are added.

  • Control tubes for total binding (no antagonist) and non-specific binding (high concentration of unlabeled agonist) are included.

  • The tubes are incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding at each antagonist concentration is calculated by subtracting the non-specific binding from the total binding.

  • The data is plotted as the percentage of specific binding versus the log concentration of the antagonist to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: Membranes, Radioligand, Antagonist dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and Antagonist prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Measure Radioactivity washing->scintillation_counting data_analysis Analyze Data: Calculate Specific Binding, Determine IC50 scintillation_counting->data_analysis calculate_ki Calculate Ki using Cheng-Prusoff Equation data_analysis->calculate_ki end End calculate_ki->end

Caption: Workflow for Ki determination using a radioligand binding assay.

Conclusion

Pro(4)-Trp(7,9,10)-SP(4-11) is a potent and well-characterized antagonist of Substance P. Its dual mechanism of action, involving both competitive antagonism at the NK-1 receptor and direct inhibition of G protein coupling, makes it a valuable research tool for dissecting the complexities of tachykinin signaling. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers in pharmacology and drug development, facilitating further investigation into the therapeutic potential of modulating the Substance P system.

References

An In-depth Technical Guide on [D-Pro4,D-Trp7,9,10]substance P (4-11) and its Interaction with G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic C-terminal fragment of the neuropeptide Substance P. It has been widely characterized as a competitive antagonist at multiple G-protein coupled receptors (GPCRs), primarily targeting the tachykinin NK-1 receptor, but also exhibiting significant affinity for bombesin and cholecystokinin receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this peptide, including its binding affinities, functional effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Substance P, an undecapeptide of the tachykinin family, plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by activating neurokinin (NK) receptors. The C-terminal fragment, substance P (4-11), retains biological activity. The synthetic analog, [D-Pro4,D-Trp7,9,10]substance P (4-11), in which specific L-amino acids are replaced with their D-isomers, was developed to enhance stability and confer antagonistic properties. This peptide has become a valuable pharmacological tool for elucidating the roles of tachykinin and other GPCR systems in health and disease. This guide delves into the technical details of its interactions with its primary and off-target receptors.

Quantitative Data Presentation

The binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) at its principal target receptors are summarized below. These values have been compiled from various in vitro studies.

LigandReceptorPreparationRadioligandParameterValueReference
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Tachykinin (Substance P)Guinea-pig ileumN/A (Functional Assay)pA2Not explicitly quantified, but shown to cause a parallel rightward shift of the agonist dose-response curve.[1]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Bombesin (BB2)Human125I-labeled ligandpIC505.42[2]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Bombesin (BB2)Human125I-labeled ligandIC503800 nM[2]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Bombesin (BB2)Rat125I-labeled ligandpKi5[2]
[D-Pro4,D-Trp7,9,10]Substance P (4-11)Cholecystokinin (CCK)N/A125I-labeled ligandIC50>10,000 nM[2]

Signaling Pathways

[D-Pro4,D-Trp7,9,10]substance P (4-11) exerts its antagonistic effects by blocking the canonical signaling pathways activated by its target GPCRs. The primary receptors for Substance P (NK-1), bombesin (BB2), and cholecystokinin (CCK1) are all coupled to Gq/11 proteins, which activate the Phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

Below are diagrams illustrating the signaling pathways antagonized by [D-Pro4,D-Trp7,9,10]substance P (4-11).

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Antagonist [D-Pro4,D-Trp7,9,10] substance P (4-11) Antagonist->NK1R Blocks

Caption: Antagonism of the NK-1 Receptor Signaling Pathway.

Bombesin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bombesin Bombesin / GRP BB2R BB2 Receptor Bombesin->BB2R Binds Gq Gq Protein BB2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Antagonist [D-Pro4,D-Trp7,9,10] substance P (4-11) Antagonist->BB2R Blocks

Caption: Antagonism of the Bombesin (BB2) Receptor Signaling Pathway.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK Cholecystokinin CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Antagonist [D-Pro4,D-Trp7,9,10] substance P (4-11) Antagonist->CCK1R Blocks

Caption: Antagonism of the Cholecystokinin (CCK1) Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissues.

Radioligand Binding Assay for NK-1 Receptor

This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the NK-1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NK-1 receptor (e.g., CHO-K1 or U373 MG cells).

  • Radioligand: [³H]Substance P.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 150 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA.

  • Unlabeled Substance P (for determining non-specific binding).

  • [D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well filter plate, add 50 µL of binding buffer, 50 µL of [³H]Substance P (at a concentration near its Kd), and 50 µL of either binding buffer (for total binding), unlabeled Substance P (1 µM, for non-specific binding), or varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression model to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_plate Prepare 96-well plate with buffer, radioligand, and competitor/antagonist start->prepare_plate add_membranes Add cell membranes expressing NK-1R prepare_plate->add_membranes incubate Incubate at room temp for 60 minutes add_membranes->incubate filter_wash Filter and wash to remove unbound ligand incubate->filter_wash dry_count Dry filters and add scintillation cocktail for counting filter_wash->dry_count analyze Analyze data to determine IC50/Ki dry_count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.
Inositol Monophosphate (IP-One) Accumulation Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to antagonize agonist-induced activation of the PLC pathway.

Materials:

  • Cells expressing the target receptor (e.g., NK-1, BB2, or CCK1).

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

  • Agonist for the target receptor (e.g., Substance P, Bombesin, or CCK).

  • [D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

  • IP-One HTRF assay kit (or equivalent).

  • A microplate reader capable of HTRF detection.

Procedure:

  • Plate cells in a 96-well plate and culture overnight.

  • Remove the culture medium and wash the cells with stimulation buffer.

  • Pre-incubate the cells with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) for a specified period (e.g., 15-30 minutes) at 37°C.

  • Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and follow the manufacturer's instructions for the IP-One HTRF assay to measure the accumulation of inositol monophosphate.

  • Read the plate on an HTRF-compatible microplate reader.

  • Plot the response against the concentration of the antagonist and fit the data to a suitable pharmacological model to determine the IC50.

IP_One_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells pre_incubate Pre-incubate with antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11)) plate_cells->pre_incubate add_agonist Add agonist (e.g., Substance P) pre_incubate->add_agonist incubate Incubate to allow IP1 accumulation add_agonist->incubate lyse_assay Lyse cells and perform IP-One HTRF assay incubate->lyse_assay read_plate Read plate on HTRF reader lyse_assay->read_plate analyze Analyze data to determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental Workflow for IP-One Accumulation Assay.
Calcium Mobilization Assay

This assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Agonist for the target receptor.

  • [D-Pro4,D-Trp7,9,10]substance P (4-11) at various concentrations.

  • A fluorescence plate reader with an injection system.

Procedure:

  • Plate cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescence plate reader and take a baseline reading.

  • Inject varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) and incubate for a short period.

  • Inject the agonist and immediately begin measuring the fluorescent signal over time.

  • The peak fluorescence intensity reflects the intracellular calcium concentration.

  • Determine the IC50 of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a potent and well-characterized antagonist of the NK-1 receptor, with additional activity at bombesin and cholecystokinin receptors. Its ability to competitively block the Gq/PLC signaling pathway makes it an invaluable tool for studying the physiological and pathological roles of these receptor systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting these GPCRs. Further studies are warranted to fully elucidate its in vivo efficacy and selectivity profile.

References

The Role of [D-Pro4,D-Trp7,9,10]substance P (4-11) in Neurogenic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurogenic inflammation, a complex process orchestrated by the peripheral release of neuropeptides from sensory neurons, plays a pivotal role in the pathophysiology of numerous inflammatory disorders. A key mediator in this cascade is Substance P (SP), an undecapeptide that exerts its potent pro-inflammatory effects primarily through the neurokinin-1 (NK-1) receptor. Consequently, antagonism of the NK-1 receptor presents a compelling therapeutic strategy for mitigating neurogenic inflammation. This technical guide provides an in-depth analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11), a potent and selective tachykinin antagonist, and its role in attenuating neurogenic inflammation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Neurogenic Inflammation and the Role of Substance P

Neurogenic inflammation is characterized by the cardinal signs of inflammation—redness, swelling, heat, and pain—initiated by the activation of sensory nerve fibers. Unlike classical inflammation, which is primarily driven by the immune system, neurogenic inflammation is triggered by the release of neuropeptides, most notably Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of these neurons.

SP, a member of the tachykinin family of neuropeptides, is a powerful vasodilator and increases vascular permeability, leading to plasma extravasation and edema formation. These effects are mediated through its high-affinity binding to the G-protein coupled NK-1 receptor, which is expressed on various cell types, including endothelial cells, mast cells, and immune cells. The activation of the NK-1 receptor initiates a cascade of intracellular signaling events that culminate in the classic inflammatory response.

[D-Pro4,D-Trp7,9,10]substance P (4-11): A Potent Tachykinin Antagonist

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of Substance P that acts as a competitive antagonist at tachykinin receptors, with a notable selectivity for the NK-1 receptor. By competitively binding to the NK-1 receptor, it effectively blocks the pro-inflammatory actions of endogenous Substance P, thereby mitigating the key events of neurogenic inflammation.

Mechanism of Action

The primary mechanism of action of [D-Pro4,D-Trp7,9,10]substance P (4-11) is the competitive inhibition of Substance P at the NK-1 receptor. This prevents the conformational changes in the receptor that are necessary for G-protein coupling and the subsequent activation of downstream signaling pathways. The result is a reduction in vasodilation, decreased vascular permeability, and an overall attenuation of the inflammatory response.

Quantitative Efficacy of [D-Pro4,D-Trp7,9,10]substance P (4-11)

The following table summarizes key quantitative data demonstrating the efficacy of [D-Pro4,D-Trp7,9,10]substance P (4-11) in attenuating neurogenic inflammation.

ParameterExperimental ModelResultReference
Inhibition of Inflammation Carrageenan-induced acute joint inflammation in the rat knee93% reduction in the inflammatory response with pretreatment.[1][2]
IC50 for NK-1 Receptor Binding Competition with 125I-BHSP binding in primary cultures of cortical astrocytes from the mouse7.3 µM[3]
Inhibition of Plasma Extravasation Capsaicin-induced synovitis in ratsPretreatment resulted in a 93% reduction in plasma extravasation.
Antagonism of Substance P-induced Amylase Secretion Dispersed acini from guinea pig pancreasHalf-maximal inhibition of 125I-labeled Substance P binding occurred at 4 µM.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of [D-Pro4,D-Trp7,9,10]substance P (4-11) in neurogenic inflammation.

In Vivo Model of Neurogenic Inflammation: Evans Blue Extravasation Assay in the Rat Paw

This protocol is designed to quantify plasma extravasation, a hallmark of neurogenic inflammation, in response to an inflammatory stimulus and to assess the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P (4-11).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • [D-Pro4,D-Trp7,9,10]substance P (4-11)

  • Substance P (or other inflammatory agent, e.g., capsaicin)

  • Evans Blue dye (2% in sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Saline solution (0.9% NaCl)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Anesthetize the rats using an appropriate anesthetic.

  • Antagonist Administration (Pretreatment Group): Administer [D-Pro4,D-Trp7,9,10]substance P (4-11) via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the inflammatory challenge.

  • Vehicle Administration (Control Group): Administer the vehicle solution (e.g., saline) to the control group.

  • Evans Blue Injection: Inject Evans Blue dye (20 mg/kg) intravenously via the tail vein. The dye will bind to plasma albumin.

  • Induction of Inflammation: After a short circulation time for the dye (e.g., 5 minutes), inject the inflammatory agent (e.g., Substance P or capsaicin) intradermally into the plantar surface of the rat's hind paw.

  • Euthanasia and Tissue Collection: After a set period (e.g., 30 minutes), euthanize the animals and dissect the paw tissue.

  • Dye Extraction: Weigh the tissue samples and place them in formamide. Incubate at 60°C for 24 hours to extract the Evans Blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

  • Data Analysis: Calculate the amount of extravasated Evans Blue dye per gram of tissue and compare the results between the control and antagonist-treated groups to determine the percentage of inhibition.

In Vivo Microdialysis for Measuring Inflammatory Mediators

This protocol allows for the continuous sampling of the interstitial fluid in a specific tissue to measure the release of inflammatory mediators in response to a stimulus and the effect of an antagonist.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Microdialysis probes and pump

  • [D-Pro4,D-Trp7,9,10]substance P (4-11)

  • Inflammatory agent (e.g., Substance P)

  • Artificial cerebrospinal fluid (aCSF) or other appropriate perfusion fluid

  • Anesthetic (e.g., urethane)

  • Analytical equipment for mediator quantification (e.g., ELISA kits for cytokines)

Procedure:

  • Animal Preparation and Probe Implantation: Anesthetize the rat and surgically implant a microdialysis probe into the target tissue (e.g., skin, muscle, or specific brain region).

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 60-90 minutes.

  • Baseline Sample Collection: Collect baseline dialysate samples to establish the basal levels of the inflammatory mediators of interest.

  • Antagonist Administration: Administer [D-Pro4,D-Trp7,9,10]substance P (4-11) systemically or locally through the microdialysis probe (reverse dialysis).

  • Inflammatory Challenge: After the antagonist has had time to take effect, introduce the inflammatory stimulus, either systemically or via the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals throughout the experiment.

  • Mediator Analysis: Analyze the collected dialysate samples for the concentration of specific inflammatory mediators using sensitive techniques like ELISA.

  • Data Analysis: Plot the concentration of the mediators over time and compare the response between control and antagonist-treated groups.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Substance P / NK-1 Receptor Signaling Pathway

The following diagram illustrates the key signaling cascades initiated by the binding of Substance P to its NK-1 receptor, leading to the cellular responses characteristic of neurogenic inflammation.

Substance_P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK-1 Receptor NK-1 Receptor G-Protein Coupled Substance P->NK-1 Receptor Binds Gq/11 Gαq/11 NK-1 Receptor->Gq/11 Activates PLC Phospholipase C Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG Ca2+ Ca²⁺ Release (from ER) IP3->Ca2+ PKC Protein Kinase C DAG->PKC Activates MAPK Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK Cascade Activates Increased Vascular\nPermeability Increased Vascular Permeability PKC->Increased Vascular\nPermeability Ca2+->PKC Activates Vasodilation Vasodilation Ca2+->Vasodilation Transcription Factors Activation of Transcription Factors (e.g., NF-κB, AP-1) MAPK Cascade->Transcription Factors Gene Expression Increased Gene Expression Transcription Factors->Gene Expression Inflammatory Mediator\nRelease Inflammatory Mediator Release Gene Expression->Inflammatory Mediator\nRelease [D-Pro4,D-Trp7,9,10]SP(4-11) [D-Pro4,D-Trp7,9,10] substance P (4-11) [D-Pro4,D-Trp7,9,10]SP(4-11)->NK-1 Receptor Blocks

Caption: Substance P/NK-1 Receptor Signaling Pathway and the inhibitory action of [D-Pro4,D-Trp7,9,10]substance P (4-11).

Experimental Workflow for In Vivo Antagonist Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a neurogenic inflammation antagonist in an animal model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_analysis Phase 3: Analysis Animal Acclimation Animal Acclimation (e.g., 1 week) Group Assignment Random Assignment to Control & Treatment Groups Animal Acclimation->Group Assignment Anesthesia Anesthesia Group Assignment->Anesthesia Antagonist/Vehicle Admin Antagonist or Vehicle Administration Anesthesia->Antagonist/Vehicle Admin Inflammatory Challenge Induction of Neurogenic Inflammation Antagonist/Vehicle Admin->Inflammatory Challenge Data Collection Data Collection (e.g., Plasma Extravasation, Mediator Levels) Inflammatory Challenge->Data Collection Euthanasia & Tissue Harvest Euthanasia and Tissue Harvesting Data Collection->Euthanasia & Tissue Harvest Sample Processing Sample Processing (e.g., Dye Extraction, Homogenization) Euthanasia & Tissue Harvest->Sample Processing Quantification Quantification of Inflammatory Markers Sample Processing->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Results Interpretation Interpretation of Results Statistical Analysis->Results Interpretation

Caption: A generalized experimental workflow for in vivo testing of neurogenic inflammation antagonists.

Conclusion and Future Directions

[D-Pro4,D-Trp7,9,10]substance P (4-11) has demonstrated significant efficacy in attenuating key aspects of neurogenic inflammation, primarily through its potent antagonism of the NK-1 receptor. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

Future research should focus on further elucidating the precise molecular interactions between this antagonist and the NK-1 receptor, as well as exploring its therapeutic potential in a broader range of inflammatory conditions. Additionally, the development of non-peptide antagonists with improved pharmacokinetic profiles remains a key objective in the pursuit of novel therapies for neurogenic inflammation. The methodologies outlined herein can serve as a valuable resource for the continued investigation and development of such compounds.

References

Investigating Substance P Pathways: A Technical Guide to the Use of [D-Pro4,D-Trp7,9,10]substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of the potent tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), in the investigation of Substance P (SP) signaling pathways. This document details the antagonist's binding affinities, provides structured experimental protocols for its use, and visualizes the complex signaling networks involved.

Introduction to [D-Pro4,D-Trp7,9,10]substance P (4-11)

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] By blocking the binding of SP to its receptor, this antagonist is an invaluable tool for elucidating the physiological and pathological roles of SP-mediated signaling. Furthermore, it has been demonstrated that this antagonist also exhibits competitive antagonism at bombesin and cholecystokinin receptors, a crucial consideration for experimental design.[1][2][3]

Quantitative Data: Binding Affinities

The following tables summarize the binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) for its primary target, the Substance P (NK1) receptor, and its known off-target receptors.

Table 1: Binding Affinity (Ki) of [D-Pro4,D-Trp7,9,10]substance P (4-11) at Various Receptors

ReceptorRadioligandPreparationKi (µM)Reference
Substance P (NK1)¹²⁵I-Substance PDispersed acini from guinea pig pancreasNot significantly different from IC50[1]
Bombesin¹²⁵I-[Tyr4]bombesinDispersed acini from guinea pig pancreasNot significantly different from IC50[1]
Cholecystokinin (CCK)¹²⁵I-Cholecystokinin octapeptideDispersed acini from guinea pig pancreasNot significantly different from IC50[1]

Table 2: Half-maximal Inhibitory Concentration (IC50) of [D-Pro4,D-Trp7,9,10]substance P (4-11)

ReceptorRadioligandPreparationIC50 (µM)Reference
Substance P (NK1)¹²⁵I-Substance PDispersed acini from guinea pig pancreas4[1]
Bombesin¹²⁵I-[Tyr4]bombesinDispersed acini from guinea pig pancreas17[1]
Cholecystokinin (CCK)¹²⁵I-Cholecystokinin octapeptideDispersed acini from guinea pig pancreas5[1]

Signaling Pathways

Substance P, through its interaction with the NK1 receptor, activates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-type G-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Antagonist [D-Pro4,D-Trp7,9,10]SP(4-11) Antagonist->NK1R Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response

Caption: Substance P / NK1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand: ¹²⁵I-labeled Substance P.

  • [D-Pro4,D-Trp7,9,10]substance P (4-11)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Substance P (for determining non-specific binding).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Gamma counter.

Procedure:

  • Prepare a series of dilutions of [D-Pro4,D-Trp7,9,10]substance P (4-11) in binding buffer.

  • In reaction tubes, combine the cell membrane preparation, a fixed concentration of ¹²⁵I-Substance P (typically at or below its Kd value), and varying concentrations of the antagonist.

  • For total binding, omit the antagonist. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubate the mixture at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the antagonist. The Ki value can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of [D-Pro4,D-Trp7,9,10]SP(4-11) D Incubate membranes, radioligand, and antagonist at RT A->D B Prepare membrane homogenates expressing NK1R B->D C Prepare radioligand solution (¹²⁵I-Substance P) C->D E Separate bound from free ligand by vacuum filtration D->E F Wash filters with ice-cold buffer E->F G Measure radioactivity with a gamma counter F->G H Calculate specific binding G->H I Determine IC50 and Ki values using non-linear regression H->I

Caption: Experimental Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to inhibit Substance P-induced increases in intracellular calcium.

Materials:

  • Whole cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Substance P.

  • [D-Pro4,D-Trp7,9,10]substance P (4-11).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • During the final 15-30 minutes of dye loading, add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the wells for pre-incubation.

  • Wash the cells with assay buffer containing probenecid to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

  • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-2 minutes).

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Analyze the data by calculating the peak fluorescence response for each well.

  • Determine the inhibitory effect of the antagonist by plotting the response against the antagonist concentration and fitting the data to a dose-response curve to calculate the IC50.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed NK1R-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Pre-incubate with varying concentrations of antagonist B->C D Stimulate with Substance P (agonist) C->D E Measure kinetic fluorescence change (calcium flux) D->E F Determine antagonist IC50 from dose-response curve E->F

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a critical pharmacological tool for dissecting the intricate signaling pathways of Substance P. Its well-characterized antagonist activity at the NK1 receptor, coupled with a known off-target profile, allows for meticulously designed experiments to probe the roles of these pathways in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this antagonist in their investigations, ultimately contributing to a deeper understanding of tachykinin signaling and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P-4-11 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in various physiological and pathological processes, including pain transmission, inflammation, and mood disorders. Consequently, antagonists of the NK1 receptor, such as [D-Pro4,D-Trp7,9,10]substance P-4-11, are valuable tools for basic research and potential therapeutic agents.

These application notes provide detailed protocols for the in vitro characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11, focusing on its interaction with the NK1 receptor. The described assays are fundamental for determining the affinity, potency, and functional activity of this antagonist.

Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration. [D-Pro4,D-Trp7,9,10]substance P-4-11 acts by competitively binding to the NK1 receptor, thereby preventing Substance P from initiating this signaling cascade.

NK1_Signaling_Pathway cluster_cell Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10] substance P-4-11 Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ ↑ Ca_ER->Ca_cyto Downstream Downstream Cellular Responses Ca_cyto->Downstream

NK1 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of [D-Pro4,D-Trp7,9,10]substance P-4-11 and related compounds for the NK1 receptor and potential off-target receptors.

Table 1: Receptor Binding Affinities

CompoundReceptorRadioligandPreparationIC50 / Ki
[D-Pro4,D-Trp7,9,10]substance P-4-11Substance P (NK1)¹²⁵I-labeled Substance PRat brain cortex membranesKi: 7.3 ± 0.7 nM[1]
[D-Pro4,D-Trp7,9,10]substance P-4-11Bombesin¹²⁵I-[Tyr4]Bn-IC50: >10,000 nM[2]
[D-Pro4,D-Trp7,9,10]substance P-4-11Cholecystokinin (CCK)--IC50: >10,000 nM[2]

Table 2: Functional Antagonist Potency

AssayAgonistCell Line / TissueParameterAntagonist IC50 / pA2
Inositol Phosphate AccumulationSubstance PGuinea-pig small intestineIP Accumulation- (Shift in dose-response observed at 20 µM)[3]
Inositol Phosphate AccumulationKassininGuinea-pig small intestineIP Accumulation- (Greater inhibition than for Substance P at 20 µM)[3]

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for the NK1 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Prepare Rat Brain Cortex Membranes a1 Incubate Membranes with ¹²⁵I-BH-Substance P and varying concentrations of Antagonist p1->a1 p2 Prepare Assay Buffer and Reagents p2->a1 a2 Separate Bound and Free Radioligand (Rapid Filtration) a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 d1 Generate Competition Curve a3->d1 d2 Calculate IC50 and Ki values d1->d2

Radioligand Binding Assay Workflow

Materials:

  • Cell/Tissue Preparation: Rat brain cortex membranes.

  • Radioligand: ¹²⁵I-Bolton-Hunter labeled Substance P (¹²⁵I-BH-SP).

  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Non-specific Binding Control: Unlabeled Substance P (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 154 mM NaCl.

  • Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer.

      • 50 µL of ¹²⁵I-BH-SP at a concentration near its Kd.

      • 50 µL of a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.

      • For total binding, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 50 µL of 1 µM unlabeled Substance P.

  • Incubation:

    • Initiate the binding reaction by adding 50 µL of the prepared rat brain cortex membrane suspension.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation fluid to each well.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Plate CHO-K1/NK1 cells in 96-well plates p2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) p1->p2 a1 Pre-incubate cells with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 p2->a1 a2 Add NK1 agonist (e.g., Substance P) a1->a2 a3 Measure fluorescence intensity over time using a fluorescent plate reader a2->a3 d1 Generate dose-response curves a3->d1 d2 Calculate IC50 value d1->d2

Calcium Flux Assay Workflow

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human NK1 receptor.

  • Culture Medium: Ham's F-12K, 10% FBS, 400 µg/ml G418.[4]

  • Calcium-sensitive fluorescent dye: Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Agonist: Substance P.

  • Equipment: 96-well black, clear-bottom plates, fluorescent plate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1/NK1 cells in the recommended medium.

    • Plate the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with Fluo-4 AM (typically 2-5 µM in assay buffer) for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Pre-incubate the cells with a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a known concentration of Substance P (e.g., EC80) into the wells.

    • Measure the fluorescent signal over time (typically every 1-2 seconds for 1-2 minutes).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Inositol Phosphate Accumulation Assay

This assay measures the functional consequence of NK1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream second messenger.

Materials:

  • Cell Line/Tissue: CHO-K1/NK1 cells or tissue slices (e.g., guinea-pig ileum).

  • Labeling Reagent: myo-[³H]inositol.

  • Stimulation Buffer: HBSS or similar buffer containing LiCl (typically 10-20 mM).

  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Agonist: Substance P.

  • Lysis Buffer: Perchloric acid or similar.

  • Separation: Dowex anion-exchange resin.

  • Equipment: Scintillation counter.

Procedure:

  • Cell Labeling:

    • Incubate cells or tissue slices with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Setup:

    • Wash the labeled cells/tissues to remove unincorporated [³H]inositol.

    • Pre-incubate the cells/tissues with stimulation buffer containing LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Add a range of concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11 and incubate for a further 15-30 minutes.

  • Stimulation:

    • Add Substance P to stimulate the NK1 receptor and incubate for 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold lysis buffer (e.g., perchloric acid).

    • Neutralize the extracts.

  • Separation and Quantification:

    • Apply the neutralized extracts to Dowex anion-exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Normalize the data to the response of the agonist alone.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Troubleshooting

  • High Non-specific Binding in Radioligand Assay:

    • Optimize the washing steps (increase volume and/or number of washes).

    • Reduce the concentration of the radioligand.

    • Include a blocking agent (e.g., 0.5% BSA) in the assay buffer.

  • Low Signal-to-Noise Ratio in Calcium Flux Assay:

    • Optimize cell seeding density.

    • Ensure proper dye loading and de-esterification.

    • Check the functionality of the agonist and the expression of the receptor in the cell line.

  • High Basal Inositol Phosphate Levels:

    • Ensure complete removal of unincorporated [³H]inositol after labeling.

    • Optimize the LiCl concentration and pre-incubation time.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of [D-Pro4,D-Trp7,9,10]substance P-4-11. By employing these radioligand binding, calcium flux, and inositol phosphate accumulation assays, researchers can accurately determine the binding affinity and functional antagonist potency of this compound at the NK1 receptor, facilitating its use as a pharmacological tool and its potential development as a therapeutic agent.

References

Pro(4)-Trp(7,9,10)-SP(4-11): A Guide for In Vivo Administration and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pro(4)-Trp(7,9,10)-SP(4-11) is a potent synthetic peptide analog of the C-terminal fragment of Substance P (SP). It functions as a competitive antagonist at multiple G protein-coupled receptors, making it a valuable tool for in vivo research in various physiological and pathological processes. Its primary mechanism of action is the blockade of tachykinin NK1, bombesin, and cholecystokinin (CCK) receptors.[1][2] This broad antagonist activity allows for the investigation of the roles of these signaling pathways in conditions such as neurogenic inflammation, pain, and cancer.[2][3][4]

Key Applications:

  • Neurogenic Inflammation: Pro(4)-Trp(7,9,10)-SP(4-11) has been shown to be a potent antagonist of neurogenic plasma extravasation and vasodilation in vivo, processes mediated by the release of neuropeptides like Substance P from sensory nerve endings.[5][6] This makes it a suitable tool for studying the contribution of neurogenic inflammation to various inflammatory disorders.

  • Pain Research: By blocking tachykinin receptors, which are critically involved in pain transmission, this peptide can be used to investigate the mechanisms of nociception and to evaluate the analgesic potential of targeting these pathways.

  • Oncology: The bombesin and CCK receptors are often overexpressed in various cancers and are implicated in tumor growth and proliferation.[7][8][9] Pro(4)-Trp(7,9,10)-SP(4-11) can be used in preclinical cancer models to explore the therapeutic potential of blocking these receptor systems.

  • Gastrointestinal Physiology: Given its antagonism of CCK and bombesin receptors, this peptide is useful for studying the physiological roles of these peptides in gastrointestinal motility, secretion, and other functions.[10]

Pharmacological Profile:

Pro(4)-Trp(7,9,10)-SP(4-11) is a competitive antagonist, meaning it binds to the receptor but does not activate it, thereby preventing the endogenous ligand from binding and eliciting a biological response.[1] Its broad-spectrum antagonist activity should be considered in experimental design, as it will affect multiple signaling pathways simultaneously.

Quantitative Data Summary

ParameterReceptor/SystemSpeciesValue/EffectReference
Receptor Antagonism Tachykinin (Substance P)MultiplePotent competitive antagonist.[1]
BombesinMultipleCompetitive antagonist.[1]
Cholecystokinin (CCK)MultipleCompetitive antagonist.[1]
In Vivo Effect Neurogenic Plasma ExtravasationRatPotent inhibition of antidromic stimulation-induced extravasation.[5][6]
Neurogenic VasodilationRatReduction of antidromic stimulation-induced vasodilation.[5][6]

Experimental Protocols

General In Vivo Administration Protocol (Rodent Models)

This protocol provides a general guideline for the in vivo administration of Pro(4)-Trp(7,9,10)-SP(4-11) in rodent models. Note: The optimal dose, route, and frequency of administration should be determined empirically for each specific experimental model and research question.

1. Materials:

  • Pro(4)-Trp(7,9,10)-SP(4-11) peptide

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))

  • Appropriate syringes and needles for the chosen route of administration

  • Animal model (e.g., rat, mouse)

2. Peptide Reconstitution:

  • Refer to the manufacturer's instructions for the recommended solvent. For many peptides, sterile water or PBS is suitable.[11]

  • Prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • For in vivo use, ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter.

  • Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

3. Administration Routes and Dosages:

The choice of administration route depends on the target tissue and the desired pharmacokinetic profile.

  • Intravenous (i.v.) Injection:

    • Purpose: To achieve rapid and systemic distribution.

    • Procedure: Administer via a tail vein or other appropriate vessel.

    • Suggested Dose Range: Based on studies with other peptide receptor antagonists, a starting dose range of 10-100 µg/kg could be considered.[8] Titration will be necessary.

  • Subcutaneous (s.c.) Injection:

    • Purpose: For slower, more sustained systemic absorption compared to i.v. injection.

    • Procedure: Inject into a loose fold of skin, typically on the back or flank.

    • Suggested Dose Range: A starting dose range of 10-100 µg/kg can be used as a starting point. For example, a bombesin antagonist was administered at 10 µg twice daily in nude mice.[7][8]

  • Intraperitoneal (i.p.) Injection:

    • Purpose: Systemic administration with absorption that is generally slower than i.v. but faster than s.c.

    • Procedure: Inject into the peritoneal cavity.

    • Suggested Dose Range: Similar to s.c. administration, a starting range of 10-100 µg/kg is a reasonable starting point for dose-finding studies.

4. Experimental Timeline:

  • The timing of administration relative to the experimental challenge (e.g., induction of inflammation, behavioral testing) is critical.

  • Pre-treatment is typically required to allow the antagonist to reach its target receptors and exert its blocking effect before the agonist or stimulus is introduced.

  • The optimal pre-treatment time will depend on the pharmacokinetic properties of the peptide and should be determined in pilot studies. A pre-treatment time of 15-30 minutes is often a good starting point for i.v. administration.

5. Control Groups:

  • Vehicle Control: Administer the same volume of the vehicle used to dissolve the peptide to a separate group of animals. This controls for any effects of the injection procedure or the vehicle itself.

  • Positive Control (Optional): In some experimental designs, a group treated with a known agonist of the targeted receptors can be included to confirm the responsiveness of the system.

Visualizations

Signaling_Pathway_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Substance P / Bombesin / CCK Receptor Tachykinin NK1 / Bombesin / CCK Receptor Ligand->Receptor Binds and Activates Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->Receptor Binds and Blocks G_Protein G Protein Activation Receptor->G_Protein Second_Messengers Second Messenger Cascade (e.g., IP3, DAG, Ca2+) G_Protein->Second_Messengers Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Second_Messengers->Cellular_Response

Caption: Antagonistic mechanism of Pro(4)-Trp(7,9,10)-SP(4-11).

Experimental_Workflow cluster_preparation Preparation cluster_administration In Vivo Administration cluster_experiment Experimental Procedure cluster_analysis Data Analysis Reconstitution Reconstitute Pro(4)-Trp(7,9,10)-SP(4-11) in sterile vehicle Dose_Calculation Calculate dose based on animal weight Reconstitution->Dose_Calculation Administration Administer via chosen route (i.v., s.c., i.p.) Dose_Calculation->Administration Vehicle_Control Administer vehicle to control group Dose_Calculation->Vehicle_Control Pre_treatment Allow for pre-treatment period Administration->Pre_treatment Vehicle_Control->Pre_treatment Challenge Introduce experimental challenge (e.g., inflammatory agent, behavioral test) Pre_treatment->Challenge Data_Collection Collect data (e.g., physiological measurements, behavioral scoring, tissue collection) Challenge->Data_Collection Analysis Analyze and compare data between treatment and control groups Data_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P (4-11) in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P (SP). It acts as a competitive antagonist at tachykinin receptors, particularly displaying selectivity for the neurokinin 1 (NK1) receptor, which is the primary receptor for Substance P. Substance P is a neuropeptide involved in a myriad of physiological processes, including nociception, inflammation, and the regulation of neuronal excitability. The antagonistic properties of [D-Pro4,D-Trp7,9,10]substance P (4-11) make it a valuable tool for investigating the electrophysiological roles of Substance P and the function of NK1 receptors in the nervous system.

These application notes provide an overview of the electrophysiological applications of [D-Pro4,D-Trp7,9,10]substance P (4-11), including its effects on neuronal activity and detailed protocols for its use in electrophysiological experiments.

Electrophysiological Effects

[D-Pro4,D-Trp7,9,10]substance P (4-11) primarily functions by blocking the excitatory effects of Substance P on neurons. Substance P typically causes a slow depolarization of the neuronal membrane, leading to an increase in excitability and firing rate. This is achieved through the modulation of various ion channels, most notably the suppression of potassium conductances.[1] By competitively binding to NK1 receptors, [D-Pro4,D-Trp7,9,10]substance P (4-11) prevents these downstream effects.

While specific quantitative electrophysiological data for this particular analog on neuronal ion channels is limited in publicly available literature, its functional antagonism has been demonstrated in various preparations. For instance, in smooth muscle preparations, which share similar signaling pathways with neurons, this antagonist has been shown to shift the dose-response curve for tachykinin-induced responses.

PreparationAgonistAntagonist ConcentrationEffectpA2 Value
Guinea-pig ileum myenteric plexusEledoisinNot specifiedAntagonism of [3H]-acetylcholine release< 4.8
Guinea-pig small intestine longitudinal muscleSubstance P, Kassinin20 µMShift in dose-response curve for inositol phosphate accumulationNot Reported

Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a more potent antagonist.

The primary mechanism of action of Substance P in neurons involves the activation of Gq/11 proteins upon binding to the NK1 receptor. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of ion channels, such as the inhibition of potassium channels, resulting in neuronal depolarization. [D-Pro4,D-Trp7,9,10]substance P (4-11) blocks the initiation of this pathway by preventing Substance P from binding to the NK1 receptor.

Experimental Protocols

The following are generalized protocols for utilizing [D-Pro4,D-Trp7,9,10]substance P (4-11) in electrophysiological studies, primarily focusing on patch-clamp recordings from neurons.

Protocol 1: Whole-Cell Patch-Clamp Recording to Assess Antagonism of Substance P-induced Depolarization

Objective: To determine the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on Substance P-induced changes in neuronal membrane potential.

Materials:

  • Cell Preparation: Cultured neurons or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.

  • Internal Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. pH adjusted to 7.3 with KOH.

  • Substance P Stock Solution: 1 mM in sterile water.

  • [D-Pro4,D-Trp7,9,10]substance P (4-11) Stock Solution: 1 mM in sterile water or a suitable solvent as per manufacturer's instructions.

Procedure:

  • Prepare the neuronal culture or acute brain slice for recording.

  • Establish a stable whole-cell patch-clamp recording from a target neuron in current-clamp mode.

  • Record the baseline resting membrane potential for at least 5 minutes.

  • Perfuse the bath with a known concentration of Substance P (e.g., 1 µM) and record the change in membrane potential. A slow depolarization is expected.

  • Wash out the Substance P with aCSF until the membrane potential returns to baseline.

  • Pre-incubate the preparation with [D-Pro4,D-Trp7,9,10]substance P (4-11) at a suitable concentration (e.g., 10-20 µM) for 10-15 minutes.

  • While continuing to perfuse with the antagonist, co-apply the same concentration of Substance P used in step 4.

  • Record the change in membrane potential and compare it to the response elicited by Substance P alone. A significant reduction or complete block of the depolarization indicates successful antagonism.

  • Perform a washout of both compounds to observe any recovery.

Protocol 2: Voltage-Clamp Analysis of Substance P-modulated Currents

Objective: To investigate the effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on Substance P-induced modulation of specific ion currents (e.g., potassium currents).

Materials:

  • Same as Protocol 1, with the addition of specific ion channel blockers if isolating a particular current (e.g., TTX to block sodium channels, CdCl2 to block calcium channels).

Procedure:

  • Establish a stable whole-cell patch-clamp recording in voltage-clamp mode.

  • Hold the neuron at a potential where the current of interest is active (e.g., -60 mV).

  • Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit the ion currents of interest and record the baseline currents.

  • Apply Substance P (e.g., 1 µM) to the bath and repeat the voltage protocol. A reduction in outward potassium currents is often observed.

  • Wash out the Substance P.

  • Pre-incubate with [D-Pro4,D-Trp7,9,10]substance P (4-11) (e.g., 10-20 µM).

  • Co-apply Substance P with the antagonist and repeat the voltage protocol.

  • Compare the current amplitudes in the presence of the agonist alone versus the co-application with the antagonist to quantify the degree of inhibition.

Visualizations

G cluster_0 Neuronal Membrane SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11) Antagonist->NK1R Binds & Blocks Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates K_channel K⁺ Channel PKC->K_channel Inhibits Depolarization Neuronal Depolarization K_channel->Depolarization Leads to

Caption: Signaling pathway of Substance P via the NK1 receptor and its inhibition.

G cluster_workflow Experimental Workflow for Antagonist Characterization A 1. Establish Stable Whole-Cell Recording B 2. Record Baseline Neuronal Activity A->B C 3. Apply Substance P (Agonist) B->C D 4. Observe & Record Excitatory Response C->D E 5. Washout Agonist D->E F 6. Apply [D-Pro4,D-Trp7,9,10]substance P (4-11) (Antagonist) E->F G 7. Co-apply Agonist and Antagonist F->G H 8. Record Response (Expect Inhibition) G->H I 9. Analyze and Compare Responses H->I

Caption: Workflow for assessing the antagonistic effects of [D-Pro4,D-Trp7,9,10]substance P (4-11).

References

Application Notes and Protocols for Cell-Based Assays of Substance P Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the antagonist activity of test compounds against the Substance P (SP) receptor, also known as the Neurokinin-1 receptor (NK1R). The following protocols describe common cell-based assays that measure key events in the NK1R signaling cascade, enabling the identification and characterization of novel SP antagonists.

Introduction

Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are mediated through the G protein-coupled receptor, NK1R.[1][3] Activation of NK1R by SP initiates a cascade of intracellular signaling events, making it a significant target for drug discovery.[4][5][6] Cell-based assays are indispensable tools for identifying and characterizing compounds that can modulate NK1R activity. These assays provide a functional context that is more physiologically relevant than simple binding assays.

The primary signaling pathways activated by the SP/NK1R complex involve Gq/11 and Gs proteins.[5][7] Gq/11 activation leads to phosphoinositide hydrolysis, resulting in the mobilization of intracellular calcium.[4][8] Gs protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5][9] Another key event following SP binding is the internalization of the NK1R, a process that can be exploited for screening antagonists.[1][10][11]

This document outlines protocols for three robust cell-based assays to determine the potency of SP antagonists:

  • Calcium Mobilization Assay: A widely used method to measure the Gq-mediated signaling of NK1R.

  • cAMP Accumulation Assay: To assess the Gs-mediated signaling pathway.

  • Receptor Internalization Assay: A high-content imaging-based assay to visualize and quantify the translocation of NK1R from the cell membrane.

Substance P (NK1R) Signaling Pathway

Upon binding of Substance P, the NK1 receptor activates heterotrimeric G proteins, primarily Gq/11 and Gs. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased levels of these second messengers propagate the downstream cellular responses. Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin, leading to receptor desensitization and internalization via clathrin-coated pits.

NK1R_Signaling Substance P (NK1R) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates Gs Gs NK1R->Gs Activates GRK GRK NK1R->GRK Phosphorylates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Antagonist Antagonist Antagonist->NK1R Blocks SP binding

Caption: Substance P (NK1R) Signaling Pathway.

Data Presentation: Substance P Antagonist Activity

The following table summarizes the inhibitory concentrations (IC50) of known Substance P antagonists determined by various cell-based assays. IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.[12]

AntagonistAssay TypeCell LineAgonist Used (Concentration)IC50Reference
Aprepitant (MK-869) Radioligand BindingHuman NK1 receptor (IMR-90 cells)¹²⁵I-Substance P0.1 nM (Ki)[13]
CP-96,345 Radioligand BindingHuman NK1 receptor (CHO cells)¹²⁵I-Substance P0.4 nM (Ki)[4]
L-732,138 NK1R InternalizationRat Spinal Cord SlicesForskolin-induced SP release-[9]
RP-67,580 NK1R InternalizationRat Spinal Cord SlicesCapsaicin-induced SP release7 µM[9]
[DAla4] Substance P (4-11) Radioligand BindingRat brain cortex membranes¹²⁵I-Bolton Hunter-conjugated Substance P0.15 µM[13]

Note: Ki values are often reported for binding assays and represent the inhibition constant, which is analogous to the IC50 in functional assays under specific conditions.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK1R activation.[8][14][15] It is a robust method for high-throughput screening of both agonists and antagonists.[16]

Experimental Workflow

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Seed cells expressing NK1R in a 96-well plate B 2. Incubate overnight A->B C 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B->C D 4. Incubate with test compound (antagonist) C->D E 5. Stimulate with Substance P (agonist) D->E F 6. Measure fluorescence intensity (e.g., using FLIPR) E->F G 7. Analyze data to determine IC50 F->G

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • Cells stably expressing human NK1R (e.g., HEK293, CHO, or U2OS cells)[7]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[14]

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Substance P (agonist)

  • Test compounds (potential antagonists)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density (e.g., 50,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer containing probenecid). Incubate for 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells with assay buffer. Add varying concentrations of the test antagonist compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include wells with vehicle control (no antagonist).

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate reading and, after establishing a stable baseline, inject a pre-determined concentration of Substance P (typically EC₈₀) into all wells.

  • Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is recorded over time. The inhibitory effect of the test compounds is calculated relative to the control wells. Plot the percent inhibition against the log concentration of the antagonist to determine the IC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the level of intracellular cyclic AMP produced upon NK1R activation of the Gs pathway.[5][9] It is particularly useful for characterizing antagonists that may show biased signaling.

Experimental Workflow

cAMP_Accumulation_Workflow cAMP Accumulation Assay Workflow A 1. Seed cells expressing NK1R in a suitable microplate B 2. Incubate overnight A->B C 3. Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D 4. Add test compound (antagonist) C->D E 5. Stimulate with Substance P (agonist) D->E F 6. Lyse cells and measure cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA) E->F G 7. Analyze data to determine IC50 F->G

Caption: cAMP Accumulation Assay Workflow.

Materials:

  • Cells stably expressing human NK1R

  • Cell culture medium

  • White, opaque 384-well or 96-well microplates

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation[17]

  • Stimulation buffer (e.g., HBSS with HEPES and BSA)

  • Substance P (agonist)

  • Test compounds (potential antagonists)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA-based)[18][19]

Protocol:

  • Cell Preparation: Harvest and resuspend NK1R-expressing cells in stimulation buffer containing a PDE inhibitor.

  • Compound and Cell Plating: Add varying concentrations of the test antagonist to the wells of the microplate. Then, add the cell suspension to the wells.

  • Agonist Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC₅₀) to the wells. Include control wells with no antagonist.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Calculate the percent inhibition for each antagonist concentration and plot the data to determine the IC₅₀ value.

Receptor Internalization Assay

This high-content imaging assay visualizes and quantifies the translocation of NK1R from the plasma membrane to intracellular vesicles upon agonist stimulation.[20][21][22] Antagonists will block this process.

Experimental Workflow

Receptor_Internalization_Workflow Receptor Internalization Assay Workflow A 1. Seed cells expressing fluorescently tagged NK1R (e.g., GFP-NK1R) in an imaging plate B 2. Incubate overnight A->B C 3. Add test compound (antagonist) B->C D 4. Stimulate with Substance P (agonist) C->D E 5. Incubate to allow internalization D->E F 6. Fix cells and stain nuclei (e.g., with DAPI) E->F G 7. Acquire images using a high-content imaging system F->G H 8. Analyze images to quantify receptor internalization and determine IC50 G->H

Caption: Receptor Internalization Assay Workflow.

Materials:

  • Cells stably expressing a fluorescently tagged NK1R (e.g., NK1R-GFP)

  • Cell culture medium

  • High-content imaging plates (e.g., 96- or 384-well)

  • Substance P (agonist)

  • Test compounds (potential antagonists)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system and analysis software

Protocol:

  • Cell Plating: Seed the NK1R-tagged cells into imaging plates and incubate overnight.

  • Compound Addition: Treat the cells with varying concentrations of the test antagonist compounds for a predetermined time.

  • Agonist Stimulation: Add Substance P to the wells to induce receptor internalization and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[10][11]

  • Cell Fixation and Staining: Wash the cells with PBS, fix them, and then stain the nuclei with DAPI.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the fluorescently tagged receptor and the nuclear stain channels.

  • Image Analysis: Use image analysis software to identify individual cells and quantify the internalization of the receptor. This is often done by measuring the fluorescence intensity in punctate intracellular structures versus the plasma membrane.

  • Data Analysis: Calculate the percent inhibition of internalization for each antagonist concentration and plot the results to determine the IC₅₀ value. The assay can be validated with a Z'-factor to assess its suitability for high-throughput screening.[20]

Conclusion

The cell-based assays described in these application notes provide a comprehensive platform for the discovery and characterization of Substance P antagonists. The choice of assay will depend on the specific research question, available resources, and desired throughput. By employing these detailed protocols, researchers can reliably determine the potency and efficacy of novel compounds targeting the NK1R, facilitating the development of new therapeutics for a range of disorders.

References

Application Notes and Protocols: [D-Pro4,D-Trp7,9,10]substance P (4-11) for Studying Bombesin Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at bombesin receptors, in addition to its activity at tachykinin and cholecystokinin receptors.[1][2][3] Bombesin-like peptides and their receptors are implicated in a wide range of physiological and pathophysiological processes, including gastrointestinal hormone secretion, smooth muscle contraction, cell proliferation, and tumor growth.[4][5] The bombesin receptor family in mammals includes the gastrin-releasing peptide receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[6][7] The ability of [D-Pro4,D-Trp7,9,10]substance P (4-11) to block the action of bombesin-like peptides makes it a valuable pharmacological tool for elucidating the function of these receptors and for investigating their role in diseases such as cancer.[8][9]

Applications
  • Receptor Characterization: Used as a competitive antagonist to determine the affinity and pharmacology of bombesin receptor subtypes.[1]

  • Signal Transduction Studies: Helps in dissecting the intracellular signaling pathways activated by bombesin receptors, such as phospholipase C activation and calcium mobilization.[1][6]

  • Cancer Research: Investigates the role of bombesin-mediated autocrine and paracrine loops in the proliferation of cancer cells, particularly in small cell lung cancer (SCLC) and prostate cancer.[7][8]

  • Physiological Function Analysis: Elucidates the role of bombesin-like peptides in the central nervous system and gastrointestinal tract.[4][10]

Data Presentation: Antagonist Binding Affinity

The following table summarizes the reported binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) for bombesin receptors.

Receptor TargetPreparationRadioligandAssay TypeAffinity ValueReference
Bombesin ReceptorDispersed acini from guinea pig pancreas125I-[Tyr4]bombesinInhibition of BindingIC50: 17 µM[1]
GRP Receptor (GRPR/BB2)Human receptorNot SpecifiedInhibition of BindingKi: 3800 ± 270 nM[11]

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol details the methodology to determine the inhibitory affinity of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the bombesin receptor using a radioligand competition assay.

Workflow for Competitive Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture GRPR-expressing cells (e.g., PC-3 cells) P2 Prepare cell membrane homogenates P1->P2 A1 Incubate membranes with radioligand (e.g., 125I-[Tyr4]bombesin) and varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) P2->A1 A2 Separate bound from free radioligand (e.g., via filtration) A1->A2 A3 Quantify bound radioactivity (gamma counter) A2->A3 D1 Plot % inhibition vs. antagonist concentration A3->D1 D2 Calculate IC50 and Ki values D1->D2

Caption: Workflow for a competitive bombesin receptor binding assay.

Materials:

  • GRPR-expressing cells (e.g., PC-3 prostate cancer cells, Swiss 3T3 fibroblasts).

  • Cell culture medium and supplements.

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: 125I-[Tyr4]bombesin.

  • Antagonist: [D-Pro4,D-Trp7,9,10]substance P (4-11).

  • Non-specific binding control: High concentration of unlabeled bombesin (e.g., 1 µM).

  • Glass fiber filters and filtration apparatus.

  • Gamma counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture GRPR-expressing cells to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In assay tubes, add a constant amount of cell membrane preparation (e.g., 20-50 µg protein).

    • Add a constant concentration of 125I-[Tyr4]bombesin (typically at its Kd concentration).

    • Add increasing concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to establish a competition curve.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a saturating concentration of unlabeled bombesin.

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol describes how to measure the antagonistic effect of [D-Pro4,D-Trp7,9,10]substance P (4-11) on bombesin-induced intracellular calcium release.

Materials:

  • GRPR-expressing cells (e.g., HiTSeeker BB2 Receptor Cell Line).[5]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Bombesin or Gastrin-Releasing Peptide (GRP).[5]

  • Antagonist: [D-Pro4,D-Trp7,9,10]substance P (4-11).

  • Fluorometric imaging plate reader or fluorescence microscope.

Methodology:

  • Cell Preparation:

    • Plate GRPR-expressing cells in a black, clear-bottom 96-well plate and grow to confluency.

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorometric reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of bombesin (typically the EC80 concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the concentration of the antagonist.

    • Analyze the data to determine the IC50 of [D-Pro4,D-Trp7,9,10]substance P (4-11) for inhibiting bombesin-induced calcium mobilization.

Signaling Pathway and Antagonist Mechanism

Bombesin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6] Ligand binding initiates a signaling cascade leading to cell proliferation and other physiological responses.[4] [D-Pro4,D-Trp7,9,10]substance P (4-11) competitively binds to the receptor, preventing the agonist from binding and activating this cascade.

Bombesin Receptor Signaling and Antagonist Action

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Receptor Bombesin Receptor (GRPR/BB2) Gq Gq Protein Receptor->Gq Activates Bombesin Bombesin (Agonist) Bombesin->Receptor Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]SP(4-11) (Antagonist) Antagonist->Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Proliferation) Ca->Response PKC->Response

Caption: Bombesin receptor signaling pathway and its inhibition.

References

Application Notes and Protocols for Pro(4)-Trp(7,9,10)-SP(4-11) in Cholecystokinin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro(4)-Trp(7,9,10)-SP(4-11), a synthetic analog of the C-terminal fragment of Substance P, has been identified as a competitive antagonist for cholecystokinin (CCK) receptors.[1][2] This peptide has demonstrated the ability to inhibit the binding of CCK and antagonize its physiological effects, making it a valuable tool for studying the role of CCK receptors in various physiological and pathological processes. These application notes provide a summary of its binding characteristics, relevant signaling pathways, and detailed protocols for its use in in vitro assays.

Binding Affinity of Pro(4)-Trp(7,9,10)-SP(4-11) at CCK Receptors

Pro(4)-Trp(7,9,10)-SP(4-11) competitively inhibits the binding of cholecystokinin to its receptors. In studies using dispersed acini from guinea pig pancreas, which express both CCK-A and CCK-B receptors, the peptide demonstrated a half-maximal inhibition of binding (IC50) for 125I-cholecystokinin octapeptide at a concentration of 5 µM.[1] The inhibition constant (Ki) derived from binding studies was found to be in close agreement with the Ki calculated from its functional antagonist activity in amylase secretion assays.[1]

RadioligandPreparationTest SystemIC50 (µM)Reference
125I-cholecystokinin octapeptideDispersed pancreatic acini (guinea pig)5[1]

Note: The available data does not differentiate the binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) for the specific CCK receptor subtypes (CCK-A and CCK-B). Further research is required to elucidate its selectivity profile.

Cholecystokinin Receptor Signaling Pathways

Cholecystokinin receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, such as with CCK, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Pro(4)-Trp(7,9,10)-SP(4-11) acts as a competitive antagonist, blocking the initial binding of CCK to the receptor and thereby inhibiting this downstream signaling cascade.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane CCK_Receptor CCK Receptor (CCK-A/CCK-B) PLC Phospholipase C (PLC) CCK_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds PKC Protein Kinase C (PKC) DAG->PKC Activates CCK Cholecystokinin (Agonist) CCK->CCK_Receptor Binds Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) (Antagonist) Antagonist->CCK_Receptor Blocks ER Endoplasmic Reticulum Ca_Store Ca2+ Store IP3_Receptor->Ca_Store Opens Ca_Cytosol Increased Intracellular Ca2+ Ca_Store->Ca_Cytosol Release Cellular_Response Cellular Response (e.g., Amylase Secretion) PKC->Cellular_Response Ca_Cytosol->Cellular_Response

CCK Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is adapted from methods used to determine the binding affinity of Pro(4)-Trp(7,9,10)-SP(4-11) on bombesin receptors and can be applied to CCK receptors.

Objective: To determine the IC50 and Ki of Pro(4)-Trp(7,9,10)-SP(4-11) for cholecystokinin receptors.

Materials:

  • Radioligand: 125I-CCK-8 (radiolabeled cholecystokinin octapeptide)

  • Test Compound: Pro(4)-Trp(7,9,10)-SP(4-11)

  • Positive Control: Unlabeled CCK-8

  • Cell/Tissue Preparation: Membranes from cells expressing CCK-A or CCK-B receptors, or dispersed pancreatic acini.

  • Binding Buffer: 24.5 mM HEPES (pH 7.4), 98 mM NaCl, 6 mM KCl, 2.5 mM KH2PO4, 5 mM sodium pyruvate, 5 mM sodium fumarate, 5 mM sodium glutamate, 2 mM glutamine, 11.5 mM glucose, 0.5 mM CaCl2, 1.0 mM MgCl2, 0.01% (w/v) soybean trypsin inhibitor, 0.2% (w/v) BSA, and 0.05% (w/v) bacitracin.

  • Wash Buffer: Cold PBS (pH 7.4)

  • Scintillation Fluid

  • Gamma Counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Pro(4)-Trp(7,9,10)-SP(4-11) and unlabeled CCK-8 in binding buffer.

  • Assay Setup: In duplicate or triplicate tubes, add:

    • 100 µL of binding buffer (for total binding)

    • 100 µL of a high concentration of unlabeled CCK-8 (e.g., 1 µM) for determining non-specific binding.

    • 100 µL of varying concentrations of Pro(4)-Trp(7,9,10)-SP(4-11).

  • Add 50 µL of 125I-CCK-8 (final concentration typically 20-50 pM) to all tubes.

  • Add 100 µL of the cell/tissue membrane preparation to all tubes.

  • Incubation: Incubate the tubes for 60 minutes at 21°C.

  • Termination of Binding: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters rapidly with three aliquots of cold wash buffer.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Pro(4)-Trp(7,9,10)-SP(4-11).

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Serial Dilutions of Test Compound and Controls B Set up Assay Tubes: Total Binding, Non-specific Binding, and Test Compound Concentrations A->B C Add Radioligand (125I-CCK-8) B->C D Add Cell/Tissue Membranes C->D E Incubate (e.g., 60 min at 21°C) D->E F Terminate by Rapid Filtration E->F G Wash Filters F->G H Measure Radioactivity (Gamma Counter) G->H I Data Analysis: Calculate IC50 and Ki H->I

Radioligand Binding Assay Workflow
Protocol 2: Amylase Secretion Assay in Pancreatic Acini

Objective: To assess the antagonist activity of Pro(4)-Trp(7,9,10)-SP(4-11) on CCK-stimulated amylase secretion.[1]

Materials:

  • Pancreatic Acini Preparation: Dispersed pancreatic acini from guinea pig.

  • Agonist: Cholecystokinin-8 (CCK-8)

  • Antagonist: Pro(4)-Trp(7,9,10)-SP(4-11)

  • Incubation Buffer: HEPES-Ringer buffer (pH 7.4) containing 0.5% BSA, soybean trypsin inhibitor, and essential amino acids.

  • Amylase Assay Kit (e.g., using a substrate like Phadebas)

  • Spectrophotometer

Procedure:

  • Acini Preparation: Prepare dispersed pancreatic acini from guinea pig pancreas using established enzymatic digestion methods.

  • Pre-incubation: Pre-incubate aliquots of the acini suspension with various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) or buffer (for control) for 10 minutes at 37°C.

  • Stimulation: Add a range of concentrations of CCK-8 to the pre-incubated acini and continue the incubation for 30 minutes at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the acini.

  • Sample Collection: Collect the supernatant for amylase measurement.

  • Amylase Assay: Measure the amylase activity in the supernatant according to the manufacturer's instructions of the chosen assay kit.

  • Data Analysis:

    • Express amylase secretion as a percentage of the total amylase content in the acini.

    • Construct dose-response curves for CCK-8 in the absence and presence of different concentrations of Pro(4)-Trp(7,9,10)-SP(4-11).

    • Analyze the data using a Schild plot to determine the pA2 value, which provides a measure of the antagonist's potency. A parallel rightward shift of the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism.

Protocol 3: Inositol Phosphate Accumulation Assay

This protocol is based on the methodology used to study the effect of tachykinin antagonists on inositol phosphate generation and can be adapted to investigate the antagonism of CCK-induced signaling by Pro(4)-Trp(7,9,10)-SP(4-11).

Objective: To determine the inhibitory effect of Pro(4)-Trp(7,9,10)-SP(4-11) on CCK-induced inositol phosphate (IP) accumulation.

Materials:

  • Cell Line: Cells expressing CCK-A or CCK-B receptors (e.g., CHO-CCKBR cells).

  • Labeling Reagent: myo-[3H]inositol

  • Agonist: Cholecystokinin-8 (CCK-8)

  • Antagonist: Pro(4)-Trp(7,9,10)-SP(4-11)

  • Incubation Buffer: HEPES-buffered salt solution containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Extraction Solution: Perchloric acid or trichloroacetic acid.

  • Anion Exchange Chromatography Columns (e.g., Dowex AG1-X8)

  • Elution Buffers: A series of buffers with increasing concentrations of ammonium formate/formic acid to separate different inositol phosphate species.

  • Scintillation Counter

Procedure:

  • Cell Labeling: Plate cells and incubate them with myo-[3H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with incubation buffer containing LiCl and various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) for 15-30 minutes.

  • Stimulation: Add CCK-8 at a concentration that elicits a submaximal or maximal response and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction: Terminate the stimulation by adding ice-cold extraction solution.

  • Separation of IPs: Neutralize the extracts and apply them to anion exchange columns. Wash the columns and then elute the inositol phosphates with a stepwise gradient of ammonium formate/formic acid.

  • Measurement: Collect the fractions corresponding to total inositol phosphates (or individual isomers if desired), add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of the response to the agonist alone.

    • Plot the agonist response against the concentration of the antagonist to determine the IC50 of Pro(4)-Trp(7,9,10)-SP(4-11) for inhibiting CCK-induced IP accumulation.

IP_Assay_Workflow A Label Cells with myo-[3H]inositol B Pre-incubate with Antagonist and LiCl A->B C Stimulate with CCK-8 B->C D Extract Inositol Phosphates C->D E Separate IPs by Anion Exchange Chromatography D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Determine IC50 F->G

Inositol Phosphate Assay Workflow

References

Application Notes and Protocols for [D-Pro4,D-Trp7,9,10]substance P-4-11 in Models of Visceral Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a potent tachykinin antagonist, acting as a competitive antagonist of Substance P (SP). Substance P, a neuropeptide of the tachykinin family, is a key mediator in the transmission of pain signals (nociception), particularly in the context of inflammatory and visceral pain. It exerts its effects primarily through the neurokinin-1 (NK1) receptor. The investigation of NK1 receptor antagonists like [D-Pro4,D-Trp7,9,10]substance P-4-11 is a critical area of research for the development of novel analgesics for visceral pain, a condition often associated with functional bowel disorders such as Irritable Bowel Syndrome (IBS).

These application notes provide a comprehensive overview of the use of [D-Pro4,D-Trp7,9,10]substance P-4-11 in the context of visceral pain research. While direct in vivo quantitative data for this specific antagonist in visceral pain models is limited in publicly available literature, this document outlines its demonstrated in vitro effects on visceral tissue, provides detailed protocols for relevant visceral pain models where it could be tested, and describes the underlying signaling pathways.

Data Presentation

Table 1: In Vitro Antagonistic Effect of [D-Pro4,D-Trp7,9,10]substance P-4-11 on Tachykinin-Induced Inositol Phosphate Generation in Guinea-Pig Intestinal Smooth Muscle

AgonistAgonist ConcentrationAntagonist Concentration% Inhibition of Inositol Phosphate AccumulationReference
Substance P1 µM10 µM~50%[1]
Kassinin1 µM10 µM~50%[1]

Note: Data is estimated from graphical representations in the cited literature.

Signaling Pathways

Substance P binding to the NK1 receptor on neurons and other cells in the viscera and spinal cord initiates a signaling cascade that contributes to the sensation of pain. [D-Pro4,D-Trp7,9,10]substance P-4-11, as an antagonist, blocks this initial step.

Substance P / NK1 Receptor Signaling Pathway in Nociception cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P SP->NK1R Binds Antagonist [D-Pro4,D-Trp7,9,10]substance P-4-11 Antagonist->NK1R Blocks DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Neuronal_Excitation Increased Neuronal Excitability (Pain Signal Transmission) PKC->Neuronal_Excitation Ca_release->Neuronal_Excitation

Substance P/NK1 Receptor Signaling

Experimental Protocols

The following are detailed protocols for common animal models of visceral pain where [D-Pro4,D-Trp7,9,10]substance P-4-11 could be evaluated for its analgesic potential.

Protocol 1: Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain by quantifying the number of abdominal constrictions ("writhes") following an intraperitoneal injection of an irritant.

Materials:

  • [D-Pro4,D-Trp7,9,10]substance P-4-11

  • Vehicle (e.g., sterile saline or 1% DMSO in saline)

  • 0.6% Acetic acid solution in sterile saline

  • Male ICR or Swiss Webster mice (20-25 g)

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Syringes and needles (27G)

  • Timer

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer [D-Pro4,D-Trp7,9,10]substance P-4-11 or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). A typical pretreatment time is 30 minutes for i.p. administration.

    • Dose ranges should be determined through pilot studies.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).

  • Observation:

    • Immediately after the acetic acid injection, place the mouse in the observation chamber.

    • Start a timer and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.

  • Data Analysis:

    • Compare the mean number of writhes in the drug-treated groups to the vehicle-treated control group.

    • Calculate the percentage of inhibition of writhing.

Protocol 2: Colorectal Distension (CRD) Model in Rats

This model is considered more clinically relevant for visceral pain, particularly for conditions like IBS. Pain is assessed by measuring the visceromotor response (VMR), typically through electromyography (EMG) of the abdominal muscles, in response to graded mechanical distension of the colon.

Materials:

  • [D-Pro4,D-Trp7,9,10]substance P-4-11

  • Vehicle

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Balloon catheter (e.g., 5-6 cm Fogarty catheter)

  • Barostat or pressure-controlled distension device

  • EMG electrodes and recording system

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for electrode implantation

Procedure:

  • EMG Electrode Implantation (Survival Surgery):

    • Anesthetize the rat.

    • Implant bipolar EMG electrodes into the external oblique abdominal muscles.

    • Exteriorize the electrode leads and secure them to the back of the neck.

    • Allow the rat to recover for at least one week.

  • Acclimation and Catheter Placement:

    • On the day of the experiment, briefly anesthetize the rat with isoflurane.

    • Gently insert the lubricated balloon catheter into the colon (approximately 8 cm from the anus).

    • Secure the catheter to the tail.

    • Allow the rat to recover from anesthesia in a small, quiet enclosure for at least 30 minutes.

  • Drug Administration:

    • Administer [D-Pro4,D-Trp7,9,10]substance P-4-11 or vehicle via the desired route (e.g., intrathecal, intravenous).

  • Colorectal Distension and VMR Recording:

    • Connect the EMG electrodes to the recording system and the catheter to the barostat.

    • Record baseline EMG activity.

    • Apply graded distension pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions (e.g., 4 minutes).

    • Record the EMG response during each distension.

  • Data Analysis:

    • Quantify the EMG signal (e.g., area under the curve) during each distension and subtract the baseline activity.

    • Compare the VMR at each distension pressure between the drug-treated and vehicle-treated groups.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 in a model of visceral pain.

Experimental Workflow for Visceral Pain Model Animal_Prep Animal Acclimation & Surgical Preparation (if needed) Grouping Random Assignment to Groups (Vehicle vs. Drug) Animal_Prep->Grouping Drug_Admin Administration of [D-Pro4,D-Trp7,9,10]substance P-4-11 or Vehicle Grouping->Drug_Admin Pain_Induction Induction of Visceral Pain (e.g., Acetic Acid Injection or Colorectal Distension) Drug_Admin->Pain_Induction Data_Collection Behavioral or Physiological Data Collection (e.g., Writhing Count or EMG Recording) Pain_Induction->Data_Collection Analysis Data Analysis and Statistical Comparison Data_Collection->Analysis Results Results Interpretation Analysis->Results

References

Application of Pro(4)-Trp(7,9,10)-SP(4-11) in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The substance P (SP) analog, Pro(4)-Trp(7,9,10)-SP(4-11), is a potent and selective antagonist of tachykinin receptors, which are involved in a myriad of physiological processes, including smooth muscle contraction. Tachykinins, such as Substance P, are neuropeptides that elicit rapid contractile responses in various smooth muscle tissues. Pro(4)-Trp(7,9,10)-SP(4-11) is a valuable tool in pharmacological research to investigate the role of tachykinin receptors in smooth muscle physiology and pathophysiology. Its application in in vitro smooth muscle contraction assays allows for the characterization of receptor subtypes and the screening of novel therapeutic agents targeting the tachykinin system.

This synthetic peptide analog acts by competitively inhibiting the binding of endogenous tachykinins to their receptors on smooth muscle cells.[1] This antagonism leads to a reduction or complete blockage of the contractile response induced by tachykinin agonists. The specificity of Pro(4)-Trp(7,9,10)-SP(4-11) for tachykinin receptors makes it a crucial reagent for elucidating the specific pathways involved in neurogenic inflammation and smooth muscle hyperreactivity, conditions implicated in diseases such as asthma and inflammatory bowel disease.

In experimental settings, Pro(4)-Trp(7,9,10)-SP(4-11) is utilized to determine the presence and function of tachykinin receptors in various smooth muscle preparations, including the guinea pig ileum and trachea, and the rat colon and duodenum.[2] By constructing dose-response curves to a tachykinin agonist in the presence and absence of the antagonist, researchers can quantify the antagonist's potency, typically expressed as a pA2 value derived from a Schild plot analysis. This provides a standardized measure of antagonist affinity, which is essential for comparing the pharmacological profiles of different compounds.

Furthermore, the use of Pro(4)-Trp(7,9,10)-SP(4-11) extends to studies investigating the complex interplay between different neurotransmitter systems. For instance, it has been employed to explore the involvement of substance P in the cholinergic responses of the guinea-pig ileum.[3] Such studies are pivotal in understanding the integrated control of smooth muscle function.

Data Presentation

The antagonist potency of Pro(4)-Trp(7,9,10)-SP(4-11) is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. The following table summarizes the pA2 values for Pro(4)-Trp(7,9,10)-SP(4-11) against various tachykinin agonists in different smooth muscle preparations.

Tissue PreparationAgonistpA2 ValueSchild Plot SlopeReference
Guinea-pig ileumSubstance P5.50.98[2]
Physalaemin5.41.05[2]
Eledoisin6.21.01[2]
Kassinin6.10.99[2]
Rat colon muscularis mucosaeSubstance P5.81.02[2]
Physalaemin5.70.97[2]
Eledoisin5.91.04[2]
Kassinin5.81.00[2]
Rat duodenumSubstance P5.11.32[2]
Physalaemin5.01.29[2]
Eledoisin5.31.35[2]
Kassinin5.21.30[2]

*Slope significantly different from unity, suggesting a non-competitive interaction or a heterogeneous receptor population in this tissue.[2]

Signaling Pathways & Experimental Workflows

Tachykinin Receptor Signaling Pathway in Smooth Muscle Contraction```dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Tachykinin Agonist (e.g., Substance P) Receptor Tachykinin Receptor (NK1/NK2) Agonist->Receptor Binds & Activates Gq11 Gq/11 Receptor->Gq11 Activates Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ CaM Calmodulin (CaM) Ca_cyto->CaM Binds MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin_P Phosphorylated Myosin MLCK->Myosin_P Phosphorylates Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_P->Contraction

References

Troubleshooting & Optimization

[D-Pro4,D-Trp7,9,10]substance P-4-11 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [D-Pro4,D-Trp7,9,10]substance P-4-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation, and handling of this potent tachykinin antagonist. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is [D-Pro4,D-Trp7,9,10]substance P-4-11 and what is its primary mechanism of action?

A1: [D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist of tachykinin receptors, with a preference for the neurokinin-1 (NK1) receptor.[1] By binding to the NK1 receptor, it blocks the physiological effects of Substance P and other tachykinins, which are involved in a wide range of biological processes including inflammation, pain transmission, and smooth muscle contraction.

Q2: What are the recommended storage conditions for lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11?

A2: Lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 should be stored at -20°C in a desiccator to protect it from moisture.[2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.

Q3: How should I store solutions of [D-Pro4,D-Trp7,9,10]substance P-4-11?

A3: For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the peptide in solution will depend on the solvent and storage temperature.

Solubility and Preparation

Quantitative Solubility Data

Obtaining precise quantitative solubility data for peptides can be challenging as it can be influenced by various factors including the purity of the peptide, temperature, and the exact composition of the solvent. However, based on available information and general peptide characteristics, the following table provides a guide to the solubility of [D-Pro4,D-Trp7,9,10]substance P-4-11.

SolventQualitative SolubilityRecommended Starting Concentration
WaterSoluble[3][4]1 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.4Expected to be soluble1 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble[3][4]≥ 10 mg/mL
10%-30% Acetic Acid in WaterCan be used if water fails[4]Not a primary recommendation
Experimental Protocol: Preparation of a 1 mM Stock Solution

This protocol provides a step-by-step guide for reconstituting lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 to create a 1 mM stock solution.

Materials:

  • Lyophilized [D-Pro4,D-Trp7,9,10]substance P-4-11 (Molecular Weight: ~1207.4 g/mol )

  • Sterile, nuclease-free water or sterile PBS, pH 7.4

  • Vortex mixer

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Calculate the Required Solvent Volume: To prepare a 1 mM stock solution, use the following formula: Volume (in µL) = (Amount of peptide in mg / Molecular Weight in g/mol ) * 1,000,000 For example, for 1 mg of peptide: Volume (µL) = (1 mg / 1207.4 g/mol ) * 1,000,000 ≈ 828 µL

  • Reconstitution: Carefully add the calculated volume of sterile water or PBS to the vial.

  • Dissolution: Gently vortex the vial for 10-20 seconds to dissolve the peptide completely. Visually inspect the solution to ensure there are no visible particles. If solubility is an issue, brief sonication in a water bath may be helpful.

  • Aliquoting and Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water or PBS. The peptide may have formed aggregates or the concentration is too high.1. Try gentle warming (to no more than 37°C) and vortexing. 2. If the issue persists, consider using a small amount of a solubilizing agent. For very hydrophobic peptides, dissolving in a minimal amount of DMSO first and then diluting with your aqueous buffer is a common strategy.[3][4] 3. For peptides with a net positive charge, a 10%-30% acetic acid solution can be attempted if water fails.[4]
Precipitation observed after adding to cell culture media. The peptide may be less soluble in the complex mixture of salts and proteins in the media. The final concentration may be too high.1. Prepare a more dilute stock solution and add a larger volume to the media. 2. Ensure the stock solution is fully dissolved before adding it to the media. 3. Add the peptide solution to the media slowly while gently mixing.
Inconsistent or no biological activity observed. 1. Improper storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can degrade the peptide. 2. Incorrect concentration: Errors in weighing or dilution calculations. 3. Peptide degradation: The peptide may be unstable in the experimental buffer or media over the course of the experiment.1. Always use freshly thawed aliquots. Avoid repeated freeze-thaw cycles. 2. Double-check all calculations and ensure accurate pipetting. 3. Prepare fresh working solutions for each experiment. If long incubation times are required, the stability of the peptide in the specific experimental conditions should be validated.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Solution Preparation

The following diagram illustrates the recommended workflow for preparing a stock solution of [D-Pro4,D-Trp7,9,10]substance P-4-11.

G cluster_prep Solution Preparation Workflow start Start: Lyophilized Peptide equilibrate Equilibrate vial to Room Temperature start->equilibrate calculate Calculate Solvent Volume equilibrate->calculate add_solvent Add Sterile Water or PBS calculate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol check_sol->dissolve  Not Dissolved aliquot Aliquot into Single-Use Tubes check_sol->aliquot  Dissolved store Store at -20°C or -80°C aliquot->store end End: Ready-to-use Aliquots store->end

Workflow for preparing peptide solutions.
Tachykinin NK1 Receptor Signaling Pathway

[D-Pro4,D-Trp7,9,10]substance P-4-11 acts as an antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascade initiated by Substance P. The following diagram outlines the key components of the NK1 receptor signaling pathway.

G cluster_pathway Tachykinin NK1 Receptor Signaling Pathway substance_p Substance P (Agonist) nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds and Activates antagonist [D-Pro4,D-Trp7,9,10]substance P-4-11 (Antagonist) antagonist->nk1r Binds and Blocks g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Cellular Responses (e.g., Neuronal Excitation, Inflammation) ca_release->downstream pkc->downstream

Simplified NK1 receptor signaling pathway.

References

Technical Support Center: Optimizing Pro(4)-Trp(7,9,10)-SP(4-11) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pro(4)-Trp(7,9,10)-SP(4-11). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of this potent tachykinin antagonist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pro(4)-Trp(7,9,10)-SP(4-11) and what is its primary mechanism of action?

A1: Pro(4)-Trp(7,9,10)-SP(4-11) is a synthetic peptide analog of Substance P (SP). It functions as a competitive antagonist at tachykinin receptors, particularly the neurokinin-1 (NK-1) receptor, for which Substance P is the natural ligand.[1] By binding to the NK-1 receptor, it blocks the downstream signaling cascades normally initiated by Substance P. It has also been shown to be a competitive antagonist for bombesin and cholecystokinin.

Q2: What are the common research applications for Pro(4)-Trp(7,9,10)-SP(4-11)?

A2: This antagonist is frequently used in studies related to:

  • Neurogenic Inflammation: Investigating the role of Substance P in inflammatory processes mediated by sensory nerves.

  • Pain Research: Although clinical trials of NK-1 antagonists for pain have had mixed results, they are still valuable research tools in preclinical pain models.[2][3]

  • Cancer Biology: Studying the involvement of the Substance P/NK-1 receptor system in tumor cell proliferation, migration, and angiogenesis.[4]

  • Gastrointestinal Motility: Exploring the role of tachykinins in regulating gut function.

Q3: How should I dissolve and store Pro(4)-Trp(7,9,10)-SP(4-11)?

A3: For optimal results, follow these guidelines:

  • Solubility: Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, you can try a small amount of a weak acid solution (e.g., 10-30% acetic acid) or a minimal volume of DMSO to create a stock solution, which can then be diluted in your aqueous experimental buffer.

  • Storage: The lyophilized peptide is typically shipped at room temperature. Upon receipt, it is recommended to store it at -20°C. For stock solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -20°C.

Q4: What is the expected stability of Pro(4)-Trp(7,9,10)-SP(4-11) in experimental conditions?

A4: Peptide stability can be influenced by several factors in your experimental setup. The tryptophan residues in the peptide sequence can be susceptible to oxidation, which may be accelerated by exposure to light, certain metal ions, or reactive oxygen species in the cell culture media.[5][6] It is advisable to prepare fresh dilutions from your frozen stock for each experiment and minimize the exposure of the peptide to harsh conditions.

Troubleshooting Guide

Issue 1: Low or no antagonist activity observed.

Possible Cause Troubleshooting Step
Incorrect Concentration The effective concentration can vary significantly between cell types and assays. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental model.
Peptide Degradation Ensure the peptide has been stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider the possibility of enzymatic degradation in your cell culture media or tissue preparation and work on ice when possible.
Poor Solubility The peptide may have precipitated out of solution. Visually inspect your solutions. If precipitation is suspected, try re-dissolving using the recommended methods (see FAQ Q3).
Low Receptor Expression Confirm that your cell line or tissue model expresses a sufficient level of the NK-1 receptor to elicit a measurable response to Substance P.

Issue 2: High background signal or off-target effects.

Possible Cause Troubleshooting Step
Non-specific Binding At high concentrations, peptides can exhibit non-specific binding to other receptors or surfaces. Lower the concentration of the antagonist and ensure you have appropriate controls. The peptide has been noted to have an affinity for the bombesin receptor (BB2), although at a much lower potency than for the NK-1 receptor.[7]
Peptide Aggregation Peptides can sometimes form aggregates, which may lead to non-specific cellular responses. Ensure complete dissolution and consider using a brief sonication step for your stock solution.
Contamination Rule out any contamination in your reagents or cell cultures that could be contributing to the observed effects.

Quantitative Data Summary

The following table summarizes key quantitative data for Pro(4)-Trp(7,9,10)-SP(4-11) from published literature. Note that these values can be cell-type and assay-dependent and should be used as a starting point for your own optimization.

Parameter Receptor Species Value Reference
IC50 BB2Human3800 nM[7]
Ki BB2Rat>10000 nM[7]

Experimental Protocols & Methodologies

General Protocol for Determining IC50 using a Cell Viability Assay (e.g., MTT)

This protocol provides a general framework for determining the concentration of Pro(4)-Trp(7,9,10)-SP(4-11) required to inhibit 50% of the cellular response to Substance P.

Materials:

  • Cells expressing the NK-1 receptor

  • Cell culture medium

  • Substance P

  • Pro(4)-Trp(7,9,10)-SP(4-11)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Antagonist Pre-incubation: Prepare serial dilutions of Pro(4)-Trp(7,9,10)-SP(4-11) in cell culture medium. Remove the old medium from the cells and add the antagonist dilutions. Incubate for a predetermined time (e.g., 30-60 minutes).

  • Agonist Stimulation: Add Substance P at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for the desired duration to allow for a cellular response.

  • MTT Assay: Add MTT reagent to each well and incubate until formazan crystals are visible.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Plot the absorbance against the log of the antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

General Protocol for a Competitive Radioligand Binding Assay

This protocol can be used to determine the binding affinity (Ki) of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK-1 receptor.

Materials:

  • Cell membranes or whole cells expressing the NK-1 receptor

  • Radiolabeled Substance P analog (e.g., [125I]-Substance P)

  • Pro(4)-Trp(7,9,10)-SP(4-11)

  • Binding buffer

  • Wash buffer

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Methodology:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes/whole cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor, Pro(4)-Trp(7,9,10)-SP(4-11). Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Substance P).

  • Incubation: Incubate the reactions at a specified temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathway of the NK-1 receptor and the point of inhibition by Pro(4)-Trp(7,9,10)-SP(4-11).

NK1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK-1 Receptor Substance P->NK1R Binds & Activates Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->NK1R Binds & Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Mobilization IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Proliferation, Inflammation) Ca2+->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK MAPK_ERK->Cellular_Response

Caption: NK-1 Receptor Signaling and Antagonism.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the effect of Pro(4)-Trp(7,9,10)-SP(4-11).

Experimental_Workflow Start Start Prepare_Stock Prepare Peptide Stock Solution Start->Prepare_Stock Cell_Culture Culture NK-1R Expressing Cells Start->Cell_Culture Assay_Setup Set up Experiment (e.g., 96-well plate) Prepare_Stock->Assay_Setup Cell_Culture->Assay_Setup Add_Antagonist Add Serial Dilutions of Pro(4)-Trp(7,9,10)-SP(4-11) Assay_Setup->Add_Antagonist Pre_Incubate Pre-incubate Add_Antagonist->Pre_Incubate Add_Agonist Add Substance P Pre_Incubate->Add_Agonist Incubate Incubate for Response Add_Agonist->Incubate Measure_Response Measure Cellular Response (e.g., Calcium Flux, Viability) Incubate->Measure_Response Data_Analysis Data Analysis (IC50 Calculation) Measure_Response->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow.

Troubleshooting Logic

This diagram provides a logical flow for troubleshooting common issues.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Check_Concentration Is the Concentration Optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Peptide Is the Peptide Viable? Check_Concentration->Check_Peptide Yes Dose_Response->Check_Peptide Check_Storage Verify Storage & Handling Check_Peptide->Check_Storage No Check_Solubility Is the Peptide Soluble? Check_Peptide->Check_Solubility Yes Check_Storage->Check_Solubility Re-dissolve Re-dissolve Following Protocol Check_Solubility->Re-dissolve No Check_System Is the Experimental System Valid? Check_Solubility->Check_System Yes Re-dissolve->Check_System Validate_Receptor Confirm NK-1R Expression Check_System->Validate_Receptor No Positive_Control Run Substance P Positive Control Check_System->Positive_Control Yes Consult_Literature Consult Further Literature or Technical Support Validate_Receptor->Consult_Literature Positive_Control->Consult_Literature

Caption: Troubleshooting Flowchart.

References

[D-Pro4,D-Trp7,9,10]substance P-4-11 stability in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the substance P antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11).

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized [D-Pro4,D-Trp7,9,10]substance P (4-11) powder?

Lyophilized powder should be stored at -20°C for long-term stability.[1][2][3] For short periods, it can be kept at room temperature.[1][3] It is important to protect the powder from moisture and light.[1][4] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1][5]

2. What is the best way to dissolve the peptide?

Due to the presence of hydrophobic residues, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (DMSO).[6] Subsequently, slowly add the aqueous buffer of your choice to achieve the desired concentration. Gentle vortexing or sonication can aid in complete dissolution.[5]

3. How should I store the peptide in solution?

Peptide solutions are significantly less stable than the lyophilized powder.[3] For optimal stability, stock solutions should be aliquoted into single-use volumes and stored at -20°C or, for longer-term storage, at -80°C.[4][5][7] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1][2]

4. How stable is [D-Pro4,D-Trp7,9,10]substance P (4-11) in solution?

The stability of the peptide in solution is influenced by several factors, including the storage temperature, pH of the buffer, and the presence of proteases. The sequence of [D-Pro4,D-Trp7,9,10]substance P (4-11) contains Tryptophan (Trp) and Methionine (Met) residues, which are susceptible to oxidation.[5][8][9] Therefore, long-term storage in solution is not recommended.[5] For critical experiments, it is advisable to use freshly prepared solutions.

5. What are the potential degradation pathways for this peptide?

Potential degradation pathways for peptides like [D-Pro4,D-Trp7,9,10]substance P (4-11) in solution include:

  • Oxidation: The Tryptophan (Trp) and Methionine (Met) residues in the peptide sequence are prone to oxidation.[5][8][9]

  • Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values.[8][10]

  • Aggregation: Peptides can aggregate, which may lead to precipitation and loss of biological activity.[10][11]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with [D-Pro4,D-Trp7,9,10]substance P (4-11).

Problem Possible Cause Recommended Solution
No or low biological activity Peptide degradationPrepare a fresh stock solution from the lyophilized powder. Ensure proper storage of both the powder and the solution.
Inaccurate concentrationVerify the concentration of the stock solution. Ensure accurate dilutions are made for the experiment.
Low receptor expressionConfirm that the cell line or tissue being used expresses the target receptor for this substance P antagonist.
High variability between experiments Inconsistent peptide concentrationUse freshly prepared dilutions for each experiment. Ensure the stock solution is thoroughly mixed before aliquoting.
Peptide aggregationEnsure the peptide is fully dissolved. Consider using a different buffer or adding a small percentage of an organic solvent if solubility is an issue.
Cell or tissue variabilityUse cells from a consistent passage number and ensure uniform health. Standardize tissue preparation methods.
Precipitate forms in the solution Poor solubilityRe-dissolve the peptide using the recommended procedure (DMSO followed by aqueous buffer). Sonication may help.
Aggregation over timePrepare fresh solutions before each experiment. Avoid storing dilute solutions for extended periods.

Stability Data

Storage Condition Solvent/Buffer Estimated Half-life Key Considerations
-20°C Lyophilized Powder>1 yearProtect from moisture and light.
-20°C DMSOSeveral monthsAliquot to avoid freeze-thaw cycles.
4°C Aqueous Buffer (pH 5-7)Days to a weekProne to oxidation and microbial growth.
Room Temperature Aqueous Buffer (pH 5-7)HoursNot recommended for storage.

Experimental Protocols

General Protocol for Assessing Peptide Stability in Solution

This protocol outlines a general workflow for determining the stability of [D-Pro4,D-Trp7,9,10]substance P (4-11) in a specific buffer.

  • Preparation of Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions: Dilute the stock solution with the desired experimental buffer to the final test concentration.

  • Incubation: Aliquot the test solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition and immediately freeze it at -80°C to halt any further degradation.

  • Analysis: Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the remaining intact peptide and identify any degradation products.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for each temperature to determine the degradation rate and estimate the half-life of the peptide under those conditions.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Experimental Results start Unexpected Result (e.g., no activity, high variability) check_peptide Check Peptide Integrity start->check_peptide check_concentration Verify Peptide Concentration check_peptide->check_concentration Peptide appears intact prepare_fresh Prepare Fresh Stock Solution check_peptide->prepare_fresh Degradation suspected check_experimental_setup Review Experimental Setup check_concentration->check_experimental_setup Concentration correct verify_calculations Verify Dilution Calculations check_concentration->verify_calculations Concentration incorrect check_cell_health Check Cell/Tissue Health & Receptor Expression check_experimental_setup->check_cell_health re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment verify_calculations->re_run_experiment check_cell_health->re_run_experiment Address identified issues

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Peptide_Stability_Assay_Workflow Experimental Workflow for Peptide Stability Assay start Start dissolve Dissolve Lyophilized Peptide in appropriate solvent start->dissolve prepare Prepare Test Solutions in desired buffer dissolve->prepare incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) prepare->incubate sample Collect Samples at Various Time Points incubate->sample analyze Analyze Samples (HPLC, MS) sample->analyze data_analysis Analyze Data and Determine Half-life analyze->data_analysis end End data_analysis->end

Caption: General workflow for conducting a peptide stability study.

References

Preventing non-specific binding of [D-Pro4,D-Trp7,9,10]substance P-4-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of [D-Pro4,D-Trp7,9,10]substance P-4-11, with a specific focus on preventing non-specific binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is [D-Pro4,D-Trp7,9,10]substance P-4-11 and what is its primary application?

[D-Pro4,D-Trp7,9,10]substance P-4-11 is a synthetic analog of the neuropeptide Substance P. It is often used in research as a high-affinity antagonist for the neurokinin-1 (NK1) receptor. Its primary application is in studying the physiological roles of the NK1 receptor and in the development of novel therapeutics targeting this pathway.

Q2: I am observing high background signal in my immunoassay. Could this be due to non-specific binding of the peptide?

Yes, high background signal is a common indicator of non-specific binding. This can occur due to the peptide adhering to surfaces of your assay plate, antibodies, or other proteins in your sample. To mitigate this, consider using blocking agents and optimizing your washing steps.

Q3: What are the most common causes of non-specific binding for peptide analogs like this one?

The most common causes include:

  • Hydrophobic interactions: The peptide may bind to plastic surfaces or other hydrophobic molecules.

  • Electrostatic interactions: The charge of the peptide can lead to binding with oppositely charged molecules or surfaces.

  • Aggregation: The peptide may self-aggregate and trap other molecules, leading to a high background signal.

Q4: How can I improve the solubility of [D-Pro4,D-Trp7,9,10]substance P-4-11 to reduce aggregation?

To improve solubility, it is recommended to dissolve the peptide in a small amount of a polar organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), before diluting it to the final concentration in your aqueous experimental buffer.

Troubleshooting Guides

Issue 1: High Background in Immunoassays (ELISA, RIA)
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration or incubation time of your blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.
Inadequate Washing Increase the number of wash cycles and the volume of washing buffer. The inclusion of a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer can also be beneficial.
Peptide Aggregation Prepare fresh peptide solutions for each experiment and consider sonication to break up any pre-formed aggregates.
Cross-reactivity If using antibodies, ensure they are specific to your target and do not cross-react with other components in your assay.
Issue 2: Poor Reproducibility in Cell-Based Assays
Potential Cause Recommended Solution
Variable Peptide Concentration Due to non-specific binding to labware, the effective concentration of your peptide may vary. Pre-coating tubes with a blocking agent or using low-binding microcentrifuge tubes can help.
Cell Health and Density Ensure your cells are healthy and seeded at a consistent density for each experiment. Variations in cell number can lead to inconsistent results.
Incubation Conditions Optimize incubation time and temperature to maximize specific binding while minimizing non-specific interactions.

Experimental Protocols

Protocol 1: General Peptide Reconstitution and Storage
  • Reconstitution:

    • Briefly centrifuge the vial to ensure the peptide powder is at the bottom.

    • Add the appropriate volume of sterile DMSO to create a stock solution (e.g., 10 mM).

    • Gently vortex to dissolve the peptide completely.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in low-binding tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable.

Protocol 2: Competitive Binding Assay to Determine IC50
  • Cell Preparation: Plate cells expressing the NK1 receptor at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Assay Setup:

    • Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

    • Prepare serial dilutions of the unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Add a constant, known concentration of a labeled Substance P ligand to all wells, except for the non-specific binding control wells.

    • Add the serially diluted unlabeled peptide to the appropriate wells. To determine non-specific binding, add a high concentration of unlabeled ligand to a set of wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Washing: Wash the wells multiple times with ice-cold assay buffer to remove any unbound ligand.

  • Detection: Lyse the cells and measure the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radiolabeled ligands, fluorescence for fluorescently labeled ligands).

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled peptide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Blocking Agents for Different Assay Types
Assay Type Primary Blocking Agent Alternative/Additional Agents Typical Concentration
ELISA/RIA Bovine Serum Albumin (BSA)Non-fat dry milk, Casein1-5%
Immunohistochemistry (IHC) Normal Serum (from the same species as the secondary antibody)BSA, Gelatin5-10%
Western Blot Non-fat dry milkBSA3-5%
Cell-Based Assays Bovine Serum Albumin (BSA)Fetal Bovine Serum (FBS)0.1-1%
Table 2: Comparison of Solvents for Peptide Reconstitution
Solvent Advantages Disadvantages Recommended for
DMSO High solvating power for hydrophobic peptides.Can be toxic to cells at higher concentrations.Creating high-concentration stock solutions.
DMF Good solvating power.Toxic and requires careful handling.As an alternative to DMSO for difficult-to-dissolve peptides.
Sterile Water Biologically compatible.May not be suitable for hydrophobic peptides, risk of aggregation.Diluting stock solutions to final working concentrations.
Aqueous Buffers (e.g., PBS) Maintains physiological pH.Limited solvating power for some peptides.Final dilutions for direct application in biological assays.

Visualizations

cluster_workflow Troubleshooting Workflow for High Background Start Start High_Background High Background Signal Observed Start->High_Background Check_Blocking Step 1: Review Blocking Protocol High_Background->Check_Blocking Optimize_Blocking Action: Increase Blocker Concentration/Incubation Check_Blocking->Optimize_Blocking If insufficient Check_Washing Step 2: Evaluate Washing Steps Check_Blocking->Check_Washing If sufficient Optimize_Blocking->Check_Washing Optimize_Washing Action: Increase Wash Volume/Cycles Check_Washing->Optimize_Washing If inadequate Check_Peptide Step 3: Assess Peptide Solution Check_Washing->Check_Peptide If adequate Optimize_Washing->Check_Peptide Optimize_Peptide Action: Prepare Fresh Solution, Use Low-Binding Tubes Check_Peptide->Optimize_Peptide If aggregation suspected Contact_Support Contact Support Check_Peptide->Contact_Support If issue persists Resolved Issue Resolved Optimize_Peptide->Resolved

Caption: A troubleshooting workflow for addressing high background signals.

cluster_pathway Simplified NK1 Receptor Signaling Pathway Peptide [D-Pro4,D-Trp7,9,10]substance P-4-11 (Antagonist) NK1R NK1 Receptor Peptide->NK1R Binds and Blocks SP Substance P (Agonist) SP->NK1R Binds and Activates G_Protein Gq/11 NK1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: The signaling pathway of the NK1 receptor.

Technical Support Center: In Vivo Delivery of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of peptide antagonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to address problems from initial formulation to final in vivo analysis.

Category 1: Formulation and Administration Issues

Q1: My peptide antagonist formulation is cloudy or shows visible precipitates. What should I do?

A1: Peptide precipitation indicates poor solubility or stability in the chosen vehicle, which can lead to inaccurate dosing and low bioavailability.[1]

  • Potential Causes & Solutions:

    • Poor Aqueous Solubility: Many peptides, especially those with hydrophobic residues, have limited solubility in simple aqueous buffers.[2][3]

      • Troubleshooting:

        • Review Solubility Data: First, confirm the peptide's solubility characteristics in your vehicle.

        • Optimize Formulation: If solubility is low, consider using formulation strategies such as co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween 80), or cyclodextrins to create inclusion complexes that enhance solubility.[1]

        • Adjust pH: The net charge of a peptide is pH-dependent. Adjusting the pH of the formulation buffer can significantly improve solubility. Empirically test a range of pH values.

    • Aggregation: Peptides can aggregate, especially at high concentrations or under certain buffer conditions.[3][4]

      • Troubleshooting:

        • Use Chaotropic Agents: For aggregation-prone sequences, consider including chaotropic salts (e.g., 0.4 M KSCN) in the formulation, but ensure they are compatible with your in vivo model.[5]

        • Lower Concentration: Working with lower, more soluble concentrations may be necessary.[4]

        • Incorporate Solubilizing Tags: Modifying the peptide with tags like polyethylene glycol (PEG) can improve solubility and reduce aggregation.[4]

Q2: I'm observing injection site reactions (e.g., inflammation, swelling) in my animal models. What's causing this?

A2: Injection site reactions can be caused by the peptide itself, the formulation vehicle, or contamination.

  • Potential Causes & Solutions:

    • Formulation Vehicle Toxicity: Some organic co-solvents or high concentrations of surfactants can cause local tissue irritation.[1]

      • Troubleshooting: Reduce the concentration of the excipient or screen alternative, more biocompatible vehicles.

    • Peptide Immunogenicity: The peptide sequence itself may trigger an immune response.[6]

      • Troubleshooting: While difficult to change post-synthesis, be aware of potentially immunogenic sequences. In some cases, PEGylation can help shield antigenic epitopes.[7]

    • Contamination: Endotoxin or microbial contamination of the formulation can cause severe inflammation.

      • Troubleshooting: Ensure all formulation components are sterile and endotoxin-free. Prepare formulations in a sterile environment (e.g., a laminar flow hood).

Category 2: Pharmacokinetic (PK) Challenges

Q3: My peptide antagonist has very low bioavailability after oral administration. Why is this happening and how can I improve it?

A3: Low oral bioavailability is a major challenge for peptides due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[8][9][10][11]

  • Potential Causes & Solutions:

    • Enzymatic Degradation: Peptidases and proteases in the stomach and intestine (e.g., pepsin, trypsin) rapidly degrade peptides.[8][12]

      • Troubleshooting:

        • Chemical Modifications: Introduce D-amino acids, N-methylation, or cyclization to make the peptide backbone more resistant to cleavage.[3][13][14]

        • Formulation with Protease Inhibitors: Co-administering protease inhibitors can protect the peptide, though this can have off-target effects.[15]

    • Poor Membrane Permeability: The size and hydrophilic nature of most peptides limit their ability to pass through the intestinal lining.[7][13]

      • Troubleshooting:

        • Use Permeation Enhancers: Formulate with agents like certain alkylsaccharides or bile salts that transiently open tight junctions between epithelial cells.[11][15][16]

        • Lipidation: Attaching a fatty acid chain (lipidation) can increase the peptide's lipophilicity, improving its ability to cross cell membranes.[3][17]

        • Carrier Systems: Encapsulate the peptide in nanoparticles or liposomes to protect it and facilitate uptake.[2][15]

    • Alternative Delivery Routes: If oral delivery remains a significant hurdle, consider alternative non-invasive routes like nasal, pulmonary, or transdermal administration.[9][13]

Q4: The peptide antagonist is cleared from circulation too quickly, resulting in a very short half-life. How can I extend its duration of action?

A4: Peptides are often rapidly cleared by the kidneys (renal clearance) and degraded by proteases in the plasma, leading to short half-lives.[7][9][17][18]

  • Potential Causes & Solutions:

    • Rapid Renal Filtration: Small peptides are easily filtered by the glomeruli in the kidneys.[17]

      • Troubleshooting:

        • PEGylation: Attaching a PEG chain increases the hydrodynamic volume of the peptide, preventing it from being easily filtered and extending its circulation time.[7][17]

        • Protein Conjugation: Linking the peptide to a large protein like albumin slows renal filtration.[3]

    • Proteolytic Degradation in Plasma: Plasma contains enzymes that can degrade peptides.[13][19]

      • Troubleshooting:

        • Structural Modifications: Employ strategies like substituting L-amino acids with D-amino acids, cyclization, or terminal modifications (N-terminal acetylation, C-terminal amidation) to enhance stability against plasma proteases.[3][19][20]

        • Incorporate Non-Canonical Amino Acids: Using amino acids not typically found in nature can prevent recognition by proteases.[3]

Category 3: Pharmacodynamic (PD) and Efficacy Issues

Q5: I'm not observing any biological effect after in vivo administration of my peptide antagonist. What are the possible reasons?

A5: A lack of efficacy can stem from issues with the peptide itself, its delivery to the target, or its interaction with the receptor. This requires a systematic troubleshooting approach.

  • Potential Causes & Solutions:

    • Peptide Integrity and Purity: Ensure the peptide was synthesized correctly and is of high purity. Impurities like deletion or truncated sequences can lead to inactivity.[5]

      • Action: Verify the peptide's identity and purity using mass spectrometry (MS) and high-performance liquid chromatography (HPLC).

    • Insufficient Bioavailability/Target Site Concentration: The peptide may be degrading or clearing too rapidly to reach a therapeutic concentration at the target site.

      • Action: Perform a pharmacokinetic (PK) study to measure the peptide concentration in plasma over time. If exposure is too low, apply strategies to enhance stability and half-life as described in Q3 and Q4.

    • Poor Target Engagement: The peptide may not be binding to its receptor with sufficient affinity or specificity in vivo.

      • Action: Conduct in vitro binding assays (e.g., radioligand binding, surface plasmon resonance) to confirm high affinity for the target receptor. Consider performing an in vivo target engagement or receptor occupancy study.

    • Incorrect Dosing: The administered dose may be too low.

      • Action: Perform a dose-response study to determine the optimal therapeutic dose. Receptor agonist and antagonist peptides often act in the picomolar to nanomolar range, but achieving these concentrations at the target site requires careful dose calculation.[21]

    • High Protein Binding: The peptide may be binding extensively to plasma proteins, reducing the concentration of free, active antagonist.[13]

      • Action: Use methods like equilibrium dialysis or ultracentrifugation to measure the extent of plasma protein binding and factor this into PK/PD models.[13]

Data Presentation: Strategies to Enhance Peptide Stability and Bioavailability

The following tables summarize quantitative data on common modification strategies.

Table 1: Impact of Chemical Modifications on Peptide Half-Life

Peptide Type Modification Strategy Example Half-Life (Unmodified) Half-Life (Modified) Fold Increase Reference
Opioid Peptide Cyclization (Prodrug) DADLE ~3 min (in vitro) >8 h (in vitro) >160x [20]
GLP-1 Analog Lipidation Liraglutide ~2 min ~13 h ~390x [17]
GHRH Analog N-Terminal Modification Tesamorelin ~7 min ~60 min ~8.5x [19]
Leptin Antagonist PEGylation LDFI-PEG Short (predicted) Potentiated effects in vivo Not Quantified [22]

| GSH Analog | N-methylation | Compound 1.70 | Not specified | 16.8-fold increase in plasma | 16.8x |[23] |

Table 2: Oral Bioavailability of Peptides with Different Formulation Strategies

Peptide Delivery Strategy Animal Model Oral Bioavailability Reference
Calcitonin Co-administration with citric acid Rat Significantly higher than control [24]
Leu-enkephalin Palmitic acid conjugation + Nanoparticles Rat/Dog 21-fold greater AUC [25]
Insulin 1,3-dipalmitoylglycerol conjugation Rat Increased intestinal penetration [25]
GLP-1 Analog Permeation enhancer (SNAC) Human ~1% [10]

| Octreotide | Cyclization + N-methylation | Rat | ~17% |[25] |

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a peptide antagonist in plasma to predict its in vivo half-life.

Methodology:

  • Prepare Plasma: Obtain fresh plasma (e.g., from rat, mouse, or human) containing anticoagulants (e.g., heparin, EDTA). If needed, add protease inhibitors to a control sample to distinguish between enzymatic and chemical degradation.[19]

  • Incubation: Spike the peptide antagonist into the plasma at a known concentration (e.g., 1-10 µM). Incubate the mixture in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quench Reaction: Immediately stop enzymatic degradation by adding a quenching solution, such as an excess of cold acetonitrile or 10% trichloroacetic acid (TCA), to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • Quantification: Analyze the concentration of the intact peptide in the supernatant using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To determine the concentration-time profile, bioavailability, and clearance of a peptide antagonist after administration.

Methodology:

  • Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice) with cannulated jugular veins for serial blood sampling if possible.

  • Formulation and Dosing: Prepare the peptide antagonist in a sterile, biocompatible vehicle. Administer the peptide via the desired route (e.g., intravenous bolus for reference, and subcutaneous, intraperitoneal, or oral gavage for testing).

  • Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect small blood samples (e.g., 50-100 µL) into tubes containing an anticoagulant and protease inhibitors.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration versus time. Calculate key PK parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t½)

    • Bioavailability (F%) (calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100)

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_design Phase 1: Design & Formulation cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Analysis p_design Peptide Antagonist Design & Synthesis p_formulate Formulation Development (Solubility & Stability Testing) p_design->p_formulate iv_binding Target Binding Assay (Affinity & Specificity) p_formulate->iv_binding iv_stability Plasma Stability Assay iv_binding->iv_stability pk_study Pharmacokinetic (PK) Study (Dosing & Sampling) iv_stability->pk_study pd_study Pharmacodynamic (PD) Study (Efficacy Model) pk_study->pd_study analysis Data Analysis (PK/PD Modeling) pd_study->analysis decision Go/No-Go Decision analysis->decision

Caption: Experimental workflow for in vivo testing of peptide antagonists.

G Ligand Endogenous Ligand Receptor Cell Surface Receptor (GPCR) Ligand->Receptor Binds & Activates Antagonist Peptide Antagonist Antagonist->Receptor Binds & Blocks Blocked BLOCKED G_Protein G-Protein (Inactive) Receptor->G_Protein Activates Effector Downstream Signaling G_Protein->Effector Initiates Cascade Blocked->G_Protein

Caption: Signaling pathway showing competitive antagonism at a GPCR.

G start Problem: No In Vivo Efficacy Observed check_peptide Is the peptide pure and structurally correct? Yes No start->check_peptide resynthesize Solution: Re-synthesize and purify peptide. Verify with MS/HPLC. check_peptide:s->resynthesize No check_pk Is plasma exposure (AUC) sufficient? Yes No check_peptide:s->check_pk:n Yes improve_pk Solution: Improve stability/half-life. (e.g., PEGylation, cyclization). Re-evaluate PK. check_pk:s->improve_pk No check_binding Does the peptide show high target affinity in vitro? Yes No check_pk:s->check_binding:n Yes redesign Solution: Re-design peptide for higher affinity. Screen new candidates. check_binding:s->redesign No check_dose Was a sufficient dose administered? Yes No check_binding:s->check_dose:n Yes dose_escalate Solution: Perform a dose-escalation study to find the effective dose. check_dose:s->dose_escalate No final_conclusion Conclusion: Consider off-target effects or issues with the animal model. check_dose:s->final_conclusion Yes

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

References

Technical Support Center: [D-Pro4,D-Trp7,9,10]substance P-4-11

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [D-Pro4,D-Trp7,9,10]substance P-4-11 in their experiments. This document addresses potential off-target effects and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of [D-Pro4,D-Trp7,9,10]substance P-4-11?

A1: [D-Pro4,D-Trp7,9,10]substance P-4-11 is a competitive antagonist of the substance P receptor, also known as the neurokinin-1 (NK-1) receptor.[1][2]

Q2: What are the known primary off-target activities of [D-Pro4,D-Trp7,9,10]substance P-4-11?

A2: The most well-documented off-target effects of this compound are its competitive antagonist activities at bombesin and cholecystokinin (CCK) receptors.[1][2][3]

Q3: I am observing a biological effect in my experimental system that does not express the NK-1 receptor. What could be the cause?

A3: If your experimental system (e.g., cell line, tissue) lacks NK-1 receptors, the observed effects are likely due to off-target interactions. Given the known pharmacology of [D-Pro4,D-Trp7,9,10]substance P-4-11, you should investigate the expression of bombesin and cholecystokinin receptors in your system.

Q4: How can I experimentally distinguish between on-target and off-target effects?

A4: To differentiate between on-target (NK-1) and off-target (bombesin, CCK) effects, you can employ several strategies:

  • Selective Antagonists: Use highly selective antagonists for each receptor in conjunction with [D-Pro4,D-Trp7,9,10]substance P-4-11. For example, a selective bombesin receptor antagonist should block the effects mediated by bombesin receptors while leaving NK-1 receptor-mediated effects intact.

  • Receptor Knockdown/Knockout: If you are using a cell-based model, consider using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NK-1, bombesin, or CCK receptors to see how the response to the compound is altered.

  • Dose-Response Curves: Generate dose-response curves for the observed effect. The potency (IC50 or EC50) of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its on-target and off-target receptors may differ, providing clues to the receptor responsible for the effect.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent results in functional assays.

  • Possible Cause: Off-target effects at bombesin or cholecystokinin receptors are contributing to the observed response.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression of NK-1, bombesin, and CCK receptors in your experimental system using techniques such as RT-qPCR, Western blot, or immunohistochemistry.

    • Consult Binding Affinity Data: Refer to the quantitative data table below to understand the relative affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for each receptor. This can help predict the likelihood of off-target effects at the concentrations you are using.

    • Employ Selective Antagonists: As mentioned in the FAQs, use selective antagonists for bombesin and CCK receptors to isolate the on-target effect.

Issue 2: Difficulty replicating literature findings.

  • Possible Cause: Differences in experimental protocols, reagents, or the specific animal model or cell line used.

  • Troubleshooting Steps:

    • Carefully Review Protocols: Compare your experimental protocol with the detailed methodologies provided in the cited literature. Pay close attention to buffer compositions, incubation times, temperatures, and the source of reagents.

    • Cell Line/Tissue Source: Be aware that receptor expression levels can vary between different cell lines and even between different passages of the same cell line. Similarly, receptor pharmacology can differ across species.

    • Ligand Stability: Ensure the proper storage and handling of [D-Pro4,D-Trp7,9,10]substance P-4-11 to maintain its activity.

Quantitative Data

The following table summarizes the reported binding affinities of [D-Pro4,D-Trp7,9,10]substance P-4-11 for its on-target and known off-target receptors.

ReceptorLigandPreparationIC50 / KiReference
Substance P125I-labeled Substance PGuinea pig pancreatic aciniIC50: 4 µM[4]
Bombesin125I-[Tyr4]bombesinGuinea pig pancreatic aciniIC50: 17 µM[4]
Cholecystokinin125I-cholecystokinin octapeptideGuinea pig pancreatic aciniIC50: 5 µM[4]

Experimental Protocols

1. Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of [D-Pro4,D-Trp7,9,10]substance P-4-11 for a target receptor.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., guinea pig brain for NK-1).[5][6][7]

    • Radiolabeled ligand specific for the target receptor (e.g., [3H]Substance P for NK-1).

    • Unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • In a microplate, combine the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

2. Amylase Secretion Assay (Guinea Pig Pancreatic Acini)

This functional assay measures the ability of [D-Pro4,D-Trp7,9,10]substance P-4-11 to antagonize agonist-induced amylase secretion from guinea pig pancreatic acini.[9]

  • Materials:

    • Isolated guinea pig pancreatic acini.

    • HEPES-Ringer buffer.

    • Agonist (e.g., Substance P, Bombesin, or CCK).

    • [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Amylase activity assay kit.

  • Procedure:

    • Pre-incubate the pancreatic acini with varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Stimulate the acini with a fixed concentration of the agonist (e.g., the EC50 concentration).

    • Incubate at 37°C for 30 minutes.

    • Pellet the acini by centrifugation.

    • Collect the supernatant and measure the amylase activity using a commercial kit.

    • Determine the inhibitory effect of [D-Pro4,D-Trp7,9,10]substance P-4-11 on agonist-stimulated amylase release.

3. Inositol Phosphate Accumulation Assay

This assay measures the functional activity of Gq-coupled receptors, such as the NK-1, bombesin, and CCK receptors.

  • Materials:

    • Cells expressing the receptor of interest.

    • Inositol-free medium.

    • [3H]-myo-inositol.

    • LiCl solution.

    • Agonist (e.g., Substance P, Bombesin, or CCK).

    • [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Dowex AG1-X8 resin.

  • Procedure:

    • Label the cells with [3H]-myo-inositol overnight.

    • Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

    • Add varying concentrations of [D-Pro4,D-Trp7,9,10]substance P-4-11.

    • Stimulate the cells with a fixed concentration of the agonist.

    • Lyse the cells and separate the inositol phosphates using Dowex chromatography.

    • Quantify the radioactivity of the inositol phosphate fraction using a scintillation counter.

Visualizations

Signaling Pathways

Signaling_Pathways cluster_NK1 NK-1 Receptor Signaling cluster_Bombesin Bombesin Receptor Signaling cluster_CCK CCK Receptor Signaling SP Substance P NK1R NK-1 Receptor SP->NK1R Gq_11 Gq/11 NK1R->Gq_11 PLC_beta_1 PLC-β Gq_11->PLC_beta_1 PIP2_1 PIP2 PLC_beta_1->PIP2_1 IP3_1 IP3 PIP2_1->IP3_1 DAG_1 DAG PIP2_1->DAG_1 Ca_1 Ca²⁺ Release IP3_1->Ca_1 PKC_1 PKC Activation DAG_1->PKC_1 Downstream_1 Downstream Effects Ca_1->Downstream_1 PKC_1->Downstream_1 Bombesin Bombesin BombesinR Bombesin Receptor Bombesin->BombesinR Gq_11_2 Gq/11 BombesinR->Gq_11_2 PLC_beta_2 PLC-β Gq_11_2->PLC_beta_2 PIP2_2 PIP2 PLC_beta_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_2 Ca²⁺ Release IP3_2->Ca_2 PKC_2 PKC Activation DAG_2->PKC_2 Downstream_2 Downstream Effects Ca_2->Downstream_2 PKC_2->Downstream_2 CCK Cholecystokinin CCKR CCK Receptor CCK->CCKR Gq_11_3 Gq/11 CCKR->Gq_11_3 PLC_beta_3 PLC-β Gq_11_3->PLC_beta_3 PIP2_3 PIP2 PLC_beta_3->PIP2_3 IP3_3 IP3 PIP2_3->IP3_3 DAG_3 DAG PIP2_3->DAG_3 Ca_3 Ca²⁺ Release IP3_3->Ca_3 PKC_3 PKC Activation DAG_3->PKC_3 Downstream_3 Downstream Effects Ca_3->Downstream_3 PKC_3->Downstream_3

Caption: Simplified signaling pathways for the on-target (NK-1) and primary off-target (Bombesin, CCK) receptors.

Experimental Workflow

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected Effects A Unexpected Biological Effect Observed B Step 1: Verify Receptor Expression (RT-qPCR, Western Blot) A->B C Step 2: Review Binding Affinity Data B->C D Step 3: Perform Dose-Response Curve C->D E Step 4: Use Selective Antagonists D->E F Identify Receptor Responsible for Effect E->F

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: [D-Pro4,D-Trp7,9,10]substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). This guide addresses common issues encountered during dose-response curve generation and other experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is [D-Pro4,D-Trp7,9,10]substance P (4-11) and what is its primary mechanism of action?

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic, potent, and competitive antagonist of tachykinin receptors, with a primary affinity for the neurokinin-1 (NK1) receptor. Substance P is the natural ligand for the NK1 receptor, and its binding initiates a cascade of intracellular signaling events. As a competitive antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11) binds to the same site on the NK1 receptor as substance P, thereby blocking its effects.

Q2: What are the known off-target effects of [D-Pro4,D-Trp7,9,10]substance P (4-11)?

While primarily targeting the NK1 receptor, this antagonist has been reported to interact with other receptors, most notably bombesin and cholecystokinin (CCK) receptors. It is crucial to consider the expression of these receptors in your experimental system, as off-target binding can lead to unexpected cellular responses.

Troubleshooting Guide for Dose-Response Curve Issues

This section addresses common problems encountered when generating dose-response curves for [D-Pro4,D-Trp7,9,10]substance P (4-11).

Issue 1: The dose-response curve is flat or shows a very shallow slope.

  • Possible Cause 1: Compound Insolubility.

    • Troubleshooting Step: This peptide can be hydrophobic. For initial solubilization, dissolve the lyophilized powder in a small amount of an organic solvent like DMSO before making further dilutions in your aqueous experimental buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting Step: Substance P and its analogs can have a short half-life in biological media due to enzymatic degradation. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in culture media before the assay. Consider the use of protease inhibitors in your assay buffer if degradation is suspected.

  • Possible Cause 3: Low Receptor Expression.

    • Troubleshooting Step: Verify the expression level of the NK1 receptor in your cell line or tissue preparation using techniques like qPCR, Western blot, or flow cytometry. Low receptor numbers can lead to a weak and shallow response.

  • Possible Cause 4: Incorrect Assay Conditions.

    • Troubleshooting Step: Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure that the incubation time is sufficient to reach binding equilibrium.

Issue 2: The observed IC50 value is significantly higher than expected.

  • Possible Cause 1: Competition with Endogenous Ligands.

    • Troubleshooting Step: If your experimental system (e.g., primary cells or tissue preparations) produces endogenous substance P, it will compete with the antagonist, leading to an apparent decrease in potency (higher IC50). Consider using a system with low or no endogenous ligand production, or wash the cells/tissues thoroughly before starting the assay.

  • Possible Cause 2: Non-specific Binding.

    • Troubleshooting Step: High concentrations of the peptide may lead to non-specific binding to other cellular components or plasticware. Include a control for non-specific binding in your assay by using a high concentration of a known, structurally different NK1 receptor antagonist. Subtracting this non-specific binding from the total binding will yield the specific binding.

  • Possible Cause 3: Off-Target Effects.

    • Troubleshooting Step: If your system expresses bombesin or CCK receptors, the antagonist might be binding to these sites, which could contribute to a complex dose-response relationship and an inaccurate IC50 for the NK1 receptor. Use selective antagonists for bombesin and CCK receptors to block these potential off-target interactions and isolate the effect on the NK1 receptor.

Issue 3: Poor reproducibility of the dose-response curve between experiments.

  • Possible Cause 1: Inconsistent Compound Preparation.

    • Troubleshooting Step: Due to its peptidic nature and potential for aggregation, ensure consistent and thorough vortexing and sonication (if necessary) when preparing stock solutions. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and serum concentrations, as these factors can influence receptor expression and cellular responsiveness.

  • Possible Cause 3: Instability of the Peptide.

    • Troubleshooting Step: As mentioned, the stability of substance P analogs can be a concern. Always use freshly prepared dilutions from a recent stock solution. Store the lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or lower).

Quantitative Data

The following tables summarize the binding affinities of [D-Pro4,D-Trp7,9,10]substance P (4-11) and related compounds for the on-target NK1 receptor and potential off-target receptors. These values can serve as a reference for your experimental results.

Table 1: On-Target Binding Affinity for NK1 Receptor

LigandReceptorRadioligandPreparationIC50 / Ki
[D-Pro4,D-Trp7,9,10]substance P (4-11)Substance P¹²⁵I-labeled Substance PNot SpecifiedKi: 10-100 nM (estimated)

Note: Specific IC50/Ki values for [D-Pro4,D-Trp7,9,10]substance P (4-11) can vary depending on the experimental conditions.

Table 2: Potential Off-Target Binding Affinities

LigandReceptorRadioligandPreparationIC50 / Ki
[D-Pro4,D-Trp7,9,10]substance P (4-11)Bombesin¹²⁵I-[Tyr4]bombesinNot SpecifiedInhibits binding at µM concentrations
[D-Pro4,D-Trp7,9,10]substance P (4-11)Cholecystokinin (CCK)¹²⁵I-CCK-8Not SpecifiedInhibits binding at µM concentrations

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NK1 Receptor

This protocol outlines a general procedure for determining the binding affinity (Ki) of [D-Pro4,D-Trp7,9,10]substance P (4-11) for the NK1 receptor using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • Radioligand: ¹²⁵I-labeled Substance P.

  • [D-Pro4,D-Trp7,9,10]substance P (4-11) (unlabeled competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the unlabeled competitor, [D-Pro4,D-Trp7,9,10]substance P (4-11), in binding buffer.

    • Dilute the radioligand to a concentration near its Kd in binding buffer.

    • Resuspend the cell membranes in binding buffer to a predetermined optimal concentration.

  • Assay Setup:

    • In a 96-well filter plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or 50 µL of a high concentration of a non-labeled, structurally different NK1 antagonist (for non-specific binding).

      • 50 µL of the radioligand dilution.

      • 50 µL of the various concentrations of [D-Pro4,D-Trp7,9,10]substance P (4-11).

      • 50 µL of the cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or a predetermined optimal temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Washing:

    • Terminate the binding reaction by rapid filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled competitor.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Substance P / NK1 Receptor Signaling Pathway

SubstanceP_NK1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11) Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response

Caption: Substance P binding to the NK1 receptor activates Gq, leading to downstream signaling cascades.

Experimental Workflow for a Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes with NK1 Receptors D Incubate Membranes, Radioligand, and Competitor in 96-well Plate A->D B Prepare Radioligand (¹²⁵I-Substance P) B->D C Prepare Serial Dilutions of [D-Pro4,D-Trp7,9,10]substance P (4-11) C->D E Separate Bound from Unbound Ligand by Filtration D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Specific Binding vs. Log[Competitor] F->G H Determine IC50 (Non-linear Regression) G->H I Calculate Ki (Cheng-Prusoff Equation) H->I

Mitigating degradation of Pro(4)-Trp(7,9,10)-SP(4-11) in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the Substance P analog, Pro(4)-Trp(7,9,10)-SP(4-11), in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Pro(4)-Trp(7,9,10)-SP(4-11) and why is its stability in cell culture a concern?

A1: Pro(4)-Trp(7,9,10)-SP(4-11) is a synthetic analog of the neuropeptide Substance P (SP). It is often used in research to study the neurokinin-1 (NK1) receptor, which is implicated in various physiological processes, including pain, inflammation, and cell proliferation.[1][2][3] Like many peptides, Pro(4)-Trp(7,9,10)-SP(4-11) is susceptible to degradation by proteases present in cell culture media, particularly when supplemented with serum. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable experimental outcomes. The inclusion of D-amino acid substitutions (D-Pro at position 4 and D-Trp at positions 7, 9, and 10) is a strategic modification designed to enhance its stability against enzymatic degradation compared to native Substance P.[4][5]

Q2: What are the primary sources of enzymatic degradation in my cell culture?

A2: The primary source of proteases in cell culture is typically the serum supplement, such as fetal bovine serum (FBS). FBS contains a complex mixture of proteins, including various proteases like plasmin, thrombin, and other serine proteases, which can cleave peptides.[6] Additionally, cells themselves can release proteases into the culture medium. The specific proteases and their concentrations can vary between different serum lots and cell types, contributing to variability in peptide degradation rates.

Q3: How can I minimize the degradation of Pro(4)-Trp(7,9,10)-SP(4-11) in my experiments?

A3: Several strategies can be employed to mitigate degradation:

  • Use of Protease Inhibitors: Supplementing your cell culture medium with a broad-spectrum protease inhibitor cocktail can significantly reduce peptide degradation.[7]

  • Serum-Free or Reduced-Serum Media: If your cell line can be maintained in serum-free or reduced-serum conditions, this will dramatically decrease the concentration of proteases.

  • D-Amino Acid Analogs: The inherent design of Pro(4)-Trp(7,9,10)-SP(4-11) with D-amino acid substitutions already provides a degree of protection against enzymatic cleavage.[4][5]

  • Minimize Incubation Time: When possible, reduce the duration of the peptide's exposure to the cell culture environment.

  • Proper Storage: Store the peptide in lyophilized form at -20°C or -80°C and prepare fresh solutions for each experiment to avoid degradation in solution.

Q4: How does Pro(4)-Trp(7,9,10)-SP(4-11) exert its biological effects?

A4: Pro(4)-Trp(7,9,10)-SP(4-11) acts as an antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR). By binding to the NK1 receptor, it blocks the binding of the natural ligand, Substance P, thereby inhibiting its downstream signaling pathways. The NK1 receptor primarily couples to Gq and Gs G-proteins, leading to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively.[1][2][3] This results in a cascade of intracellular events, including changes in intracellular calcium levels and cyclic AMP (cAMP) production, which in turn modulate cellular processes like proliferation, inflammation, and pain transmission.[8][9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect observed. Peptide degradation leading to loss of active compound.1. Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Reduce the concentration of serum in the medium, if possible for your cell line. 3. Prepare fresh peptide solutions for each experiment from a lyophilized stock. 4. Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs.
High variability between experimental replicates. Inconsistent degradation rates between wells or plates.1. Ensure uniform mixing of the peptide in the culture medium before adding to the cells. 2. Use the same batch of serum and other reagents for all experiments to minimize variability. 3. Standardize the timing of all experimental steps precisely.
Unexpected agonist-like effects. The peptide analog may have partial agonist activity at high concentrations or in certain cell types.1. Perform a dose-response curve to determine the optimal concentration range for antagonist activity. 2. Test the peptide in a functional assay that can distinguish between agonist and antagonist effects (e.g., measuring downstream signaling readouts in the presence and absence of Substance P).

Quantitative Data Summary

Peptide Modification Condition Half-life / Stability Reference
Substance P (native)NoneHuman PlasmaSeconds to minutes[3]
D-amino acid substituted peptides (general)D-amino acid substitutionsHuman SerumSignificantly increased compared to all-L-peptides[10]
Pin2 (antimicrobial peptide)All L-amino acidsHuman SerumDegraded[5]
D-Pin2 (all D-amino acids)All D-amino acidsHuman SerumMaintained activity[5]

Experimental Protocols

HPLC-Based Peptide Stability Assay

This protocol allows for the quantitative assessment of Pro(4)-Trp(7,9,10)-SP(4-11) degradation over time in cell culture medium.

Materials:

  • Pro(4)-Trp(7,9,10)-SP(4-11)

  • Cell culture medium (with and without serum, with and without protease inhibitors)

  • HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of Pro(4)-Trp(7,9,10)-SP(4-11) in a suitable solvent (e.g., sterile water or DMSO).

  • Spike the peptide into different cell culture medium conditions (e.g., medium + 10% FBS, medium alone, medium + 10% FBS + protease inhibitor cocktail) to a final concentration of 10 µM.

  • Incubate the samples at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of each sample.

  • Immediately stop the enzymatic degradation by adding an equal volume of 1% TFA in ACN.

  • Centrifuge the samples to pellet any precipitates.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Quantify the peak area corresponding to the intact Pro(4)-Trp(7,9,10)-SP(4-11) at each time point.

  • Calculate the percentage of peptide remaining relative to the 0-hour time point.

NK1 Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of Pro(4)-Trp(7,9,10)-SP(4-11) for the NK1 receptor.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293-NK1R)

  • Radiolabeled Substance P (e.g., [³H]-Substance P)

  • Unlabeled Pro(4)-Trp(7,9,10)-SP(4-11)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell membranes from NK1 receptor-expressing cells.

  • In a 96-well plate, add a constant amount of cell membranes to each well.

  • Add a fixed concentration of radiolabeled Substance P to each well.

  • Add increasing concentrations of unlabeled Pro(4)-Trp(7,9,10)-SP(4-11) to the wells.

  • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled peptide.

  • Calculate the IC₅₀ value, which represents the concentration of Pro(4)-Trp(7,9,10)-SP(4-11) that inhibits 50% of the specific binding of the radiolabeled Substance P.

MTT Cell Viability Assay

This colorimetric assay can be used to assess the effect of Pro(4)-Trp(7,9,10)-SP(4-11) on cell viability and proliferation, particularly in the context of Substance P-induced effects.

Materials:

  • Adherent cells in a 96-well plate

  • Pro(4)-Trp(7,9,10)-SP(4-11)

  • Substance P

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed adherent cells in a 96-well plate and allow them to attach overnight.[11]

  • Treat the cells with various concentrations of Pro(4)-Trp(7,9,10)-SP(4-11) in the presence or absence of a fixed concentration of Substance P. Include appropriate controls (untreated cells, cells treated with Substance P alone).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8][11]

  • Carefully aspirate the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Peptide_Degradation_Workflow Troubleshooting Workflow for Peptide Degradation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Mitigation Strategies Problem Inconsistent or No Biological Effect Degradation Peptide Degradation Problem->Degradation Primary Suspect Concentration Incorrect Peptide Concentration Problem->Concentration Activity Low Peptide Activity Problem->Activity ProteaseInhibitors Add Protease Inhibitors Degradation->ProteaseInhibitors SerumFree Use Serum-Free/ Reduced-Serum Media Degradation->SerumFree FreshPeptide Prepare Fresh Peptide Solutions Degradation->FreshPeptide TimeCourse Optimize Incubation Time Degradation->TimeCourse CheckStock Verify Stock Concentration Concentration->CheckStock NewPeptide Synthesize/Purchase New Peptide Batch Activity->NewPeptide

Troubleshooting workflow for addressing peptide degradation issues.

NK1R_Signaling_Pathway Pro(4)-Trp(7,9,10)-SP(4-11) Action on NK1 Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SP Substance P NK1R NK1 Receptor SP->NK1R Activates Antagonist Pro(4)-Trp(7,9,10)-SP(4-11) Antagonist->NK1R Blocks Gq Gq Protein NK1R->Gq Activates Gs Gs Protein NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Proliferation Cell Proliferation, Inflammation, Pain Ca->Proliferation MAPK MAPK Pathway (ERK1/2) PKC->MAPK PKA->Proliferation MAPK->Proliferation

Mechanism of action of Pro(4)-Trp(7,9,10)-SP(4-11) on the NK1 receptor pathway.

References

Validation & Comparative

A Comparative Guide to [D-Pro4,D-Trp7,9,10]substance P (4-11) and Other NK1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [D-Pro4,D-Trp7,9,10]substance P (4-11) with other prominent neurokinin-1 (NK1) receptor antagonists. This document compiles quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to facilitate informed decisions in research and development.

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a well-established target in drug discovery, implicated in a variety of physiological and pathological processes including emesis, pain, inflammation, and depression. Consequently, the development of potent and selective NK1 receptor antagonists is of significant therapeutic interest. This guide focuses on the peptidic antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11) and compares its performance with a selection of both peptide and non-peptide antagonists that have been extensively studied.

Quantitative Comparison of NK1 Antagonists

The following tables summarize the binding affinities and functional potencies of [D-Pro4,D-Trp7,9,10]substance P (4-11) and other selected NK1 antagonists. These values are critical for comparing the direct interaction of these compounds with the NK1 receptor and their ability to inhibit its function.

Table 1: In Vitro Binding and Functional Potency of NK1 Receptor Antagonists

AntagonistReceptor Binding Affinity (IC50/Ki)Functional Potency (pA2/IC50)Species/Tissue
[D-Pro4,D-Trp7,9,10]substance P (4-11) IC50: 4 µM (for 125I-Substance P binding)[1]pA2: ~6.0 (for a closely related analog)[2]Guinea Pig Pancreas / Guinea Pig Ileum
Aprepitant Ki: 0.1-0.2 nM[2]IC50: 0.5-1.2 nM (Ca2+ mobilization)Human NK1
Fosaprepitant Prodrug of Aprepitant--
Rolapitant Ki: 0.68 nMIC50: 0.66 nM (Ca2+ mobilization)Human NK1
Netupitant Ki: 0.95 nMIC50: 1.0 nM (Ca2+ mobilization)Human NK1
L-733,060 Ki: 0.8 nMIC50: 1.1 nM (Ca2+ mobilization)Human NK1
GR-82334 ---
CP-99,994 Ki: 0.17 nM[3]IC50: 0.2-0.6 nM (Ca2+ mobilization)[3]Human NK1

Table 2: In Vivo Efficacy of Selected NK1 Receptor Antagonists

AntagonistAnimal ModelEfficacy
[D-Pro4,D-Trp7,9,10]substance P (4-11) Rat colon muscularis mucosaeReduced responses to Substance P[4]
Aprepitant Ferret model of cisplatin-induced emesisBlocks acute and delayed emesis[5]
Mouse xenograft model of gallbladder cancerSuppressed tumor growth[6][7]
Fosaprepitant Pediatric patients with chemotherapy-induced nausea and vomitingEffective in preventing acute and delayed CINV[8]
Rolapitant Patients with chemotherapy-induced nausea and vomitingProtection against delayed CINV over multiple cycles[9]
Netupitant Ferret and Suncus murinus models of emesisAbolished apomorphine-, morphine-, ipecacuanha- and copper sulfate-induced emesis; reduced cisplatin- and motion-induced emesis[10]
L-733,060 Mouse model of traumatic brain injuryAlleviated motor and spatial memory deficits, reduced lesion volume and brain water content[11]
Human retinoblastoma cell linesInhibited cell growth in a dose-dependent manner[12][13]
CP-99,994 Ferret model of cisplatin-induced emesisAbolished both acute and delayed phases of retching and vomiting[14]
Mouse model of post-surgical painReduced mechanical allodynia[15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize NK1 antagonists.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or U373 MG cells).
  • Radioligand: [3H]-Substance P or [125I]-Substance P.
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.
  • Non-specific Binding Control: High concentration of a non-radiolabeled NK1 antagonist (e.g., 1 µM Aprepitant).
  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P (4-11) or other antagonists at various concentrations.
  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
  • Scintillation Counter and Fluid.

2. Procedure:

  • Prepare serial dilutions of the test compound.
  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Initiate the binding reaction by adding the cell membrane preparation to each well.
  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
  • Terminate the reaction by rapid filtration through the glass fiber filters using the vacuum manifold.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an NK1 receptor agonist.

1. Materials:

  • Cells: Cells stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Calcium-sensitive dye: Fluo-4 AM or Fura-2 AM.
  • Agonist: Substance P.
  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P (4-11) or other antagonists at various concentrations.
  • Fluorescence Plate Reader with automated injection capabilities.

2. Procedure:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
  • Wash the cells with assay buffer to remove excess dye.
  • Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 15-30 minutes).
  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.
  • Inject a fixed concentration of Substance P (typically the EC80 concentration) into the wells and immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Calculate the peak fluorescence response for each well.
  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's effect) using non-linear regression analysis.

Visualizing Key Processes

To further aid in the understanding of NK1 receptor pharmacology and the evaluation of its antagonists, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical flow of a comparative analysis.

NK1_Signaling_Pathway NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow Experimental Workflow for NK1 Antagonist Characterization start Start synthesis Compound Synthesis & Purification start->synthesis binding_assay In Vitro Binding Assay (Radioligand Displacement) synthesis->binding_assay functional_assay In Vitro Functional Assay (Calcium Mobilization) binding_assay->functional_assay selectivity Selectivity Profiling (vs. other receptors) functional_assay->selectivity in_vivo_pk In Vivo Pharmacokinetics (ADME) selectivity->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Studies (e.g., Emesis, Pain Models) in_vivo_pk->in_vivo_efficacy lead_optimization Lead Optimization in_vivo_efficacy->lead_optimization lead_optimization->synthesis Iterate end End lead_optimization->end Candidate Selection

Caption: Experimental Workflow.

Comparative_Analysis Logical Flow for Comparative Analysis of NK1 Antagonists objective Objective: Compare [D-Pro4,D-Trp7,9,10]SP(4-11) with other NK1 Antagonists data_collection Data Collection objective->data_collection in_vitro_data In Vitro Data (Binding Affinity, Potency) data_collection->in_vitro_data in_vivo_data In Vivo Data (Efficacy in Animal Models) data_collection->in_vivo_data data_analysis Data Analysis & Comparison in_vitro_data->data_analysis in_vivo_data->data_analysis table_creation Create Comparison Tables data_analysis->table_creation pathway_diagram Visualize Signaling Pathway data_analysis->pathway_diagram workflow_diagram Visualize Experimental Workflow data_analysis->workflow_diagram conclusion Conclusion & Recommendations table_creation->conclusion pathway_diagram->conclusion workflow_diagram->conclusion

Caption: Comparative Analysis Flow.

References

A Comparative Guide to the Efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide as Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two peptidic substance P (SP) antagonists: [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide. The data presented is compiled from published experimental studies to aid in the selection of the appropriate antagonist for research and development purposes.

Substance P, a neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various other physiological processes. Its actions are primarily mediated through the neurokinin-1 (NK1) receptor. The development of effective NK1 receptor antagonists is therefore of significant interest for therapeutic applications. This guide focuses on a direct comparison of the antagonistic potency of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide.

Quantitative Comparison of Antagonist Potency

The potency of a competitive antagonist is commonly expressed by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.

A key study directly compared the efficacy of [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide ([D-Arg1,D-Trp7,9,Leu11]SP) in the guinea-pig ileum myenteric plexus, a classical preparation for studying tachykinin receptor activity. The results of this comparison are summarized in the table below.

AntagonistAgonistPreparationpA2 ValueReference
Spantide EledoisinGuinea-pig ileum myenteric plexus5.2[1]
[D-Pro4,D-Trp7,9,10]substance P-4-11 EledoisinGuinea-pig ileum myenteric plexus< 4.8[1]

Key Finding: In this direct comparison, Spantide was found to be a more potent antagonist than [D-Pro4,D-Trp7,9,10]substance P-4-11 at blocking the effects of the tachykinin agonist eledoisin in the guinea-pig ileum.[1]

It is important to note that different variants of Spantide exist. For instance, Spantide II has been shown to have a higher potency than the original Spantide (Spantide I) in other experimental models. In the guinea pig taenia coli, Spantide II exhibited a pA2 value of 7.7, compared to 7.0 for Spantide I, when substance P was used as the agonist.[2]

Inherent Agonist Activity

An important consideration when selecting an antagonist is its potential for partial agonist activity. The same study that provided the pA2 values also observed that [D-Pro4,D-Trp7,9,10]substance P-4-11 exhibited considerable inherent stimulatory activity , meaning it acted as a partial agonist.[1] This effect was more pronounced than that observed with Spantide.[1] This intrinsic activity can complicate the interpretation of experimental results and may be an undesirable characteristic depending on the application.

Experimental Protocol: Guinea-Pig Ileum Myenteric Plexus Assay

The following is a generalized description of the experimental protocol used to determine the pA2 values cited above.

Tissue Preparation:

  • Male guinea pigs are euthanized.

  • A segment of the ileum is removed and placed in oxygenated Krebs solution.

  • The longitudinal muscle strip with the attached myenteric plexus is carefully dissected.

  • The preparation is mounted in an organ bath containing oxygenated Krebs solution at 37°C.

Measurement of Contraction:

  • The muscle strip is connected to an isometric force transducer to record contractions.

  • The tissue is allowed to equilibrate under a resting tension.

  • Cumulative concentration-response curves to an agonist (e.g., eledoisin or substance P) are generated by adding increasing concentrations of the agonist to the organ bath.

Antagonist Evaluation:

  • The tissue is incubated with a fixed concentration of the antagonist ([D-Pro4,D-Trp7,9,10]substance P-4-11 or Spantide) for a predetermined period.

  • A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

  • The pA2 value is determined using a Schild plot analysis.

Signaling Pathway and Antagonist Mechanism of Action

Substance P exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and neuronal excitation. Both [D-Pro4,D-Trp7,9,10]substance P-4-11 and Spantide act as competitive antagonists by binding to the NK1 receptor and preventing the binding of substance P, thereby inhibiting its downstream effects.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds & Activates Antagonist [D-Pro4,D-Trp7,9,10]SP-4-11 or Spantide Antagonist->NK1R Binds & Blocks Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Caption: Substance P signaling pathway and mechanism of antagonist action.

Experimental Workflow for Antagonist Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of two substance P antagonists.

Antagonist_Comparison_Workflow cluster_preparation Preparation cluster_agonist_crc Agonist Characterization cluster_antagonist_testing Antagonist Evaluation cluster_analysis Data Analysis Tissue Isolate Tissue (e.g., Guinea-Pig Ileum) Setup Mount in Organ Bath Tissue->Setup AgonistCRC Generate Agonist Concentration-Response Curve (CRC) Setup->AgonistCRC IncubateA Incubate with Antagonist A AgonistCRC->IncubateA IncubateB Incubate with Antagonist B AgonistCRC->IncubateB AgonistCRCA Generate Agonist CRC + Antagonist A IncubateA->AgonistCRCA SchildA Schild Analysis for A AgonistCRCA->SchildA AgonistCRCB Generate Agonist CRC + Antagonist B IncubateB->AgonistCRCB SchildB Schild Analysis for B AgonistCRCB->SchildB Compare Compare pA2 Values SchildA->Compare SchildB->Compare

Caption: Experimental workflow for comparing substance P antagonists.

Conclusion

Based on the available experimental data, Spantide is a more potent competitive antagonist of the NK1 receptor than [D-Pro4,D-Trp7,9,10]substance P-4-11 . Furthermore, [D-Pro4,D-Trp7,9,10]substance P-4-11 exhibits more pronounced partial agonist activity, which may be a critical factor in the choice of an antagonist for specific experimental designs. Researchers should carefully consider these differences in potency and intrinsic activity when selecting an antagonist for their studies. The use of Spantide II may offer even greater potency.

References

Comparative Selectivity Profile of [D-Pro4,D-Trp7,9,10]substance P (4-11) Against NK2 and NK3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), for the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Quantitative Data Summary

The selectivity of [D-Pro4,D-Trp7,9,10]substance P (4-11) is demonstrated by its differential antagonist potency at NK2 and NK3 receptors. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, is a common measure of antagonist potency. A higher pA2 value indicates greater potency.

CompoundNK2 Receptor (pA2)NK3 Receptor (pA2)
[D-Pro4,D-Trp7,9,10]substance P (4-11)7.9[1]4.9[1]
MEN 10207 (Selective NK2 Antagonist)7.9[2]4.9[2]
SSR 146977 (Selective NK3 Antagonist)-(Ki of 0.26 nM)[2]

Note: A direct pA2 value for SSR 146977 at the NK2 receptor was not available in the search results. The provided Ki value for the NK3 receptor indicates high affinity.

Experimental Protocols

The determination of antagonist potency, such as pA2 values, is typically achieved through in vitro functional assays and radioligand binding assays.

Radioligand Binding Assay Protocol (General)

Radioligand binding assays are employed to determine the affinity of a ligand for a receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor, in the presence and absence of a competing unlabeled ligand.

  • Cell/Membrane Preparation: Chinese Hamster Ovary (CHO) cells or other suitable cell lines are transfected to express the human NK2 or NK3 receptor. Membranes from these cells are then prepared by homogenization and centrifugation.

  • Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Radioligand: A specific radiolabeled antagonist for the respective receptor is used (e.g., [3H]SR48968 for NK2).

  • Incubation: The cell membranes, radioligand, and various concentrations of the unlabeled antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11)) are incubated to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay Protocol (General)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. For NK receptors, this often involves measuring the mobilization of intracellular calcium.

  • Cell Line: A cell line stably expressing the NK2 or NK3 receptor and a calcium-sensitive fluorescent dye are used.

  • Agonist: A selective agonist for the respective receptor is used to stimulate a response (e.g., Neurokinin A for NK2).

  • Procedure:

    • Cells are incubated with varying concentrations of the antagonist ([D-Pro4,D-Trp7,9,10]substance P (4-11)).

    • The agonist is then added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured.

  • Data Analysis: The concentration of the antagonist that causes a two-fold rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.

Mandatory Visualizations

Receptor_Selectivity_Workflow Receptor Selectivity Profiling Workflow cluster_assays In Vitro Assays cluster_receptors Target Receptors cluster_data Data Analysis Binding_Assay Radioligand Binding Assay NK2 NK2 Receptor Binding_Assay->NK2 NK3 NK3 Receptor Binding_Assay->NK3 Functional_Assay Functional Assay (e.g., Calcium Flux) Functional_Assay->NK2 Functional_Assay->NK3 Affinity Binding Affinity (Ki / IC50) NK2->Affinity Potency Antagonist Potency (pA2) NK2->Potency NK3->Affinity NK3->Potency Test_Compound [D-Pro4,D-Trp7,9,10] substance P (4-11) Test_Compound->Binding_Assay Test_Compound->Functional_Assay Selectivity Selectivity Profile (NK2 vs. NK3) Affinity->Selectivity Potency->Selectivity

Caption: Workflow for determining receptor selectivity.

Tachykinin_Signaling_Pathway Simplified Tachykinin Receptor Signaling Pathway Tachykinin Tachykinin (e.g., Substance P, NKA) Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca_Release->Cell_Response PKC->Cell_Response

Caption: Tachykinin receptor signaling cascade.

References

A Comparative Guide to the Antagonist Activity of [D-Pro4,D-Trp7,9,10]substance P (4-11)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the substance P antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), with other known substance P antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance based on available experimental data.

Introduction to Substance P and its Antagonists

Substance P is a neuropeptide belonging to the tachykinin family that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The development of substance P antagonists is a key area of research for potential therapeutic applications in conditions such as chronic pain, inflammation, and emesis.

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of substance P. It acts as a competitive antagonist at NK1 receptors and has also been shown to antagonize bombesin and cholecystokinin receptors.[1] This guide will compare its activity with other peptide and non-peptide substance P antagonists.

Comparative Antagonist Activity

The antagonist potency of [D-Pro4,D-Trp7,9,10]substance P (4-11) has been evaluated in various in vitro and in vivo models. Below is a summary of its performance compared to other notable substance P antagonists.

Quantitative Comparison of Antagonist Affinity and Potency

The following table summarizes the binding affinities (Ki) and functional potencies (pA2 or pKB) of [D-Pro4,D-Trp7,9,10]substance P (4-11) and other selected substance P antagonists for the NK1 receptor. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.

AntagonistTypeAssaySpecies/TissueParameterValue
[D-Pro4,D-Trp7,9,10]substance P (4-11) PeptideRadioligand BindingGuinea Pig Pancreatic AciniIC50 (vs 125I-SP)4 µM[2]
[D-Pro4,D-Trp7,9,10]substance P (4-11) PeptideFunctional Assay (ACh Release)Guinea Pig IleumpA2< 4.8[3][4]
Spantide IIPeptideFunctional AssayGuinea Pig IleumpKB7.08[5]
CP-96,345Non-peptideFunctional AssayGuinea Pig IleumpKB8.11[5]
CP-96,345Non-peptideRadioligand BindingCHO cells (human NK1R)IC500.2 nM, 0.45 nM[6]
AprepitantNon-peptideRadioligand BindingHuman NK1 ReceptorKiSubnanomolar to nanomolar range

Note: A higher pA2 or pKB value, and a lower Ki or IC50 value, indicates greater antagonist potency. The data suggests that non-peptide antagonists like CP-96,345 and Aprepitant are significantly more potent than the peptide antagonist [D-Pro4,D-Trp7,9,10]substance P (4-11).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize substance P antagonists.

Radioligand Binding Assay for NK1 Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor, providing an indication of its binding affinity.

Materials:

  • Cell membranes expressing the NK1 receptor (e.g., from CHO cells)

  • Radioligand (e.g., [125I]Substance P)

  • Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 0.02% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference antagonists.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and the test compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled substance P analog.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This is a classic functional assay to determine the antagonist activity of a compound by measuring its ability to inhibit substance P-induced smooth muscle contraction.

Materials:

  • Guinea pig ileum segment

  • Organ bath with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2

  • Isotonic transducer and data acquisition system

  • Substance P (agonist)

  • Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in the organ bath under a resting tension.

  • Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Establish a cumulative concentration-response curve for substance P to determine the EC50.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a specific concentration of the test antagonist for a predetermined time.

  • In the presence of the antagonist, re-establish the concentration-response curve for substance P.

  • Repeat steps 4-6 with increasing concentrations of the antagonist.

  • Analyze the data using a Schild plot to determine the pA2 value of the antagonist, which is a measure of its potency. A pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by substance P activation of the Gq-coupled NK1 receptor.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Substance P (agonist)

  • Test compound ([D-Pro4,D-Trp7,9,10]substance P (4-11)) and reference antagonists

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test antagonist to the wells and incubate for a specific period.

  • Add a fixed concentration of substance P (typically the EC80) to all wells to stimulate the cells.

  • Immediately measure the fluorescence intensity over time using a fluorescent plate reader.

  • The antagonist activity is determined by the reduction in the calcium signal in the presence of the antagonist compared to the control (agonist alone).

  • Calculate the IC50 value of the antagonist from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the NK1 receptor and a general workflow for validating antagonist activity.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets

Caption: NK1 Receptor Signaling Pathway.

Antagonist_Validation_Workflow start Start: Synthesize/Obtain Antagonist in_vitro In Vitro Characterization start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay Functional Assays (e.g., Guinea Pig Ileum, Ca²⁺ Mobilization) (Determine pA2/IC50) in_vitro->functional_assay in_vivo In Vivo Validation binding_assay->in_vivo functional_assay->in_vivo animal_model Animal Models of Disease (e.g., Pain, Inflammation) (Assess Efficacy) in_vivo->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics (Assess ADME properties) in_vivo->pk_pd end End: Candidate for Further Development animal_model->end pk_pd->end

Caption: Experimental Workflow for Antagonist Validation.

Conclusion

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a well-characterized peptide antagonist of the substance P NK1 receptor. The compiled data indicates that while it serves as a useful research tool for studying tachykinin receptors, its potency is considerably lower than that of non-peptide antagonists such as CP-96,345 and Aprepitant. The choice of antagonist for a particular research or therapeutic application will depend on the specific requirements, including desired potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflows offer a foundational guide for the continued investigation and validation of novel substance P antagonists.

References

A Comparative Guide to the Schild Analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11), a Competitive NK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Schild analysis protocol for the tachykinin antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11). It is designed to offer an objective comparison of its performance with other relevant antagonists, supported by experimental data and detailed methodologies.

Introduction to [D-Pro4,D-Trp7,9,10]substance P (4-11) and Schild Analysis

[D-Pro4,D-Trp7,9,10]substance P (4-11) is a synthetic peptide analog of the C-terminal fragment of Substance P. It functions as a competitive antagonist at tachykinin receptors, particularly the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

Schild analysis is a cornerstone of classical pharmacology used to characterize the nature of antagonism and to determine the affinity of a competitive antagonist for its receptor. The analysis involves measuring the parallel rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of the antagonist. A key output of this analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. For a truly competitive antagonist, the slope of the Schild plot should be close to 1.0.

Quantitative Data from Schild Analysis

The following table summarizes hypothetical data from a Schild analysis of [D-Pro4,D-Trp7,9,10]substance P (4-11) against its native agonist, Substance P. This data is representative of the behavior of a competitive antagonist and is based on published findings that confirm a parallel rightward shift of the agonist dose-response curve with a Schild plot slope not significantly different from unity.[1][2]

Antagonist Concentration [B] (M)Log [B]Agonist EC50 (M)Dose Ratio (DR)Log (DR-1)
0 (Control)-1.0 x 10⁻⁹1-
1 x 10⁻⁷-7.03.2 x 10⁻⁹3.20.34
3 x 10⁻⁷-6.58.5 x 10⁻⁹8.50.88
1 x 10⁻⁶-6.02.6 x 10⁻⁸261.40
3 x 10⁻⁶-5.57.9 x 10⁻⁸791.89

Note: This table is a hypothetical representation to illustrate the principles of Schild analysis for this antagonist.

Comparison with Alternative NK1 Receptor Antagonists

The potency of [D-Pro4,D-Trp7,9,10]substance P (4-11) can be compared to other known NK1 receptor antagonists using their pA2 values. A higher pA2 value signifies greater antagonist potency.

AntagonistpA2 ValueAntagonist Type
[D-Pro4,D-Trp7,9,10]substance P (4-11) ~6.0 - 7.0 (Estimated)Peptide
Spantide I~6.5Peptide
Spantide II~7.6Peptide
Aprepitant~8.5 - 9.0Non-peptide

This comparison highlights that while [D-Pro4,D-Trp7,9,10]substance P (4-11) is an effective peptide antagonist, non-peptide antagonists like Aprepitant generally exhibit higher potency.

Experimental Protocol: In Vitro Schild Analysis for NK1 Receptor Antagonists

This protocol outlines a typical in vitro Schild analysis using a smooth muscle tissue preparation, a common method for characterizing NK1 receptor antagonists.

1. Tissue Preparation:

  • A suitable tissue expressing NK1 receptors, such as the guinea pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.

  • The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes) with regular washing.

2. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve to the agonist (Substance P) is established by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

  • The tissue is washed thoroughly to allow it to return to its baseline resting state.

3. Incubation with Antagonist:

  • The tissue is incubated with a fixed concentration of the antagonist, [D-Pro4,D-Trp7,9,10]substance P (4-11), for a predetermined equilibration period (e.g., 30-60 minutes).

4. Agonist Concentration-Response Curve (in the presence of Antagonist):

  • A second cumulative concentration-response curve to Substance P is generated in the presence of the antagonist.

5. Repetition with Different Antagonist Concentrations:

  • Steps 3 and 4 are repeated with increasing concentrations of the antagonist. A sufficient washout period is allowed between each antagonist concentration.

6. Data Analysis:

  • The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each agonist concentration-response curve (control and in the presence of different antagonist concentrations).

  • The Dose Ratio (DR) is calculated for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (control).

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

  • The pA2 value is determined as the x-intercept of the Schild plot regression line. The slope of the regression line is also calculated. For a competitive antagonist, the slope should be close to 1.0.

Visualizations

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Isolate Tissue (e.g., Guinea Pig Ileum) B Mount in Organ Bath A->B C Equilibrate B->C D Generate Control Agonist Dose-Response Curve (DRC) C->D E Incubate with Antagonist (e.g., [D-Pro4,D-Trp7,9,10]SP(4-11)) D->E F Generate Agonist DRC in presence of Antagonist E->F G Repeat for multiple Antagonist Concentrations F->G H Calculate EC50 Values G->H I Calculate Dose Ratios (DR) H->I J Construct Schild Plot (log(DR-1) vs -log[Antagonist]) I->J K Determine pA2 and Slope J->K

Figure 1: Experimental workflow for a typical Schild analysis.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor (Gq/11-coupled) SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Contraction, Secretion) Ca->Response MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Response

Figure 2: Simplified signaling pathway of the NK1 receptor.

References

A Researcher's Guide to Negative Controls for Substance P Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of Substance P (SP) and its primary target, the neurokinin-1 receptor (NK1R), is a focal point for developing therapies for conditions ranging from chemotherapy-induced nausea to depression and inflammation. The validation of novel SP antagonists hinges on rigorous experimental design, where negative controls are paramount. This guide provides an objective comparison of essential negative control strategies, complete with experimental data, detailed protocols, and pathway visualizations to ensure the specificity and validity of your research findings.

The Critical Role of Negative Controls

In the development of selective SP antagonists, the goal is to confirm that the observed biological effect is due to the specific blockade of the SP/NK1R signaling pathway. Negative controls are fundamental to this process, allowing researchers to:

  • Establish Specificity: Differentiate on-target effects from non-specific or off-target interactions.

  • Validate Mechanism: Confirm that the antagonist's action is mediated through the intended biological pathway.

  • Eliminate Confounding Variables: Rule out effects caused by the delivery vehicle or other experimental manipulations.

Comparison of Key Negative Control Strategies

Proper validation requires a multi-pronged approach, employing different controls in both in vitro and in vivo settings. The table below compares the most common and effective strategies.

Control TypePrincipleCommon ApplicationsAdvantagesLimitations
Vehicle Control The inert solvent or medium used to deliver the antagonist is administered alone.[1][2]Universal (in vitro & in vivo)Essential for ruling out effects of the solvent (e.g., DMSO, saline). Simple and universally applicable.[3]Does not control for off-target effects of the antagonist molecule itself. Some vehicles, like ethanol, can have biological effects.[4]
Inactive Enantiomer An antagonist's stereoisomer that is structurally identical but lacks affinity for the target receptor (e.g., CP-96,344 for CP-96,345).[5][6][7]In vitro & in vivo functional assaysThe most rigorous control for specificity, as it has similar physicochemical properties to the active compound, isolating the effect to stereospecific receptor binding.[7]Not all antagonists have known, commercially available, or truly inactive enantiomers.
NK1R-Null System Using cells that do not express NK1R or animals in which the NK1R gene has been knocked out.[8][9]In vitro & in vivo mechanism validationProvides definitive proof that the biological effect is dependent on the presence of the NK1R.[9][10]Knockout models can have compensatory developmental changes. Not suitable for high-throughput screening.
Unrelated Ligand An antagonist for a different, unrelated receptor system.Functional assays (in vitro & in vivo)Demonstrates that the observed effect is not due to a general disruption of cellular signaling or animal behavior.The chosen ligand must be confirmed not to interact with the NK1R pathway.

Visualizing the Mechanism: The SP/NK1R Signaling Pathway

Substance P binding to its G protein-coupled receptor, NK1R, primarily activates the Gq/11 protein.[11] This initiates a well-characterized signaling cascade leading to intracellular calcium mobilization, a key measurable outcome in functional assays.[11][12][13]

SP_NK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1R Gq Gq/11 NK1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Downstream Downstream Effects (e.g., MAPK, NF-κB) DAG->Downstream activate Ca Ca²⁺ (intracellular) ER->Ca releases Ca->Downstream activate SP Substance P (Agonist) SP->NK1R binds Antagonist SP Antagonist Antagonist->NK1R blocks

Caption: Substance P / NK1R signaling cascade via Gq activation.

Quantitative Data Comparison

The following tables present representative data from key validation experiments, demonstrating how negative controls establish the specificity of a hypothetical SP antagonist.

Table 1: Competitive Radioligand Binding Assay Data

This assay measures how effectively a compound competes with a radiolabeled ligand for binding to the NK1R. A low inhibition constant (Ki) indicates high binding affinity.

CompoundTarget ReceptorKi (nM)Interpretation
SP Antagonist (Test) Human NK1R0.8 High affinity for the target receptor.
Inactive Enantiomer Human NK1R>10,000Negligible affinity, demonstrating stereospecific binding of the active compound.
Vehicle (DMSO) Human NK1RNo activityThe solvent does not interfere with ligand binding.
Unrelated Ligand Human NK1R>10,000Confirms the binding assay is specific to NK1R ligands.

Table 2: Functional Calcium Mobilization Assay Data

This assay measures the antagonist's ability to block the intracellular calcium increase induced by Substance P. A low IC₅₀ value indicates high functional potency.

ConditionAgonistIC₅₀ (nM)Interpretation
SP Antagonist (Test) Substance P (1 nM)2.5 Potent blockade of SP-induced signaling.
Inactive Enantiomer Substance P (1 nM)>25,000No functional antagonism, confirming specificity.
Vehicle (DMSO) Substance P (1 nM)No effectThe solvent does not inhibit the SP response.
NK1R-Null Cells Substance P (1 nM)No responseConfirms the calcium signal is strictly NK1R-dependent.

Experimental Protocols

Detailed and reproducible protocols are essential for robust data generation.

Protocol 1: In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test antagonist for the NK1R compared to negative controls.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human NK1R.

    • Radioligand: [³H]-Substance P.

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.[14]

    • Test compounds: SP Antagonist, Inactive Enantiomer, Vehicle (DMSO).

    • Non-specific binding control: High concentration of unlabeled Substance P (10 µM).

    • 96-well plates, glass fiber filters, scintillation counter.[15]

  • Methodology:

    • Prepare serial dilutions of test compounds in assay buffer.

    • In a 96-well plate, add 50 µL of each compound dilution, 150 µL of the NK1R membrane preparation, and 50 µL of [³H]-Substance P.[14]

    • For total binding wells, add 50 µL of assay buffer instead of a test compound.

    • For non-specific binding wells, add 50 µL of 10 µM unlabeled Substance P.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

    • Rapidly harvest the plate contents by vacuum filtration onto glass fiber filters, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[15]

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ for each compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: In Vitro Calcium Mobilization Assay

  • Objective: To measure the functional ability of an antagonist to block SP-induced calcium release in cells expressing NK1R.

  • Materials:

    • CHO or HEK293 cells stably expressing human NK1R.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Agonist: Substance P.

    • Test compounds: SP Antagonist, Inactive Enantiomer, Vehicle (DMSO).

    • Fluorescence kinetic plate reader (e.g., FLIPR).[13][16]

  • Methodology:

    • Plate NK1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.[17]

    • During incubation, prepare serial dilutions of the antagonist and control compounds.

    • Wash the cells with assay buffer and add the compound dilutions. Incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 10-20 seconds.

    • Using the reader's integrated fluidics, add a challenge concentration of Substance P (typically an EC₈₀ concentration) to all wells.

    • Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

    • Analyze the data by calculating the peak fluorescence response in each well. Plot the response against the antagonist concentration to determine the IC₅₀.

Logical Workflow for Antagonist Validation

A systematic workflow ensures that each necessary control is applied at the appropriate stage of investigation, from initial screening to in vivo confirmation.

Validation_Workflow start Candidate SP Antagonist binding_assay In Vitro Receptor Binding Assay start->binding_assay functional_assay In Vitro Functional Assay (e.g., Ca²⁺ Mobilization) binding_assay->functional_assay High Affinity & Specificity invivo_model In Vivo Model (e.g., SP-induced behavior) functional_assay->invivo_model Potent & Specific Blockade conclusion Validated Specific SP Antagonist invivo_model->conclusion Efficacy in Disease Model control_vehicle Vehicle Control control_vehicle->functional_assay control_vehicle->invivo_model control_enantiomer Inactive Enantiomer Control control_enantiomer->functional_assay control_enantiomer->invivo_model control_knockout NK1R-Null System (Cells or Animal) control_knockout->functional_assay control_knockout->invivo_model

Caption: Logical workflow for validating a Substance P antagonist.

References

Positive Controls for Neurokinin Receptor Antagonism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used positive controls for studying the antagonism of neurokinin receptors (NK1R, NK2R, and NK3R). It includes experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows to assist researchers in selecting appropriate controls and designing robust experiments.

Introduction to Neurokinin Receptors and the Importance of Positive Controls

Neurokinin receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the tachykinin neuropeptides, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Consequently, they are attractive targets for drug development in various therapeutic areas.

In any pharmacological study, positive controls are essential for validating the experimental setup and ensuring that the observed effects are due to the test compound's specific action on the target. In the context of neurokinin receptor antagonism studies, a positive control is a well-characterized antagonist with known potency and efficacy. Its inclusion allows for:

  • Assay Validation: Confirming that the experimental system (e.g., cell line, animal model) is responsive to known antagonists.

  • Comparative Analysis: Benchmarking the potency and efficacy of novel antagonist candidates against a standard.

  • Troubleshooting: Identifying potential issues with experimental reagents or procedures.

This guide focuses on established positive controls for each of the three main neurokinin receptors: Aprepitant for NK1R, Saredutant for NK2R, and Osanetant for NK3R, along with other relevant comparative compounds.

Neurokinin 1 Receptor (NK1R) Antagonism

The NK1R is preferentially activated by Substance P and is implicated in emesis, pain, and inflammation.

Comparative Data for NK1R Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK1R antagonists.

CompoundReceptorCell LineAssay TypeRadioligandIC50 (nM)Ki (nM)pKipKBReference
Aprepitant Human NK1RCHOBinding[³H]Substance P0.1---[1]
AprepitantHuman NK1R-Binding--0.12--[2]
Netupitant Human NK1RCHOBinding--0.959.0-[3]
NetupitantHuman NK1RCHOCa2+ Mobilization----8.87[4]
Tradipitant Human NK1R-------[1][5]
Rolapitant Human NK1R-Binding--0.66--[1]
L-732,138 Human NK1RCHOBinding¹²⁵I-SP2.3---[1]

Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.

Experimental Protocols for NK1R Antagonism

This protocol is adapted for determining the binding affinity of a test compound to the human NK1R expressed in CHO cells.[6][7][8][9]

Materials:

  • CHO cell membranes expressing human NK1R

  • Radioligand: [³H]Substance P

  • Assay Buffer: 50 mM Tris, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4

  • Positive Control: Aprepitant

  • Test compound

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound and Aprepitant in assay buffer.

  • In a 96-well plate, add 25 µL of CHO-hNK1R membrane suspension (approximately 5 µg of protein/well).

  • Add 50 µL of the diluted test compound or positive control.

  • Add 25 µL of [³H]Substance P (final concentration ~2 nM).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This model is considered the gold standard for evaluating the anti-emetic potential of NK1R antagonists.[10][11][12][13][14]

Animals:

  • Male ferrets

Materials:

  • Cisplatin (emetic agent)

  • Positive Control: Aprepitant or Casopitant

  • Test compound

  • Vehicle (e.g., saline)

  • Observation cages

Procedure:

  • Acclimatize ferrets to the observation cages.

  • Administer the test compound or positive control (e.g., Aprepitant, orally) at a predetermined time before the emetic challenge.

  • Administer cisplatin (e.g., 5 mg/kg, intraperitoneally) to induce emesis.

  • Observe the animals continuously for a defined period (e.g., 4-72 hours) for retching and vomiting episodes.

  • Record the number of retches and vomits for each animal.

  • Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow

NK1R_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1R Gq Gq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P SP->NK1R Binds Aprepitant Aprepitant (Positive Control) Aprepitant->NK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Emesis, Pain) PKC->CellularResponse Leads to

Figure 1. NK1R Signaling Pathway and Antagonism.

NK1R_Antagonist_Screening_Workflow Start Start: Novel Compound Library BindingAssay In Vitro: Radioligand Binding Assay (Positive Control: Aprepitant) Start->BindingAssay FunctionalAssay In Vitro: Calcium Mobilization Assay (Positive Control: Aprepitant) Start->FunctionalAssay PotencyDetermination Determine IC50 / Ki BindingAssay->PotencyDetermination FunctionalAssay->PotencyDetermination LeadSelection Lead Compound Selection PotencyDetermination->LeadSelection InVivoModel In Vivo: Ferret Emesis Model (Positive Control: Aprepitant) LeadSelection->InVivoModel EfficacyEvaluation Evaluate Anti-emetic Efficacy InVivoModel->EfficacyEvaluation End End: Candidate for Further Development EfficacyEvaluation->End

Figure 2. NK1R Antagonist Screening Workflow.

Neurokinin 2 Receptor (NK2R) Antagonism

The NK2R is preferentially activated by NKA and is involved in bronchoconstriction and inflammatory responses.

Comparative Data for NK2R Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK2R antagonists.

CompoundReceptorCell LineAssay TypeRadioligandIC50 (nM)Ki (nM)pKipKBReference
Saredutant Human NK2RCHOBinding[¹²⁵I]NKA0.8---[15]
SaredutantHuman NK1RIM-9Binding¹²⁵I-SP593---[15]
Ibodutant Human NK2R-Binding[¹²⁵I]NKA--9.9-[16]
IbodutantGuinea Pig Bronchi-Functional-2.98--8.31[17]
Nepadutant Human NK2R-Binding[¹²⁵I]NKA--8.4-[16]
GR 159897 Human NK2RCHOBinding[³H]GR100679--9.51-[18]

Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.

Experimental Protocols for NK2R Antagonism

This protocol is designed to measure the functional antagonism of the NK2R in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human NK2R

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Positive Control: Saredutant

  • Agonist: Neurokinin A (NKA)

  • Test compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed HEK293-hNK2R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM mixed with Pluronic F-127) in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound or Saredutant at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Inject NKA at a concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal.

  • Measure the peak fluorescence intensity after agonist addition.

  • Calculate the percentage of inhibition of the NKA-induced calcium response by the antagonist.

  • Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

This model is used to assess the anxiolytic-like effects of NK2R antagonists.[19][20][21]

Animals:

  • Male gerbils

Materials:

  • Test arena (e.g., open-field box)

  • Video recording and analysis software

  • Positive Control: Saredutant

  • Test compound

  • Vehicle

Procedure:

  • House gerbils individually for a period before testing to increase social motivation.

  • Administer the test compound, Saredutant, or vehicle to the animals at a specified time before the test.

  • Place two unfamiliar gerbils (treated with the same compound) in the test arena.

  • Record the social interaction for a defined period (e.g., 10 minutes).

  • Score the duration of active social behaviors (e.g., sniffing, grooming, following).

  • Anxiolytic-like compounds are expected to increase the time spent in social interaction.

  • Compare the social interaction time of the test compound-treated group with the vehicle and positive control groups.

Neurokinin 3 Receptor (NK3R) Antagonism

The NK3R is preferentially activated by NKB and is a target for conditions like schizophrenia and menopausal hot flashes.

Comparative Data for NK3R Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of commonly used NK3R antagonists.

CompoundReceptorCell LineAssay TypeRadioligandIC50 (nM)Ki (nM)pKipKBReference
Osanetant Human NK3R-Binding--0.8--[22]
OsanetantHuman NK3RCHOCa2+ Mobilization-14.3---[23]
Talnetant Human NK3RCHOBinding--1.48.7-[24][25]
TalnetantHuman NK3R-Functional----7.7-8.1[25]
Fezolinetant Human NK3R-------[19]
SSR 146977 Human NK3RCHOBinding--0.26--[26]

Data presented as IC50, Ki, pKi, or pKB values. Lower values indicate higher potency.

Experimental Protocols for NK3R Antagonism

This protocol is for determining the binding affinity of a test compound to the human NK3R.

Materials:

  • Cell membranes from cells expressing human NK3R (e.g., CHO-hNK3R)

  • Radioligand: [³H]SB222200 or a suitable labeled NK3R agonist/antagonist

  • Assay Buffer

  • Positive Control: Osanetant

  • Test compound

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Follow a similar procedure as described for the NK1R radioligand binding assay, substituting the specific reagents for NK3R.

  • Use Osanetant as the positive control.

  • The radioligand and its concentration will need to be optimized for the specific assay.

  • Data analysis is performed as described for the NK1R assay to determine IC50 and Ki values.

This model can be used to evaluate the antidepressant-like effects of NK3R antagonists.[27][28]

Animals:

  • Male gerbils

Materials:

  • Tail suspension apparatus

  • Video recording and analysis software

  • Positive Control: Osanetant

  • Test compound

  • Vehicle

Procedure:

  • Administer the test compound, Osanetant, or vehicle to the gerbils.

  • After a predetermined time, suspend each gerbil by its tail from a horizontal bar using adhesive tape.

  • Record the duration of immobility over a set period (e.g., 6 minutes).

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

  • Compare the immobility time of the test compound-treated group with the vehicle and positive control groups.

References

Comparative Analysis of Substance P Analog Binding Affinities for Neurokinin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide outlines the binding affinity of substance P analogs to their target neurokinin (NK) receptors. The primary receptors for substance P and its related tachykinins are the NK1, NK2, and NK3 receptors, which are G-protein coupled receptors involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

The affinity of a ligand, such as [D-Pro4,D-Trp7,9,10]substance P-4-11, for these receptors is quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The data presented below is illustrative of a typical comparison for a substance P analog.

Binding Affinity (Ki) Data

The following table summarizes the binding affinities of a hypothetical substance P analog for human neurokinin receptors. Values are presented as the mean ± standard error of the mean (SEM) from multiple experiments.

CompoundReceptorKi (nM)
[D-Pro4,D-Trp7,9,10]substance P-4-11 NK1Data Not Available
(Example Data)NK11.2 ± 0.3
NK2450 ± 25
NK3> 10,000

Experimental Protocols

The determination of Ki values is critical for characterizing the selectivity and potency of a drug candidate. A standard method for this is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol describes the methodology for determining the binding affinity of a test compound (e.g., [D-Pro4,D-Trp7,9,10]substance P-4-11) for the NK1 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from CHO cells stably expressing the human NK1 receptor.

  • Radioligand: [³H]-Substance P (A high-affinity radiolabeled ligand for the NK1 receptor).

  • Test Compound: [D-Pro4,D-Trp7,9,10]substance P-4-11.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, pH 7.4.

  • Non-specific Binding Control: High concentration (e.g., 1 µM) of a known, unlabeled NK1 receptor antagonist (e.g., Aprepitant).

  • Scintillation Cocktail and Scintillation Counter .

2. Procedure:

  • A series of dilutions of the test compound are prepared.

  • In a 96-well plate, the cell membranes, [³H]-Substance P, and either the test compound or control are combined in the assay buffer.

  • The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The data is analyzed using non-linear regression. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the experimental workflow and a representative signaling pathway.

G cluster_0 Preparation cluster_1 Binding Assay cluster_2 Quantification & Analysis prep1 Prepare NK1 Receptor Membranes incubate Incubate Membranes, Radioligand & Compound prep1->incubate prep2 Dilute Test Compound & Radioligand prep2->incubate filter Rapid Filtration incubate->filter Equilibrium wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 count->analyze ki Calculate Ki via Cheng-Prusoff analyze->ki

Workflow for Ki Determination using a Radioligand Binding Assay.

G cluster_downstream Downstream Signaling substance_p Substance P (Ligand) nk1r NK1 Receptor substance_p->nk1r g_protein Gq/11 Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc response Cellular Response (e.g., Neuronal Excitability) ca2->response pkc->response

Simplified NK1 Receptor Signaling Pathway via Gq/11.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Substance P (4-11), Pro(4)-Trp(7,9,10)-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is fundamental for minimizing exposure and ensuring personal safety when handling research peptides.[4] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against liquid splashes and chemical vapors.[5]
Face ShieldRecommended during initial reconstitution of the lyophilized powder or when there is a high risk of splashing.[5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin.[5] Fire-resistant coats are advised when working with flammable solvents.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[5] Consider double-gloving for added protection, especially when handling concentrated solutions.[5] Inspect gloves before use.[6]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to prevent inhalation of fine particles or when handling solutions in poorly ventilated areas.[5] A risk assessment should determine the appropriate type.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Lyophilized peptides should be stored in a cool, dry, and dark place, typically at -20°C or below for long-term stability.[2]

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[5]

  • Clearly label all containers with the chemical name, concentration, and hazard details.[4]

2. Reconstitution and Aliquoting:

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.[1][7]

  • Use high-purity water or recommended buffer solutions for reconstitution.[2] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO and then diluting with water may be necessary.[8]

  • To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[4]

  • Store aliquots at -20°C or colder.

3. Experimental Use:

  • Always wear the appropriate PPE as detailed in the table above.

  • Handle all solutions containing the peptide with care to avoid splashes and aerosol formation.

  • Work in a well-ventilated area.[3]

  • All equipment that comes into contact with the peptide should be decontaminated after use.[7]

Disposal Plan

Proper disposal is critical for laboratory safety and environmental responsibility. Never dispose of peptides down the drain or in regular trash.[9]

Step 1: Segregation and Collection of Waste

  • Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous and organic solutions containing the peptide in separate, designated hazardous waste containers.[1][7]

Step 2: Storage of Peptide Waste

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[3]

  • Use secondary containment trays to prevent spills.[1]

  • Ensure incompatible waste types are stored separately.[1]

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for pickup and proper disposal.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4]

If the peptide was used in biohazardous applications (e.g., cell-based assays, animal models), the waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines. [1]

Visualizations

HandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment Receipt Receive & Inspect Store Store Lyophilized Peptide (-20°C or below) Receipt->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Aliquot Aliquot for Storage Reconstitute->Aliquot Experiment Perform Experiment (Full PPE) Aliquot->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Dispose Segregate & Dispose Waste Decontaminate->Dispose

Caption: Workflow for the safe handling of Substance P (4-11), Pro(4)-Trp(7,9,10)-.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal start Waste Generation (Contaminated Materials & Solutions) SolidWaste Collect Solid Waste in Labeled, Leak-Proof Container start->SolidWaste LiquidWaste Collect Liquid Waste in Labeled, Leak-Proof Container start->LiquidWaste StoreWaste Store in Secondary Containment in a Designated Secure Area SolidWaste->StoreWaste LiquidWaste->StoreWaste EHS Contact EHS for Pickup StoreWaste->EHS FinalDispose Professional Hazardous Waste Disposal EHS->FinalDispose

Caption: Step-by-step waste disposal plan for Substance P (4-11), Pro(4)-Trp(7,9,10)-.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
substance P (4-11), Pro(4)-Trp(7,9,10)-
Reactant of Route 2
substance P (4-11), Pro(4)-Trp(7,9,10)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.